molecular formula C21H22ClF3N2O2 B1662833 RS102895 hydrochloride CAS No. 1173022-16-6

RS102895 hydrochloride

Número de catálogo: B1662833
Número CAS: 1173022-16-6
Peso molecular: 426.9 g/mol
Clave InChI: KRRISOFSWVKYBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selective CCR2 receptor antagonist (IC50 values are 360 nM and 17.8 μM at CCR2 and CCR1 receptors, respectively). Inhibits MCP-1 and MCP-3 stimulated calcium influx (IC50 values are 32 and 130 nM, respectively). Active in vivo.>The chemokine CCL2, also known as monocyte chemotactic protein-1 (MCP-1), stimulates leukocyte chemotaxis to sites of inflammation via signaling through the MCP-1 receptor, CCR2. RS 102895 is a spiropiperidine compound that acts as a CCR2 antagonist (IC50 = 0.36 µM). It inhibits the related CCR1 receptor with an IC50 value of 17.8 µM and inhibits adrenergic α1a, α1d, and 5HT1A receptors with IC50 values of 0.13, 0.32, and 47 µM, respectively. RS 102895 prevents chemotaxis of THP-1 cells (IC50 = 1.7 µM) when MCP-1 is presented as a chemoattractant.> RS102895 Hcl is a potent and specific CCR2 antagonist with binding IC50 of 360 nM, no significant inhibition on CCR1(IC50 > 17 uM).  in vitro: Transfections of mMCP-1 and CCR2 siRNA increased human MCP-1 levels and inhibited CCR2 expression, respectively. HG-induced ECM protein expression and TGF-beta1 levels were significantly attenuated by mMCP-1, CCR2 siRNA, and RS102895 (P < 0.05). Monocytic cell migration in response to hBD-3 was inhibited by cross-desensitization with MCP-1 and the specific CCR2 inhibitor, RS102895.  in vivo: Fracture healing in MCP-1-/- and CCR2-/- mice was delayed compared with WT mice on day 21. Administration of RS102895 in the early, but not in the late phase, caused delayed fracture healing. Transplantation of WT-derived graft into host MCP-1-/- mice significantly increased new bone formation in the bone graft exchange models.

Propiedades

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of RS102895 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of inflammatory monocytes to sites of inflammation. Consequently, the CCL2-CCR2 axis is a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of RS102895, detailing its biochemical interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism of CCR2

RS102895 functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous chemokine ligands, most notably MCP-1 (CCL2), but also MCP-2 (CCL8), MCP-3 (CCL7), and MCP-4 (CCL13). This blockade of ligand binding inhibits the downstream signaling cascades that are normally initiated upon receptor activation. The primary consequence of this antagonism is the inhibition of chemotaxis, the directed migration of CCR2-expressing cells, such as monocytes and macrophages, towards a chemokine gradient. By preventing the recruitment of these inflammatory cells to tissues, RS102895 effectively dampens the inflammatory response.

The binding of RS102895 to CCR2 has been shown to be specific and of relatively high affinity. Mutagenesis studies have indicated that the binding site for this class of spiropiperidine antagonists is located within the transmembrane helical bundle of the CCR2 receptor.[1]

Quantitative Analysis of RS102895 Activity

The potency and selectivity of RS102895 have been quantified through a variety of in vitro assays. The following tables summarize the key quantitative data.

Assay Type Target Ligand/Stimulus Cell Line/System Parameter Value Reference
Radioligand BindingHuman CCR2bMCP-1CRL-1657 (Chinese Hamster Lung cells) expressing hCCR2bIC50360 nM[2]
Radioligand BindingHuman CCR1MIP-1αCRL-1657 cells expressing hCCR1IC5017.8 µM[2][3]
Calcium InfluxHuman CCR2bMCP-1CRL-1657 cells expressing hCCR2bIC5032 nM[2][3]
Calcium InfluxHuman CCR2bMCP-3CRL-1657 cells expressing hCCR2bIC50130 nM[2][3]
ChemotaxisHuman CCR2bMCP-1THP-1-5X cellsIC501.7 µM[2]
ChemotaxisHuman CCR1RANTESTHP-1-5X cellsIC5037 µM[2]
MCP-1 Receptor BindingWild TypeMCP-1-IC50550 nM[4]
MCP-1 Receptor BindingD284N MutantMCP-1-IC50568 nM[4]
MCP-1 Receptor BindingD284A MutantMCP-1-IC501892 nM[4]
Adrenergic Receptor BindingHuman α1a--IC50130 nM[4][5]
Adrenergic Receptor BindingHuman α1d--IC50320 nM[4][5]
Serotonin Receptor BindingRat Brain Cortex 5HT1a--IC50470 nM[4][5]
In Vivo Study Model Dosage Key Finding Reference
Monocyte Recruitment InhibitionMouse5 mg/kg (single i.p. dose)Ineffective at blocking monocyte recruitment over 24 hours due to short half-life.[6][7]
Monocyte Migration Inhibition & Vaccine EnhancementMouse5 mg/kg every 6 hours (i.p.)Maintained plasma levels >20 ng/ml, effectively blocking monocyte migration and enhancing vaccine immunity.[6][7]
Diabetic Nephropathy Ameliorationdb/db mice2 mg/kg/day in chow for 9 weeksAttenuated albuminuria, mesangial expansion, and glomerular basement membrane thickening.[8]
Vincristine-Induced Neuropathic Pain ReductionMouse-Significantly reduced allodynia and monocyte infiltration in the sciatic nerve.[9]

Signaling Pathways Modulated by RS102895

As an antagonist of CCR2, a G-protein coupled receptor (GPCR), RS102895 inhibits the activation of several downstream signaling pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 (CCL2) MCP-1 (CCL2) CCR2 CCR2 MCP-1 (CCL2)->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Binds & Blocks G_Protein G-Protein (Gαi) CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Stimulates PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_Influx->Chemotaxis MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Gene_Transcription Gene Transcription (Inflammation) MAPK_Pathway->Gene_Transcription PI3K_Akt_Pathway->Gene_Transcription

Caption: CCR2 Signaling Pathway and the inhibitory action of RS102895.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize RS102895.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of RS102895 for the CCR2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Lung (CRL-1657) cells stably transfected to express the human CCR2b receptor.

    • Harvest cells and homogenize in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1).

    • Add varying concentrations of unlabeled RS102895.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled MCP-1).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of RS102895.

    • Plot the percentage of specific binding against the log concentration of RS102895 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional inhibition of CCR2 signaling by RS102895.

Methodology:

  • Cell Preparation and Dye Loading:

    • Use a cell line endogenously expressing CCR2 (e.g., THP-1) or a transfected cell line (e.g., CRL-1657-hCCR2b).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Resuspend the dye-loaded cells in a suitable assay buffer.

    • Aliquot the cell suspension into a 96-well plate.

    • Add varying concentrations of RS102895 to the wells and incubate for a short period.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Stimulate the cells by adding a pre-determined concentration of MCP-1.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the MCP-1-induced calcium flux for each concentration of RS102895.

    • Plot the percentage of inhibition against the log concentration of RS102895 and fit the data to determine the IC50 value.

Chemotaxis Assay (Transwell)

Objective: To assess the ability of RS102895 to inhibit the migration of CCR2-expressing cells.

Methodology:

  • Cell Preparation:

    • Use a CCR2-expressing cell line (e.g., THP-1).

    • Serum-starve the cells for several hours prior to the assay to reduce basal migration.

    • Resuspend the cells in serum-free media.

  • Assay Setup:

    • Place transwell inserts with a porous membrane (e.g., 5 µm pores) into the wells of a 24-well plate.

    • Add media containing a chemoattractant (MCP-1) to the lower chamber.

    • In the upper chamber, add the cell suspension pre-incubated with varying concentrations of RS102895.

    • Include a negative control (no chemoattractant) and a positive control (chemoattractant with vehicle).

  • Incubation and Quantification:

    • Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

    • Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring its absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Experimental and Logical Workflow Diagrams

The characterization of a GPCR antagonist like RS102895 follows a logical progression from initial binding studies to functional assays and in vivo validation.

GPCR_Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki, IC50) Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP) Binding_Assay->Functional_Assay Confirm Functional Antagonism Selectivity_Screen Selectivity Screening (vs. other receptors) Binding_Assay->Selectivity_Screen Assess Specificity Chemotaxis_Assay Chemotaxis Assay (Assess inhibition of cell migration) Functional_Assay->Chemotaxis_Assay Validate Physiological Effect PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies (Determine half-life, exposure, and in vivo target engagement) Chemotaxis_Assay->PK_PD_Studies Transition to In Vivo Disease_Model Efficacy in Disease Models (e.g., Inflammation, Autoimmunity) PK_PD_Studies->Disease_Model Evaluate Therapeutic Potential

Caption: General experimental workflow for characterizing a GPCR antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of chemokine binding, leading to the suppression of downstream signaling pathways and the subsequent inhibition of inflammatory cell migration. The quantitative data from a range of in vitro and in vivo studies consistently demonstrate its efficacy in blocking the CCL2-CCR2 axis. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with RS102895 and other CCR2 antagonists. The detailed protocols and workflow diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting this critical inflammatory pathway.

References

RS102895 Hydrochloride: A Technical Guide to its CCR2 Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of RS102895 hydrochloride for the C-C chemokine receptor 2 (CCR2). RS102895 is a potent and selective antagonist of CCR2, a key receptor implicated in a multitude of inflammatory and autoimmune diseases. Understanding its interaction with CCR2 is crucial for its application in research and potential therapeutic development.

Quantitative Binding and Functional Data

The inhibitory activity of RS102895 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The data presented below is collated from multiple sources to provide a comprehensive profile of RS102895's potency and selectivity.

Target ReceptorLigand/StimulantAssay TypeCell LineIC50 ValueReference
Human CCR2b MCP-1Radioligand BindingCRL-1657 (CHO cells)360 nM [1][2]
Human CCR1MIP-1αRadioligand BindingCRL-1657 (CHO cells)17.8 µM
Human CCR2MCP-1Calcium InfluxNot Specified32 nM
Human CCR2MCP-3Calcium InfluxNot Specified130 nM
Human CCR2MCP-1ChemotaxisTHP-11.7 µM
Human α1a ReceptorNot SpecifiedCell-freeNot Specified130 nM[1]
Human α1d ReceptorNot SpecifiedCell-freeNot Specified320 nM[1]
Rat 5-HT1a ReceptorNot SpecifiedCell-free (Brain Cortex)Not Specified470 nM[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the CCR2 binding affinity and functional antagonism of RS102895. These protocols are based on established and widely used techniques in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the ability of RS102895 to compete with a radiolabeled ligand for binding to the CCR2 receptor.

1. Membrane Preparation:

  • Culture a cell line stably expressing human CCR2 (e.g., Chinese Hamster Ovary (CHO) cells, designated CRL-1657) to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well filter plate, combine the CCR2-expressing cell membranes (typically 3-20 µg of protein per well), a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1), and varying concentrations of this compound.[4][5]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CCR2 ligand.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3][5]

  • Terminate the incubation by rapid vacuum filtration through the filter plate, which separates the membrane-bound radioligand from the unbound radioligand.[3]

  • Wash the filters multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of RS102895.

  • Plot the percentage of specific binding against the logarithm of the RS102895 concentration.

  • Determine the IC50 value, which is the concentration of RS102895 that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[6]

Calcium Flux Assay

This functional assay measures the ability of RS102895 to block the increase in intracellular calcium concentration that is induced by CCR2 activation.

1. Cell Preparation and Dye Loading:

  • Culture a cell line that endogenously expresses CCR2, such as the human monocytic cell line THP-1.

  • Harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye solution for 30-60 minutes at 37°C in the dark.[6][7][8] Pluronic F-127 is often included to aid in dye solubilization.

  • Wash the cells to remove any excess extracellular dye and resuspend them in the assay buffer.

  • Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom microplate.[6][8]

2. Assay Procedure:

  • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system and allow it to equilibrate to 37°C.

  • Add varying concentrations of RS102895 to the wells and incubate for a predetermined time.

  • Establish a baseline fluorescence reading for each well.

  • Inject a solution of a CCR2 agonist, such as MCP-1 (CCL2), into the wells to stimulate the receptor.[7][8]

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[9]

3. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the RS102895 concentration.

  • Determine the IC50 value using non-linear regression analysis.[6]

Chemotaxis Assay

This assay directly assesses the ability of RS102895 to inhibit the directed migration of cells towards a chemoattractant.

1. Cell Preparation:

  • Use a CCR2-expressing cell line, such as THP-1 cells.

  • The day before the assay, it is recommended to serum-starve the cells to enhance their responsiveness to the chemoattractant.[10]

  • On the day of the assay, harvest the cells and resuspend them in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10⁶ cells/mL).[10][11]

2. Assay Setup (Transwell System):

  • Use a 24- or 96-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (typically 5 µm pore size for monocytes).[10][11]

  • In the lower chamber, add the assay medium containing a predetermined optimal concentration of the chemoattractant (e.g., MCP-1).[10]

  • In separate wells for antagonist testing, add varying concentrations of RS102895 along with the chemoattractant to the lower chamber.

  • Pre-incubate the cell suspension with the same concentrations of RS102895 for 30-60 minutes at 37°C.[11][12]

  • Add the pre-treated cell suspension to the upper chamber (the insert).

3. Incubation and Quantification:

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours).[6][10]

  • After incubation, remove the non-migrated cells from the top surface of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Crystal Violet or a fluorescent dye like DAPI).[10]

  • Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted, and the absorbance or fluorescence can be measured with a plate reader.[10]

4. Data Analysis:

  • Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the control (cells migrated towards the chemoattractant without the antagonist).

  • Plot the percentage of inhibition against the logarithm of the RS102895 concentration.

  • Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for determining the binding affinity of an antagonist.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 (MCP-1) CCL2 (MCP-1) CCR2 CCR2 CCL2 (MCP-1)->CCR2 Binds G_Protein G Protein (Gαi) CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release ER->Ca_release Ca²⁺ Release Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response Increased Intracellular Ca²⁺ PKC->Cellular_Response Activates RS102895 RS102895 RS102895->CCR2 Blocks Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare CCR2-expressing cell membranes D Incubate membranes, radioligand, and RS102895 in 96-well plate A->D B Prepare radiolabeled ligand ([¹²⁵I]-MCP-1) B->D C Prepare serial dilutions of RS102895 C->D E Separate bound and free ligand by filtration D->E F Measure radioactivity (Scintillation Counting) E->F G Calculate specific binding F->G H Plot % inhibition vs. [RS102895] G->H I Determine IC50 value (Non-linear regression) H->I

References

RS102895 Hydrochloride: A Technical Guide to its Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into sites of inflammation.[2][5] This axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, making CCR2 a compelling therapeutic target.[6][7] RS102895 exerts its effects by binding to the CCR2b isoform, a key player in inducing chemotaxis and calcium influx, thereby blocking the downstream signaling cascades initiated by CCL2.[6] This technical guide provides an in-depth overview of the selectivity profile of RS102895, details the experimental protocols used for its characterization, and illustrates the core signaling pathways it modulates.

Pharmacological Selectivity Profile

The inhibitory activity of RS102895 has been quantified across various assays, demonstrating its high affinity for CCR2 with notable selectivity over other chemokine receptors and a defined off-target profile.

Receptor Binding and Functional Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for RS102895 against its primary target and other receptors.

Target ReceptorLigand/StimulantAssay TypeCell Line/SystemIC50 ValueReference
CCR2b MCP-1 / [¹²⁵I]-CCL2Radioligand BindingHuman Recombinant360 nM[2][3][4][5][6]
CCR1MIP-1αRadioligand BindingHuman Recombinant17.8 µM[2][4][6]
α1a Adrenergic-Off-target BindingHuman130 nM[1][3]
α1d Adrenergic-Off-target BindingHuman320 nM[1][3]
5-HT1a-Off-target BindingRat Brain Cortex470 nM[1][3]
Functional AssayStimulantCell LineIC50 ValueReference
Calcium InfluxMCP-1CRL-165732 nM[2][6]
Calcium InfluxMCP-3CRL-1657130 nM[2][6]
ChemotaxisMCP-1THP-1-5X1.7 µM[4][6]

Mechanism of Action and Signaling Pathways

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, primarily couples to Gi proteins.[2] This interaction initiates a signaling cascade that leads to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, modulate downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase (JAK)/STAT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8][9] The culmination of these events results in key cellular responses such as chemotaxis, proliferation, and cytokine production.[2]

RS102895 acts as an antagonist, blocking the binding of CCL2 to CCR2, thereby preventing the activation of these intracellular signaling pathways and inhibiting the recruitment of monocytes and macrophages to inflammatory sites.[5]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks G_Protein Gi Protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Ca_Influx Calcium Influx PLC->Ca_Influx Cell_Response Chemotaxis, Proliferation, Cytokine Production PI3K_Akt->Cell_Response JAK_STAT->Cell_Response MAPK->Cell_Response Ca_Influx->Cell_Response

Caption: Antagonistic action of RS102895 on the CCR2 signaling cascade.

Experimental Protocols

The characterization of RS102895 relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay

This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2).[4][10]

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the unlabeled test compound (RS102895) at various concentrations, and a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) in a binding buffer.[4][10]

  • Incubation: Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.[4][11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4][11]

  • Quantification: Dry the filter plate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

Radioligand_Assay_Workflow A Prepare CCR2-expressing cell membranes B Incubate membranes with [¹²⁵I]-CCL2 and varying concentrations of RS102895 A->B C Separate bound from free radioligand via vacuum filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity with scintillation counter D->E F Calculate IC50 and Ki values using non-linear regression E->F

Caption: Workflow for a radioligand displacement assay.
Calcium Influx Assay

This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration that occurs upon receptor activation by an agonist.

Methodology:

  • Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 or CRL-1657) and load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[12][13]

  • Antagonist Incubation: Pre-incubate the dye-loaded cells with varying concentrations of RS102895 or a vehicle control for a specified period (e.g., 15-30 minutes).[13]

  • Baseline Measurement: Place the plate in a fluorescence plate reader and record a stable baseline fluorescence signal.[13]

  • Stimulation: Add a specific concentration of the agonist (e.g., MCP-1) to all wells to stimulate the cells.[13]

  • Kinetic Reading: Immediately begin a kinetic reading of the fluorescence signal for at least 120 seconds to capture the calcium flux.[13]

  • Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity over time. Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the antagonist concentration to determine the IC50 value.[13]

Chemotaxis Assay

This assay assesses the functional ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant. A common method is the Boyden chamber or Transwell assay.

Methodology:

  • Cell Preparation: Use a CCR2-expressing cell line like THP-1 monocytes or primary monocytes. Resuspend the cells in an appropriate assay medium.[6][14]

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of RS102895 for a specified time (e.g., 30 minutes).[6]

  • Assay Setup: In the lower wells of a Transwell plate, add the assay medium containing the chemoattractant (CCL2). Place the Transwell inserts (with a porous membrane, e.g., 5 µm pore size) into the wells.[2]

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.[6]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).[14]

  • Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Migrated cells on the lower surface are then fixed, stained, and counted using microscopy.[14]

  • Data Analysis: Determine the concentration of RS102895 that inhibits cell migration by 50% (IC50) by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

This compound is a well-characterized CCR2 antagonist with a high degree of selectivity for its target receptor. Its ability to potently inhibit key functional responses, such as calcium mobilization and chemotaxis, underscores its utility as a research tool for investigating the roles of the CCL2/CCR2 axis in disease. The defined off-target profile provides a clear understanding of its potential secondary pharmacology. The robust experimental protocols outlined in this guide serve as a foundation for the continued evaluation and development of CCR2-targeted therapeutics.

References

RS102895 Hydrochloride: A Technical Overview of a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[6][7] Consequently, the CCL2-CCR2 axis is a key signaling pathway implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis, asthma, cancer, and infectious diseases.[7] RS102895 has been investigated as a tool to modulate these processes, showing efficacy in various preclinical models.[1][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C21H21F3N2O2.HCl
Molecular Weight 426.86 g/mol [2]
CAS Number 1173022-16-6
Purity ≥98%[5]
Solubility Soluble to 75 mM in DMSO

Pharmacology and Mechanism of Action

RS102895 is a selective antagonist of the CCR2b subtype, which is more potent in inducing chemotaxis and calcium influx compared to the CCR2a isoform.[7] It exerts its effects by binding to the CCR2 receptor, thereby inhibiting the downstream signaling events initiated by its ligand, CCL2.[6]

Receptor Binding and Functional Inhibition

The inhibitory activity of RS102895 has been quantified through various in vitro assays, demonstrating its potency and selectivity.

TargetAssay TypeIC50 ValueReference
Human CCR2b MCP-1 Binding Inhibition360 nM[1][2][3][4]
Human CCR1 MIP-1α Binding Inhibition17.8 µM[5]
Human α1a adrenoceptor Radioligand Binding130 nM[1][2][3]
Human α1d adrenoceptor Radioligand Binding320 nM[1][2][3]
Rat brain cortex 5-HT1a receptor Radioligand Binding470 nM[1][2][3]
MCP-1-stimulated Calcium Influx Functional Assay32 nM[5]
MCP-3-stimulated Calcium Influx Functional Assay130 nM[5]
MCP-1-induced Chemotaxis Functional Assay1.7 µM

RS102895 shows no significant effect on CCR1 at concentrations where it potently inhibits CCR2.[1][2][3][4] However, it does exhibit off-target activity at adrenergic and serotonergic receptors.[1][2][3]

The mechanism of action of RS102895 involves the direct blockade of the CCR2 receptor, preventing the binding of its cognate ligand CCL2. This, in turn, inhibits downstream signaling pathways responsible for monocyte and macrophage migration.

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein RS102895 RS102895 RS102895->CCR2 Blocks Ca_influx Calcium Influx G_protein->Ca_influx Chemotaxis Monocyte Chemotaxis G_protein->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

RS102895 Mechanism of Action

Preclinical Development and In Vivo Studies

The in vivo efficacy of RS102895 has been evaluated in various animal models, primarily focusing on its ability to modulate monocyte recruitment and inflammation.

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that RS102895 has a short plasma half-life of approximately one hour following intraperitoneal administration.[6][8] This necessitated a multi-dose regimen to maintain therapeutic plasma concentrations.[6][8] Administration of 5 mg/kg every 6 hours was found to sustain plasma levels at or above 20 ng/mL, a concentration sufficient to inhibit monocyte migration in vivo.[6][8]

Efficacy in a Vaccine Response Model

In a mouse model of vaccination, RS102895 was investigated for its potential to enhance immune responses by blocking the recruitment of immunosuppressive inflammatory monocytes to draining lymph nodes.[6][8]

cluster_0 Vaccination Model Workflow Vaccination Vaccination (e.g., HA1 antigen) Monocyte_Recruitment Inflammatory Monocyte Recruitment to Lymph Nodes Vaccination->Monocyte_Recruitment Immune_Suppression Suppression of T cell and Antibody Responses Monocyte_Recruitment->Immune_Suppression Blockade Blockade of Monocyte Migration RS102895_Admin RS102895 Administration (5 mg/kg, i.p., every 6h) RS102895_Admin->Blockade Enhancement Enhanced Vaccine Immunity Blockade->Enhancement

Experimental Workflow for Vaccine Enhancement

A single intraperitoneal dose of RS102895 was insufficient to effectively block monocyte recruitment.[6][8] However, a multi-dose regimen markedly enhanced vaccine responses following immunization against the influenza antigen HA1.[6][8] These findings suggest that CCR2 antagonists like RS102895 could serve as novel vaccine adjuvants.[6]

Effects in a Bone Cancer Pain Model

Intrathecal administration of RS102895 (3 g/L) in a rat model of bone cancer pain resulted in a progressive decrease in the pain threshold from day 3 to day 9 post-surgery, with the pain threshold increasing after 12 days.[1][3] This study also showed that RS102895 could reverse the expression patterns of NR2B, nNOS, and SIGIRR in the spinal cord.[1][3]

Experimental Protocols

In Vitro Monocyte Migration Assay

This assay assesses the ability of RS102895 to inhibit monocyte migration towards a CCL2 gradient.[6]

  • Cell Preparation: Inflammatory monocytes are procured by intraperitoneal injection of aged brewer's thioglycolate into mice.[6] Peritoneal lavage is performed 72 hours later to collect the cells.[6]

  • Incubation: The collected cells are incubated with varying concentrations of RS102895 for 1 hour.[6]

  • Chemotaxis Assay: 3x10^5 cells are added to the upper chamber of a Boyden chamber with 5 µm pores.[6] The lower chamber contains a CCL2 gradient.

  • Analysis: The number of cells that migrate to the lower chamber is quantified to determine the inhibitory effect of RS102895.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the plasma concentration of RS102895 in mice.[6]

  • Dosing: Mice are administered RS102895 via intraperitoneal injection.[6]

  • Sample Collection: Blood samples are collected at various time points post-administration.[6]

  • Sample Preparation: Plasma is isolated from the blood samples.

  • Quantification: RS102895 concentrations are quantified using an internal standard reference method in the Multiple Reaction Monitoring (MRM) mode, monitoring the ion transition m/z 391.3→202.2 for RS102895.[6] The quantitation is based on a linear standard curve generated in spiked blank plasma.[6]

Start Start: In Vivo Study Dosing RS102895 Administration (e.g., 5 mg/kg i.p.) Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Isolation Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis (MRM mode) Plasma_Separation->LC_MS Quantification Quantification against Standard Curve LC_MS->Quantification PK_Parameters Determination of Pharmacokinetic Parameters (e.g., Half-life) Quantification->PK_Parameters

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial interest in RS102895 hydrochloride may be associated with a variety of receptor targets. However, based on extensive review of the scientific literature, the primary and well-characterized activity of this compound is as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This guide will focus on its established chemical properties and its role as a CCR2 antagonist. There is no significant scientific evidence to support direct antagonist activity at the 5-HT2C receptor.

Core Chemical Properties

This compound is a synthetic, small-molecule compound belonging to the spiropiperidine class of chemicals.[1] Its core chemical and physical properties are summarized below for ease of reference.

PropertyValueReference
IUPAC Name 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride[2]
Molecular Formula C₂₁H₂₂ClF₃N₂O₂[2]
Molecular Weight 426.9 g/mol [2]
CAS Number 300815-41-2[2]
Appearance Solid[2]
Purity >99%[2]
Solubility Soluble in DMSO to 50 mM[2]

Pharmacological Profile: A Selective CCR2 Antagonist

This compound is a selective antagonist of the CCR2 receptor, a key mediator in the inflammatory response. Its primary mechanism of action is the inhibition of the binding of monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, to CCR2. This blockade inhibits downstream signaling and cellular responses, such as calcium influx and chemotaxis.[1][3]

Potency and Selectivity

The following table summarizes the in vitro activity of this compound at its primary target, CCR2, and other receptors.

TargetAssay TypeParameterValueReference
Human CCR2b Radioligand BindingIC₅₀360 nM[1]
Human CCR1 Radioligand BindingIC₅₀17.8 µM[1]
MCP-1 Stimulated Calcium Influx Functional AssayIC₅₀32 nM[3]
MCP-3 Stimulated Calcium Influx Functional AssayIC₅₀130 nM[1]
MCP-1 Stimulated Chemotaxis Functional AssayIC₅₀1.7 µM[3]
Human α1A Adrenergic Receptor Off-Target BindingIC₅₀130 nM[4]
Human α1D Adrenergic Receptor Off-Target BindingIC₅₀320 nM[4]
Rat 5-HT1A Receptor Off-Target BindingIC₅₀470 nM[4]
Mechanism of Action: CCR2 Signaling Pathway

The CCR2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon binding of its ligand, MCP-1, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gβγ subunits then activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that drives cellular responses such as chemotaxis and inflammation. This compound acts by competitively binding to the CCR2 receptor, thereby preventing MCP-1 from initiating this signaling cascade.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds & Activates RS102895 RS102895 HCl RS102895->CCR2 Binds & Inhibits G_protein Gαi/βγ CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Initiates

CCR2 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound as a CCR2 antagonist involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of this compound for the CCR2 receptor.

Objective: To measure the concentration of this compound required to inhibit 50% of the binding of a radiolabeled CCR2 ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1).

  • This compound.

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound or vehicle.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit MCP-1-stimulated intracellular calcium mobilization.

Objective: To determine the concentration of this compound required to inhibit 50% of the calcium influx triggered by a CCR2 agonist.

Materials:

  • A cell line stably expressing the human CCR2b receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • MCP-1 (agonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the CCR2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of MCP-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence response is measured for each well.

  • Plot the percentage of inhibition of the MCP-1-induced calcium response against the concentration of this compound to determine the IC₅₀ value.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay B1 Prepare CCR2-expressing cell membranes B2 Incubate membranes with [¹²⁵I]-MCP-1 and RS102895 B1->B2 B3 Separate bound from free radioligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC₅₀ for binding B4->B5 End Pharmacological Profile Established B5->End F1 Culture CCR2-expressing cells and load with calcium dye F2 Pre-incubate cells with RS102895 F1->F2 F3 Stimulate with MCP-1 and measure fluorescence F2->F3 F4 Analyze calcium influx data F3->F4 F5 Calculate IC₅₀ for function F4->F5 F5->End Start Start Characterization Start->B1 Start->F1

Workflow for Characterizing a CCR2 Antagonist

Conclusion

This compound is a well-characterized and highly selective antagonist of the CCR2 receptor. Its ability to potently inhibit MCP-1-mediated signaling and cellular responses makes it a valuable tool for research into inflammatory diseases, and it has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, atherosclerosis, and asthma.[5] While it exhibits some off-target binding at other receptors, its primary and most potent activity is at CCR2. It is important for researchers to consider this established pharmacological profile when designing and interpreting experiments with this compound.

References

The Structure-Activity Relationship of RS102895 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Structure-Activity Relationship of the CCR2 Antagonist RS102895 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1] Its spiropiperidine core represents a significant scaffold in the development of small molecule inhibitors targeting this receptor.[2][3] Understanding the intricate relationship between the chemical structure of RS102895 and its biological activity is paramount for the rational design of next-generation CCR2 antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of RS102895, detailing its interaction with CCR2, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Structure and Pharmacophore of RS102895

RS102895 is a novel spiropiperidine that demonstrates high affinity for the CCR2b receptor isoform.[1] The molecule can be deconstructed into three key pharmacophoric elements:

  • Spiro[3,1-benzoxazine-4,4'-piperidine]-2(1H)-one Core: This rigid bicyclic system acts as the central scaffold, correctly orienting the other functional groups for optimal interaction with the receptor.

  • Trifluoromethylphenyl Group: This lipophilic group is crucial for establishing key binding interactions within a hydrophobic pocket of the CCR2 receptor.

  • Piperidine (B6355638) Nitrogen: The basic nitrogen of the piperidine ring is essential for activity, likely forming an ionic interaction with an acidic residue in the receptor binding pocket.

Quantitative Structure-Activity Relationship Data

The SAR of RS102895 has been primarily elucidated through mutagenesis studies of the CCR2b receptor, which have identified critical amino acid residues for high-affinity binding. These studies provide quantitative insights into the energetic contribution of specific interactions.

Impact of CCR2b Receptor Mutations on RS102895 Binding Affinity

The following table summarizes the effects of single-point mutations in the human CCR2b receptor on the binding affinity of RS102895, as determined by radioligand binding assays.

Mutant ReceptorWild-Type ResidueMutant ResidueFold Change in IC50 vs. Wild-TypeReference
E291AGlutamic AcidAlanine> 278[4]
E291QGlutamic AcidGlutamine> 278[4]
D284AAspartic AcidAlanine3.4[4]
D284NAspartic AcidAsparagine1.0[4]

Data presented as fold change in the half-maximal inhibitory concentration (IC50) of RS102895 for the mutant receptor compared to the wild-type receptor.

These data highlight the critical role of Glutamic acid at position 291 (E291) in the seventh transmembrane domain of CCR2b for the binding of RS102895. The complete loss of measurable affinity upon mutation to either a non-polar (Alanine) or a neutral polar (Glutamine) residue suggests a crucial ionic interaction between the carboxylate of E291 and a positively charged moiety on the antagonist, likely the protonated piperidine nitrogen.[4] In contrast, the mutations at Aspartic acid 284 (D284) have a much less dramatic effect, indicating its lesser importance in the direct binding of RS102895.[4]

In Vitro and In Vivo Activity

RS102895 is a potent inhibitor of CCR2-mediated signaling and function. Its activity has been characterized in a variety of in vitro and in vivo models.

In Vitro Activity Profile
Assay TypeTarget/LigandCell LineIC50 (nM)Reference
Radioligand BindingCCR2b / [125I]MCP-1CRL-1657 (CHO)360[1]
Radioligand BindingCCR1 / [125I]MIP-1αCRL-1657 (CHO)17,800[1]
Calcium InfluxMCP-1CRL-1657 (CHO)31[1]
Calcium InfluxMCP-3CRL-1657 (CHO)130[1]
ChemotaxisMCP-1THP-11,700[1]

RS102895 demonstrates selectivity for CCR2 over CCR1.[1] It effectively blocks downstream signaling events such as calcium influx and cellular chemotaxis in response to CCR2 ligands like MCP-1.[1]

Off-Target Activity
ReceptorSpeciesIC50 (nM)Reference
α1a-adrenergicHuman130[4]
α1d-adrenergicHuman320[4]
5-HT1aRat470[4]

It is important to note that RS102895 exhibits off-target activity at several other G-protein coupled receptors, which should be considered in the interpretation of in vivo data and for future drug development efforts.[4]

In Vivo Efficacy

RS102895 has demonstrated efficacy in various animal models of inflammatory diseases. For instance, it has been shown to reduce macrophage influx and the development of chronic renal damage in a murine model of renovascular hypertension.[5] It has also been found to improve insulin (B600854) resistance in db/db diabetic mice.[6] However, pharmacokinetic studies have revealed a short half-life of approximately one hour in mice, necessitating a multi-dose regimen to maintain effective plasma concentrations for sustained target engagement.[2]

Experimental Protocols

CCR2b Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of test compounds to the human CCR2b receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (CRL-1657) are cultured to confluence.

  • Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a constant concentration of [125I]-labeled MCP-1 (radioligand) and varying concentrations of the test compound (e.g., RS102895).

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MCP-1) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Monocyte Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of CCR2 by measuring the inhibition of monocyte migration.

  • Cell Preparation: A human monocytic cell line, such as THP-1, is used. Cells are washed and resuspended in a serum-free medium.

  • Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate is used. The lower chamber is filled with a medium containing MCP-1 as the chemoattractant. The upper chamber contains the monocyte cell suspension, pre-incubated with varying concentrations of the test compound or vehicle control. The two chambers are separated by a porous membrane.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification of Migration: After the incubation period, the non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, the concentration of the test compound that inhibits 50% of the MCP-1-induced cell migration, is calculated.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key pathways and logical relationships relevant to the SAR of RS102895.

CCR2_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates RS102895 RS102895 RS102895->CCR2 Blocks PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Chemotaxis Chemotaxis (Monocyte Migration) Ca_release->Chemotaxis PKC_activation->Chemotaxis

Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

SAR_Logic cluster_ligand RS102895 Structure cluster_receptor CCR2b Binding Pocket Piperidine_N Piperidine Nitrogen (Basic) E291 Glutamic Acid 291 (Acidic) Piperidine_N->E291 Ionic Interaction (CRITICAL) Trifluoromethylphenyl Trifluoromethylphenyl (Lipophilic) Hydrophobic_pocket Hydrophobic Pocket Trifluoromethylphenyl->Hydrophobic_pocket Hydrophobic Interaction (IMPORTANT) Spiro_core Spiro-benzoxazinone Core (Rigid Scaffold) Spiro_core->E291 Positions N for Optimal Interaction Spiro_core->Hydrophobic_pocket Positions Lipophilic Group

Caption: Key SAR interactions between RS102895 and the CCR2b receptor.

Experimental_Workflow Synthesis Synthesis of RS102895 Analogs Binding_Assay In Vitro Binding Assay (e.g., Radioligand) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Chemotaxis, Ca²⁺ Flux) Synthesis->Functional_Assay Determine_IC50 Determine IC₅₀/EC₅₀ Binding_Assay->Determine_IC50 Functional_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs PK_Studies Pharmacokinetic Studies (in vivo) SAR_Analysis->PK_Studies Select Promising Compounds Efficacy_Models In Vivo Efficacy Models (e.g., Inflammation) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

Caption: General experimental workflow for SAR studies of CCR2 antagonists.

Conclusion

The structure-activity relationship of this compound is anchored by a critical ionic interaction between its piperidine nitrogen and the glutamic acid residue at position 291 of the CCR2b receptor. The trifluoromethylphenyl group engages in favorable hydrophobic interactions, and the rigid spiropiperidine scaffold serves to optimally position these key pharmacophoric elements. While RS102895 is a potent and selective CCR2 antagonist, its off-target activities and short in vivo half-life present opportunities for further medicinal chemistry optimization. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel spiropiperidine-based CCR2 antagonists with enhanced therapeutic potential.

References

RS102895 Hydrochloride: An In-depth Technical Guide to its On-Target Effects on CCR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-target effects of RS102895 hydrochloride, a selective antagonist of the C-C chemokine receptor type 2 (CCR2). This document details the quantitative pharmacology of RS102895, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Pharmacology

This compound is a potent and selective antagonist of the human CCR2 receptor. Its pharmacological activity has been characterized through a variety of in vitro assays, quantifying its binding affinity and functional inhibition of CCR2-mediated signaling.

Table 1: Receptor Binding Affinity of this compound
TargetLigandCell LineAssay TypeIC50 (nM)Reference
Human CCR2bMCP-1CRL-1657 (CHO cells)Radioligand Binding360[1]
Human CCR1MIP-1αCRL-1657 (CHO cells)Radioligand Binding17,800[1]

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates higher binding affinity.

Table 2: Functional Antagonism of CCR2 Signaling by this compound
Functional ReadoutStimulating LigandCell LineIC50 (nM)Reference
Calcium InfluxMCP-1CRL-1657 (CHO cells)32[1]
Calcium InfluxMCP-3CRL-1657 (CHO cells)130[1]
ChemotaxisMCP-1THP-11,700[1]

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency in inhibiting the functional response.

Table 3: Off-Target Receptor Binding of this compound
ReceptorIC50 (nM)
α1A-adrenergic130
α1D-adrenergic320
5-HT1A470

Data from various sources indicate that RS102895 also exhibits inhibitory activity at several other G protein-coupled receptors, albeit with lower potency compared to its primary target, CCR2.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the on-target effects of this compound on CCR2.

Radioligand Binding Assay

This assay quantifies the ability of RS102895 to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (e.g., CRL-1657).

  • Radioligand: [¹²⁵I]-MCP-1 (radiolabeled Monocyte Chemoattractant Protein-1).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of unlabeled MCP-1.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For detecting radioactivity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the CCR2b-expressing cell membranes, [¹²⁵I]-MCP-1, and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled MCP-1.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of RS102895 to inhibit the increase in intracellular calcium concentration induced by CCR2 activation.

Materials:

  • Cells: CHO cells stably expressing the human CCR2b receptor (e.g., CRL-1657).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: MCP-1 or MCP-3.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Protocol:

  • Cell Plating: Seed the CCR2b-expressing CHO cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate at room temperature for 15-30 minutes.

  • Signal Detection: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a solution of MCP-1 or MCP-3 into the wells to stimulate the CCR2 receptor.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of RS102895 to block the migration of cells towards a chemoattractant, a key function mediated by CCR2.

Materials:

  • Cells: A monocytic cell line, such as THP-1, which endogenously expresses CCR2.

  • Chemoattractant: MCP-1.

  • Test Compound: this compound, serially diluted.

  • Transwell Inserts: With a pore size suitable for monocyte migration (e.g., 5 µm).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Detection Method: Cell viability stain (e.g., Calcein-AM) and a fluorescence plate reader or a microscope for cell counting.

Protocol:

  • Cell Preparation: Culture and harvest THP-1 cells. Resuspend the cells in assay medium.

  • Compound Pre-incubation: Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup: Add assay medium containing MCP-1 to the lower chamber of the Transwell plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add the pre-incubated THP-1 cells to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 90 minutes to 3 hours to allow for cell migration.

  • Cell Quantification: Remove the non-migrated cells from the top surface of the insert membrane. Stain the migrated cells on the bottom surface of the membrane.

  • Data Analysis: Quantify the number of migrated cells by measuring fluorescence or by manual counting under a microscope. Plot the percentage of inhibition of migration against the log concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the CCR2 signaling pathway and the experimental workflows provide a clear understanding of the mechanism of action of RS102895 and the methods used for its characterization.

CCR2 Signaling Pathway

Upon binding of its cognate ligands, such as MCP-1 (CCL2), CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. RS102895 acts as an antagonist, blocking the initial ligand-receptor interaction and thereby inhibiting these downstream pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Blocks G_protein Gαq/i CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK JAK_STAT JAK/STAT G_protein->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Cytokine Release) Ca_release->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

CCR2 Signaling Pathway and RS102895 Inhibition
Experimental Workflow Diagrams

The following diagrams illustrate the step-by-step processes of the key in vitro assays used to characterize RS102895.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Membranes Prepare CCR2 Membranes Incubate Incubate Membranes, Radioligand & RS102895 Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand & RS102895 Dilutions Prepare_Reagents->Incubate Filter Filter to Separate Bound & Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Binding & Determine IC50 Count->Analyze

Radioligand Binding Assay Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells Plate CCR2-expressing Cells Load_Dye Load Cells with Calcium-sensitive Dye Plate_Cells->Load_Dye Add_Compound Add RS102895 Load_Dye->Add_Compound Read_Baseline Measure Baseline Fluorescence Add_Compound->Read_Baseline Add_Agonist Inject MCP-1/MCP-3 Read_Baseline->Add_Agonist Record_Signal Record Fluorescence Signal Over Time Add_Agonist->Record_Signal Analyze Calculate Inhibition & Determine IC50 Record_Signal->Analyze

Calcium Mobilization Assay Workflow

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare THP-1 Cell Suspension Preincubate Pre-incubate Cells with RS102895 Prepare_Cells->Preincubate Seed_Cells Add Cells to Upper Chamber Preincubate->Seed_Cells Setup_Transwell Add MCP-1 to Lower Chamber of Transwell Setup_Transwell->Seed_Cells Incubate_Migration Incubate to Allow Cell Migration Seed_Cells->Incubate_Migration Stain_Cells Stain Migrated Cells Incubate_Migration->Stain_Cells Quantify Quantify Migrated Cells & Determine IC50 Stain_Cells->Quantify

Chemotaxis Assay Workflow

References

An In-Depth Technical Guide on the Off-Target Effects of RS102895 Hydrochloride on the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory responses.[1][2][3][4] While developed for its high affinity to CCR2, comprehensive pharmacological profiling has revealed off-target interactions with other G-protein coupled receptors (GPCRs), most notably the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides a detailed overview of the off-target effects of this compound on the 5-HT1A receptor, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers in interpreting experimental results and designing future studies.

Quantitative Data on Receptor Binding and Functional Inhibition

The interaction of this compound with its intended target, CCR2, and its off-targets has been quantified through various in vitro assays. The data, summarized in the table below, indicates that this compound exhibits inhibitory activity at the 5-HT1A receptor with a potency comparable to its primary target.

Target ReceptorSpecies/TissueAssay TypeParameterValue (nM)Reference
CCR2 Human (recombinant)Inhibition of MCP-1/CCR2 bindingIC50360[1][2][4]
5-HT1A Rat (brain cortex)InhibitionIC50470[1][2]
α1a adrenergicHumanInhibitionIC50130[1][2]
α1d adrenergicHumanInhibitionIC50320[1][2]
CCR1Human (recombinant)Inhibition of MIP-1α/CCR1 bindingIC5017,800[4]

Note: The functional consequence of this compound binding to the 5-HT1A receptor (e.g., antagonist, partial agonist, inverse agonist) is not definitively specified in publicly available literature. The reported IC50 value indicates an inhibitory action on the receptor's function.

Experimental Protocols

The characterization of the off-target effects of this compound on the 5-HT1A receptor involves standard pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Principle: This competitive binding assay measures the ability of an unlabeled compound (RS102895) to displace a radiolabeled ligand that has a known high affinity for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes prepared from rat brain cortex or a cell line stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.[5]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or WAY-100635) to determine the amount of non-specific binding of the radioligand.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

  • Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT1A receptor.

Principle: This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.

Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or serotonin).

  • Test Compound: this compound.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.

  • Filtration System and Scintillation Counter.

Procedure:

  • Assay Setup: Combine the receptor membranes, [³⁵S]GTPγS, and GDP in the assay buffer.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with various concentrations of this compound before adding a fixed concentration of a 5-HT1A agonist.

  • Agonist Mode: To test for agonist activity, add increasing concentrations of this compound to the assay mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration and wash the filters.

  • Quantification and Data Analysis: Measure the radioactivity and plot the data to determine the EC50 (for agonists) or IC50 (for antagonists).[7][8][9]

cAMP Accumulation Assay

Objective: To measure the effect of this compound on the downstream signaling of the 5-HT1A receptor.

Principle: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This assay measures changes in cAMP levels in whole cells.

Materials:

  • Cell Line: A cell line expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Assay Setup: Pre-treat the cells with various concentrations of this compound.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase, along with a 5-HT1A agonist if testing for antagonism.

  • Incubation: Incubate the plate for a specified time.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily signals through the heterotrimeric G-protein Gi/o. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of various downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[10][12]

G_protein_signaling Canonical 5-HT1A Receptor Signaling Pathway R 5-HT1A Receptor G Gi/o Protein (α, βγ subunits) R->G Activates AC Adenylyl Cyclase G->AC αi inhibits GIRK GIRK Channel G->GIRK βγ activates cAMP cAMP AC->cAMP K_ion_out K+ Efflux GIRK->K_ion_out Agonist 5-HT (Agonist) Agonist->R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Inhibits activation Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Off_Target_Workflow In Vitro Off-Target Liability Assessment Workflow cluster_screening Phase 1: Broad Screening cluster_hit_id Phase 2: Hit Identification & Confirmation cluster_functional Phase 3: Functional Characterization cluster_risk Phase 4: Risk Assessment A Compound of Interest (e.g., RS102895) B Primary Target Assay (e.g., CCR2 Binding Assay) A->B Confirm On-Target Activity C Broad Receptor Panel Screen (e.g., Safety Pharmacology Panel) A->C Initial Screen D Identify Off-Target Hits (e.g., 5-HT1A, α1a, α1d) C->D Data Analysis E Binding Affinity Determination (Ki from Radioligand Binding Assay) D->E Confirmation F Functional Assays (e.g., GTPγS, cAMP) E->F Further Characterization G Determine Functional Activity (Antagonist, Agonist, etc.) F->G Data Interpretation H Assess Selectivity & Potency G->H I Predict Potential In Vivo Consequences H->I Inform Safety Profile

References

Off-Target Activity of RS102895 Hydrochloride on α1a/α1d Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). However, comprehensive profiling has revealed off-target activity at other G-protein coupled receptors (GPCRs), notably the α1a and α1d adrenergic receptors. This technical guide provides an in-depth overview of this off-target interaction, presenting quantitative data, detailed experimental methodologies for characterization, and visualizations of the relevant signaling pathways. Understanding such off-target activities is critical for the interpretation of experimental results and the prediction of potential side effects in drug development.

Introduction to RS102895 and Adrenergic Receptors

RS102895 is a small molecule antagonist primarily investigated for its role in blocking the CCR2-mediated recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its intended therapeutic applications are in inflammatory and autoimmune diseases. Adrenergic receptors are a class of GPCRs that are activated by the catecholamines epinephrine (B1671497) and norepinephrine. The α1-adrenergic receptor subtypes, including α1a and α1d, are primarily coupled to the Gq/11 family of G-proteins.[3][4] Their activation leads to a signaling cascade that results in smooth muscle contraction and plays a significant role in cardiovascular regulation.[5][6] Off-target interactions with these receptors can lead to unintended physiological effects.

Quantitative Analysis of Off-Target Activity

The inhibitory activity of this compound on human α1a and α1d adrenergic receptors has been quantified, with the half-maximal inhibitory concentrations (IC50) being key parameters. This data is crucial for understanding the potency of the off-target effects.

CompoundTarget ReceptorInhibitory Concentration (IC50)
This compoundHuman α1a-adrenergic receptor130 nM[7][8][9]
This compoundHuman α1d-adrenergic receptor320 nM[7][8][9]
This compoundHuman CCR2b (on-target)360 nM[1][7]

Note: While IC50 values are available, specific binding affinities (Ki) and functional antagonism constants (pA2) for RS102895 at α1a and α1d adrenergic receptors are not widely reported in the public literature. The IC50 values suggest a notable affinity for these off-target receptors, comparable to its on-target potency.

Signaling Pathways

Both the intended target (CCR2, though it can couple to multiple G-proteins) and the off-target α1a/α1d adrenergic receptors primarily signal through the Gq/11 pathway. The 5-HT2C receptor, the intended target of some similar compounds, also predominantly utilizes this pathway.[10][11][12] Activation of these receptors initiates a cascade leading to the mobilization of intracellular calcium.

Canonical Gq/11 Signaling Pathway

The activation of a Gq/11-coupled receptor by an agonist (or its inhibition by an antagonist like RS102895) modulates a well-defined signaling cascade.

Gq_signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Agonist Receptor α1a/α1d/5-HT2C Receptor Ligand->Receptor Binds G_protein Gq/11 (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Substrates Ca_ER Ca²⁺ Ca_ER->PKC Activates Ca_ER->Cellular_Response Mediates ER->Ca_ER Releases Radioligand_Binding_Workflow A Prepare Membranes (α1a or α1d expressing cells) B Set up 96-well Plate (Total, NSB, Competition) A->B C Add Radioligand ([³H]-Prazosin) & Test Compound (RS102895) B->C D Incubate to Equilibrium (60-90 min) C->D E Rapid Vacuum Filtration (Separate Bound/Free) D->E F Wash Filters E->F G Scintillation Counting (Measure Radioactivity) F->G H Data Analysis (Calculate IC50 and Ki) G->H Calcium_Mobilization_Workflow A Seed Cells in 96-well Plate (α1a or α1d expressing) B Load Cells with Fluorescent Calcium Dye (e.g., Fluo-4) A->B C Pre-incubate with RS102895 (Antagonist) B->C D Measure Baseline Fluorescence C->D E Add α1-Agonist (e.g., Phenylephrine) D->E F Measure Fluorescence Change (Calcium Mobilization) E->F G Data Analysis (Determine IC50/pA2) F->G

References

RS102895 Hydrochloride: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6][7] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. RS102895 serves as an invaluable tool compound for investigating the biological functions of the CCL2-CCR2 axis in various immunological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects by competitively binding to the CCR2 receptor, thereby preventing the binding of its cognate ligands, primarily CCL2. This blockade inhibits the downstream signaling cascades that lead to monocyte and macrophage chemotaxis, infiltration, and activation at inflammatory sites. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally triggers a conformational change in the receptor, leading to the activation of several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1][8][9] By inhibiting the initial ligand-receptor interaction, RS102895 effectively abrogates these downstream events.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound against various receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity.

Target ReceptorLigand/StimulusAssay TypeCell LineIC50 ValueReference
Human CCR2b MCP-1/CCL2Binding AssayStably transfected CHO cells360 nM[7]
Human CCR1 MIP-1αBinding AssayStably transfected CHO cells17.8 µM[7]
Human CCR2bMCP-1/CCL2Calcium InfluxCRL-1657 cells31 nM[7]
Human CCR2bMCP-3Calcium InfluxCRL-1657 cells130 nM[7]
Human CCR2bMCP-1/CCL2ChemotaxisTHP-1 cells1.7 µM[7]
Human α1a Adrenergic Receptor---------130 nM[3][4][6]
Human α1d Adrenergic Receptor---------320 nM[3][4][6]
Rat 5-HT1a Receptor---------470 nM[3][4][6]

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay

This protocol details the use of a Boyden chamber or Transwell assay to evaluate the inhibitory effect of RS102895 on monocyte chemotaxis towards a CCL2 gradient.

Materials:

  • CCR2-expressing monocytic cells (e.g., THP-1)

  • Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

  • Recombinant Human CCL2 (MCP-1)

  • This compound

  • Transwell inserts (5 µm pore size)

  • 24-well plate

  • Cell staining solution (e.g., Calcein-AM or DAPI)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells in complete RPMI 1640 medium.

    • The day before the assay, harvest cells and resuspend in serum-free RPMI 1640 for 4-6 hours.

    • Resuspend cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-treatment:

    • Prepare serial dilutions of this compound in chemotaxis medium.

    • Incubate the cell suspension with various concentrations of RS102895 (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing an optimal concentration of CCL2 (e.g., 10 ng/mL, to be determined by a preliminary dose-response experiment) to the lower wells of the 24-well plate.

    • Include a negative control well with chemotaxis medium only (no CCL2).

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Gently remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence using a plate reader if a fluorescent stain was used.

In Vitro Calcium Flux Assay

This protocol describes a method to measure the inhibition of CCL2-induced intracellular calcium mobilization by RS102895 in CCR2-expressing cells.

Materials:

  • CCR2-expressing cells (e.g., THP-1 or HEK293 cells stably expressing CCR2)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Recombinant Human CCL2 (MCP-1)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities and automated injectors

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend them in Assay Buffer at a density of 1-2 x 10^6 cells/mL.

    • Prepare a dye-loading solution by mixing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with Pluronic F-127 (0.02%) in Assay Buffer.

    • Incubate the cells with the dye-loading solution in the dark at 37°C for 30-45 minutes.

    • Wash the cells twice with Assay Buffer to remove excess dye and resuspend them in Assay Buffer.

    • Plate the cells into a 96-well black, clear-bottom plate.

  • Antagonist Treatment:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the antagonist dilutions (or vehicle control) to the wells containing the dye-loaded cells and incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Using the plate reader's injector, add a pre-determined concentration of CCL2 (typically the EC80 concentration, which should be determined in a prior experiment) to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

    • Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the RS102895 concentration to determine the IC50 value.

In Vivo Mouse Model of Inflammation

This protocol provides a general framework for evaluating the efficacy of RS102895 in a mouse model of inflammation, such as thioglycollate-induced peritonitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile 3% Thioglycollate solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80, anti-Ly6C)

Procedure:

  • Animal Grouping and Antagonist Administration:

    • Divide mice into at least two groups: Vehicle control and RS102895 treatment.

    • Prepare the RS102895 formulation in the vehicle.

    • Administer RS102895 (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory stimulus.

  • Induction of Peritonitis:

    • Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.

  • Cell Harvest:

    • At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.

    • Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Flow Cytometry Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify monocyte and macrophage populations.

    • Analyze the samples using a flow cytometer to determine the effect of RS102895 on inflammatory cell recruitment.

Visualizations

CCR2 Signaling Pathway

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activation RS102895 RS102895 RS102895->CCR2 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Survival, Proliferation, Cytokine Release) Ca_flux->Cellular_Responses MAPK MAPK/ERK PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses

Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

In Vitro Experimental Workflow

In_Vitro_Workflow start Start cell_prep Cell Preparation (e.g., THP-1 cells) start->cell_prep antagonist_prep Prepare RS102895 Dilutions start->antagonist_prep pre_incubation Pre-incubate Cells with RS102895 cell_prep->pre_incubation antagonist_prep->pre_incubation chemotaxis_assay Chemotaxis Assay (Transwell) pre_incubation->chemotaxis_assay calcium_assay Calcium Flux Assay pre_incubation->calcium_assay data_analysis Data Analysis (IC50 Determination) chemotaxis_assay->data_analysis calcium_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of RS102895.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start animal_grouping Animal Grouping (e.g., C57BL/6 mice) start->animal_grouping antagonist_admin Administer RS102895 or Vehicle animal_grouping->antagonist_admin inflammation_induction Induce Inflammation (e.g., Thioglycollate) antagonist_admin->inflammation_induction cell_harvest Harvest Peritoneal Cells inflammation_induction->cell_harvest flow_cytometry Flow Cytometry Analysis cell_harvest->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for in vivo testing of RS102895 in a mouse peritonitis model.

References

Modulating Monocyte Recruitment with RS102895 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte recruitment to sites of inflammation is a critical process in both normal immune surveillance and the pathophysiology of numerous diseases, including atherosclerosis, autoimmune disorders, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), are the principal mediators of inflammatory monocyte trafficking.[1][2] RS102895 hydrochloride is a potent and specific small-molecule antagonist of CCR2, making it an invaluable tool for investigating the roles of the CCL2-CCR2 axis in health and disease.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in modulating monocyte recruitment.

Mechanism of Action: Inhibition of the CCL2-CCR2 Signaling Axis

This compound exerts its inhibitory effect on monocyte recruitment by competitively binding to the CCR2 receptor.[1] CCR2 is a G protein-coupled receptor (GPCR) expressed on the surface of monocytes.[2] The binding of CCL2 to CCR2 initiates a downstream signaling cascade that is essential for directed cell migration, or chemotaxis. This cascade involves the activation of heterotrimeric G proteins, which in turn stimulate pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1] These signaling events culminate in the rearrangement of the actin cytoskeleton, leading to cell polarization and migration towards the CCL2 gradient. This compound, by blocking the initial ligand-receptor interaction, effectively abrogates this entire signaling process, thereby inhibiting monocyte chemotaxis.[1]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Inhibits G_Protein G Protein Activation CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PI3K_Akt->Cytoskeletal_Rearrangement MAPK->Cytoskeletal_Rearrangement Chemotaxis Monocyte Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

Caption: CCL2/CCR2 signaling and RS102895 inhibition.

Quantitative Data on this compound Efficacy

The potency of this compound in inhibiting CCR2-mediated functions has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of RS102895

ParameterValueCell/Assay TypeReference
IC50 for CCR2b Binding360 nMChinese hamster lung cells expressing human CCR2b[3][4]
IC50 for MCP-1-induced Chemotaxis1.7 µMTHP-1 cells[4]
IC50 for MCP-1-induced Calcium Influx31 nMChinese hamster lung cells expressing human CCR2b[4]
IC50 for MCP-3-induced Calcium Influx130 nMChinese hamster lung cells expressing human CCR2b[4]

Table 2: In Vivo Efficacy and Dosing of RS102895

ParameterValue/RegimenAnimal ModelOutcomeReference
Effective Plasma Concentration≥ 20 ng/mLMouseInhibition of monocyte migration[5][6]
Dosing Regimen5 mg/kg every 6 hours (i.p.)Mouse (vaccination model)Blockade of monocyte recruitment to lymph nodes[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on monocyte recruitment.

In Vitro Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a standard method to quantify the chemotactic response of monocytes to a chemoattractant and to assess the inhibitory potential of compounds like RS102895.

Materials:

  • CCR2-expressing monocytic cells (e.g., primary human monocytes, THP-1 cell line)

  • This compound

  • Recombinant human CCL2/MCP-1

  • Chemotaxis chamber (e.g., 24-well plate with Transwell inserts, 5 µm pore size)

  • Assay medium (e.g., serum-free RPMI 1640)

  • Cell staining and quantification reagents (e.g., Calcein-AM, crystal violet)

  • Plate reader or microscope

Protocol:

  • Cell Preparation:

    • Culture CCR2-expressing cells to 70-80% confluency.

    • For adherent cells, detach using a non-enzymatic cell dissociation solution.

    • Serum-starve the cells for 2-4 hours in assay medium to reduce basal migration.

    • Resuspend cells in assay medium to a final concentration of 1 x 10^6 cells/mL.[7][8]

  • Antagonist Pre-treatment:

    • Incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[1][7]

  • Assay Setup:

    • Add assay medium containing the chemoattractant CCL2 (e.g., 10-100 ng/mL) to the lower wells of the chemotaxis chamber.[1] Include a negative control with medium only.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[7][8]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically for the specific cell type.[8][9]

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Quantify migrated cells by either counting under a microscope or by eluting the stain and measuring absorbance with a plate reader.[7]

A Prepare Monocyte Suspension B Pre-incubate with RS102895 A->B D Add Pre-treated Monocytes to Upper Chamber B->D C Add Chemoattractant (CCL2) to Lower Chamber C->D E Incubate (2-4 hours) D->E F Remove Non-migrated Cells E->F G Stain and Quantify Migrated Cells F->G A Administer RS102895 or Vehicle to Mice B Induce Peritonitis with Thioglycollate (i.p.) A->B C Incubate (24-72 hours) B->C D Perform Peritoneal Lavage C->D E Harvest and Count Peritoneal Cells D->E F Quantify Monocytes via Flow Cytometry E->F

References

An In-depth Technical Guide to the Pharmacology of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Mechanism of Action

RS102895 acts as a selective antagonist of the CCR2b receptor subtype. Chemokine receptors, including CCR2, are G protein-coupled receptors (GPCRs) that play a critical role in leukocyte trafficking and inflammatory responses. The primary endogenous ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of CCL2 to CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium influx, and the release of inflammatory mediators. RS102895 competitively binds to CCR2, thereby inhibiting the binding of CCL2 and blocking its downstream signaling pathways. This blockade of the CCL2/CCR2 axis effectively reduces the recruitment of monocytes and macrophages to sites of inflammation, which is a key therapeutic target in various inflammatory and autoimmune diseases.[1]

Quantitative Pharmacological Data

The binding affinity and functional inhibition of RS102895 have been characterized across various assays and receptor types. The following table summarizes the key quantitative data.

TargetLigand/StimulantAssay TypeCell Line/SystemIC50 (nM)Reference(s)
CCR2 MCP-1Receptor BindingHuman recombinant CCR2b in CRL-1657 cells360[2][3]
CCR1 MIP-1αReceptor BindingHuman recombinant CCR1 in CRL-1657 cells17,800[3]
CCR2MCP-1Calcium InfluxCRL-1657 cells31 - 32
CCR2MCP-3Calcium InfluxCRL-1657 cells130
CCR2MCP-1ChemotaxisTHP-1-5X cells1,700[3]
CCR1RANTESChemotaxisTHP-1-5X cells37,000
Human α1a ReceptorN/ACell-free assayN/A130[2][4]
Human α1d ReceptorN/ACell-free assayN/A320[2][4]
Rat 5-HT1a ReceptorN/ARat brain cortexN/A470[2][4]
Wild-type MCP-1 ReceptorN/AN/AN/A550[4]
D284N mutant MCP-1 ReceptorN/AN/AN/A568[4]
D284A mutant MCP-1 ReceptorN/AN/AN/A1,892[4]
E291A, E291Q, D284A/E291A, or D284N/E291Q MCP-1 ReceptorN/AN/AN/A>100,000[4]

Signaling Pathway and Experimental Visualizations

CCR2 Signaling Pathway and Inhibition by RS102895

The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the mechanism of inhibition by RS102895.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks G_Protein G Protein (Gαi, Gβγ) CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis Mediates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces

CCR2 signaling and RS102895 inhibition.
Experimental Workflow: In Vivo Monocyte Migration Assay

The following diagram outlines a typical workflow for an in vivo experiment to assess the effect of RS102895 on monocyte migration.

InVivo_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model group_assignment Assign to Groups (Vehicle vs. RS102895) animal_model->group_assignment dosing Administer RS102895 (e.g., 5 mg/kg IP, q6h) group_assignment->dosing Treatment Group vaccination Induce Inflammatory Stimulus (e.g., Footpad Vaccination) group_assignment->vaccination Control Group dosing->vaccination tissue_collection Collect Draining Lymph Nodes (12h and 24h post-stimulus) vaccination->tissue_collection cell_analysis Analyze Cell Populations (Flow Cytometry for Monocytes) tissue_collection->cell_analysis data_analysis Quantify Monocyte Recruitment (Statistical Analysis) cell_analysis->data_analysis end End data_analysis->end

In vivo monocyte migration assay workflow.

Key Experimental Protocols

In Vitro Chemotaxis Assay
  • Objective: To determine the inhibitory effect of RS102895 on CCL2-induced cell migration.

  • Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses CCR2.

  • Methodology:

    • THP-1 cells are cultured and harvested.

    • A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with media containing CCL2 (as the chemoattractant) and varying concentrations of RS102895 or vehicle control.

    • THP-1 cells are placed in the upper chamber.

    • The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for cell migration.

    • The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of RS102895.[3]

In Vitro Calcium Influx Assay
  • Objective: To measure the ability of RS102895 to block CCL2-induced intracellular calcium mobilization.

  • Cell Line: CRL-1657 (Chinese hamster lung cells) stably transfected to express the human CCR2b receptor.

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with various concentrations of RS102895 or vehicle.

    • Baseline fluorescence is measured.

    • CCL2 is added to stimulate the cells, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence over time.

    • The inhibitory effect of RS102895 is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

    • IC50 values are calculated from the dose-response curve.

In Vivo Model of Vaccine-Induced Monocyte Recruitment
  • Objective: To evaluate the in vivo efficacy of RS102895 in blocking monocyte recruitment to draining lymph nodes following vaccination.[5][6]

  • Animal Model: C57BL/6 mice.[7]

  • Methodology:

    • Mice are divided into treatment (RS102895) and control (vehicle) groups.[7]

    • Due to the short half-life of RS102895 (approximately 1 hour), a multi-dose regimen is required to maintain effective plasma concentrations (>20 ng/ml).[5][6] A typical dosing schedule is 5 mg/kg administered via intraperitoneal (i.p.) injection every 6 hours.[5][7]

    • The first dose is administered immediately prior to vaccination in the rear footpad.[5][7]

    • Draining (popliteal) lymph nodes are harvested at specific time points (e.g., 12 and 24 hours) after vaccination.[5]

    • Lymph nodes are processed into single-cell suspensions.

    • Inflammatory monocytes are identified and quantified using flow cytometry with specific cell surface markers (e.g., CD11b+, Ly6C high).[7]

    • The reduction in the number of inflammatory monocytes in the lymph nodes of RS102895-treated mice compared to vehicle-treated mice indicates the in vivo efficacy of the compound.[5]

In Vivo Pharmacology and Applications

RS102895 has demonstrated efficacy in a variety of preclinical models, highlighting its therapeutic potential.

  • Inflammation and Pain: In a rat model of bone cancer pain, intrathecal administration of RS102895 showed a progressive decrease in pain threshold.[4] It has also been shown to reduce vincristine-induced allodynia and monocyte infiltration in the sciatic nerve in a model of neuropathic pain.[8]

  • Kidney Disease: In a murine model of renovascular hypertension, oral administration of RS102895 (10 mg/kg/day in drinking water) reduced macrophage influx and the development of chronic renal damage, including a significant reduction in fibrosis.[9] In cultured mesangial cells, RS102895 ameliorated high glucose-induced expression of extracellular matrix proteins like fibronectin and type IV collagen.[4]

  • Vaccine Adjuvant: By blocking the recruitment of immunosuppressive inflammatory monocytes to draining lymph nodes, RS102895 has been shown to significantly enhance both humoral and cell-mediated immune responses to vaccination in mice.[5][6]

  • Atherosclerosis: Studies in hyperlipidemic mouse models suggest that pharmacological inhibition of the CCL2/CCR2 axis can reduce atherosclerotic plaque formation and intralesional macrophage accumulation.[1]

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist. Its ability to effectively block the CCL2/CCR2 signaling pathway and inhibit monocyte/macrophage recruitment has been demonstrated in numerous in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of RS102895 and other CCR2 antagonists in a range of inflammatory, autoimmune, and other diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis plays a crucial role in the pathogenesis of various inflammatory and fibrotic diseases, making RS102895 a valuable tool for in vivo research in these areas.[3] These application notes provide detailed protocols for in vivo experiments using this compound in various animal models, based on established scientific literature.

Mechanism of Action: The CCL2/CCR2 Signaling Pathway

RS102895 exerts its effects by inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the CCR2 receptor.[1] This interaction is critical for the migration of monocytes from the bone marrow to tissues during inflammatory responses. By blocking this pathway, RS102895 effectively reduces the infiltration of inflammatory cells, thereby ameliorating disease progression in various models. The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including PI3K/Akt, JAK/STAT, and p38/MAPK, which regulate cell survival, proliferation, and migration.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT P38_MAPK p38/MAPK Pathway G_Protein->P38_MAPK Inflammation Monocyte Recruitment, Inflammation, Fibrosis PI3K_AKT->Inflammation JAK_STAT->Inflammation P38_MAPK->Inflammation RS102895 RS102895 RS102895->CCR2 Inhibits

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using this compound.

Table 1: Pharmacokinetics of RS102895

Animal ModelAdministration RouteDose (mg/kg)Half-life (approx.)Effective Plasma Concentration
MouseIntraperitoneal (i.p.)51 hour[4][5]≥ 20 ng/mL[4][5][6]

Table 2: In Vivo Efficacy of RS102895 in a Mouse Vaccine Enhancement Model

Treatment GroupDosing RegimenOutcome MeasureResult
Vaccine + RS1028955 mg/kg i.p. every 6 hours for 24 hours[4][7]Inflammatory Monocyte Recruitment to Draining Lymph NodesSignificantly blocked[4][5]
Vaccine + RS1028955 mg/kg i.p. every 6 hours for 24 hours[4][7]Anti-HA1 IgG ProductionEnhanced by an order of magnitude[4]
Vaccine + RS1028955 mg/kg i.p. every 6 hours for 24 hours[4][7]IFNγ Response to HA1 RechallengeSignificantly greater[4]

Table 3: In Vivo Efficacy of RS102895 in a Mouse Model of Diabetic Nephropathy

Animal ModelTreatmentDurationOutcome MeasureResult
db/db miceRS102895 (2 mg/kg/day in chow)[8]9 weeks[8]Urinary Albumin ExcretionSignificantly attenuated[8]
db/db miceRS102895 (2 mg/kg/day in chow)[8]9 weeks[8]Mesangial ExpansionSignificantly improved[8]
db/db miceRS102895 (2 mg/kg/day in chow)[8]9 weeks[8]Glomerular Basement Membrane ThickeningSignificantly improved[8]
db/db miceRS102895 (2 mg/kg/day in chow)[8]9 weeks[8]Renal VEGF mRNA ExpressionMarkedly attenuated[8]

Experimental Protocols

Protocol 1: Enhancing Vaccine Immunity in Mice

This protocol is designed to evaluate the adjuvant-like effects of RS102895 by blocking the recruitment of immunosuppressive inflammatory monocytes to vaccine-draining lymph nodes.[4][5][7]

Materials:

  • This compound

  • 8-12 week old C57BL/6 mice[7]

  • Vaccine (e.g., Influenza antigen HA1 with an adjuvant)[7]

  • Vehicle (e.g., sterile saline or as recommended for solubilizing RS102895)

  • Flow cytometry antibodies (e.g., Anti-CD11b, Anti-Ly6C)[7]

  • ELISA kit for detecting antigen-specific antibodies[7]

Procedure:

  • Animal Groups: Divide mice into at least two groups: Vaccine + Vehicle and Vaccine + RS102895.

  • Dosing Regimen:

    • Due to the short half-life of RS102895, a multi-dose regimen is required.[4][5]

    • Administer 5 mg/kg of RS102895 via intraperitoneal (i.p.) injection immediately prior to vaccination.[4][7]

    • Administer subsequent doses every 6 hours for a total of 24 hours to maintain a plasma concentration of at least 20 ng/mL.[4][5][7]

  • Vaccination: Administer the vaccine (e.g., in the rear footpad) immediately after the first dose of RS102895 or vehicle.[4][7] A booster vaccination may be given 10 days later.[7]

  • Endpoint Analysis:

    • Cellular Infiltration: At 12 or 24 hours post-vaccination, collect vaccine-draining lymph nodes.[4] Prepare single-cell suspensions and quantify inflammatory monocytes (e.g., CD11b+Ly6Chigh) by flow cytometry.[7]

    • Humoral Immune Response: Collect serum 12 days after the final immunization and measure antigen-specific antibody titers by ELISA.[7]

    • Cellular Immune Response: Harvest spleens and re-stimulate splenocytes in vitro with the antigen for 72 hours. Measure IFN-γ production in the supernatant by ELISA or ELISpot.[7]

experimental_workflow_vaccine start Start animal_groups Divide Mice into Treatment Groups start->animal_groups dosing Administer RS102895 (5 mg/kg i.p.) or Vehicle animal_groups->dosing vaccination Vaccinate with Antigen (e.g., footpad) dosing->vaccination repeat_dosing Repeat Dosing every 6h for 24h vaccination->repeat_dosing endpoint_analysis Endpoint Analysis repeat_dosing->endpoint_analysis flow_cytometry Flow Cytometry of Draining Lymph Nodes endpoint_analysis->flow_cytometry elisa ELISA for Antibody Titers (Serum) endpoint_analysis->elisa elispot ELISpot/ELISA for IFN-γ (Splenocytes) endpoint_analysis->elispot end End flow_cytometry->end elisa->end elispot->end

Caption: Experimental workflow for evaluating RS102895 in a mouse vaccine enhancement model.

Protocol 2: Ameliorating Diabetic Nephropathy in db/db Mice

This protocol is designed to assess the therapeutic effects of RS102895 on the progression of diabetic nephropathy in a type 2 diabetes mouse model.[8]

Materials:

  • This compound

  • 6-week-old male db/db mice (model of type 2 diabetes) and non-diabetic db/m littermates as controls[8]

  • Standard chow and chow mixed with RS102895

  • Metabolic cages for urine collection

  • Equipment for blood glucose monitoring, blood pressure measurement, and kidney tissue analysis (e.g., histology, electron microscopy, RT-PCR)

Procedure:

  • Animal Groups: Divide the mice into four groups:

    • Non-diabetic (db/m) on normal chow

    • Non-diabetic (db/m) on RS102895-mixed chow

    • Diabetic (db/db) on normal chow

    • Diabetic (db/db) on RS102895-mixed chow

  • Treatment:

    • Prepare chow mixed with RS102895 to achieve a daily dose of 2 mg/kg.[8]

    • Feed the mice their respective diets for 9 weeks.[8]

  • Monitoring:

    • Monitor body weight and blood glucose regularly.

    • Measure blood pressure at specified intervals.

  • Endpoint Analysis (at the end of the 9-week treatment period):

    • Albuminuria: Place mice in metabolic cages to collect 24-hour urine samples. Measure urinary albumin and creatinine (B1669602) levels to determine the albumin-to-creatinine ratio.[8]

    • Renal Histology: Euthanize the mice and perfuse the kidneys. Process kidney tissue for histological analysis (e.g., PAS staining for mesangial expansion) and electron microscopy to assess glomerular basement membrane thickness.[8]

    • Gene Expression: Extract RNA from kidney tissue to analyze the expression of relevant genes, such as VEGF, by real-time quantitative RT-PCR.[8]

    • Protein Analysis: Perform western blotting or immunohistochemistry to assess protein levels of interest in kidney tissue.

experimental_workflow_nephropathy start Start animal_groups Group db/db and db/m Mice start->animal_groups treatment Administer RS102895 (2 mg/kg/day) in Chow for 9 Weeks animal_groups->treatment monitoring Monitor Body Weight, Blood Glucose, Blood Pressure treatment->monitoring endpoint_analysis Endpoint Analysis treatment->endpoint_analysis urine_analysis Urine Collection and Albuminuria Measurement endpoint_analysis->urine_analysis kidney_histology Kidney Histology and Electron Microscopy endpoint_analysis->kidney_histology gene_expression Renal Gene Expression (e.g., VEGF by RT-PCR) endpoint_analysis->gene_expression end End urine_analysis->end kidney_histology->end gene_expression->end

Caption: Experimental workflow for evaluating RS102895 in a mouse model of diabetic nephropathy.

References

Application Notes and Protocols for RS102895 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6] This signaling axis is implicated in the pathophysiology of various inflammatory diseases, making CCR2 an attractive therapeutic target.[5][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is a non-competitive antagonist that binds to the CCR2 receptor, preventing the binding of its ligand, CCL2.[7] This blockade inhibits the downstream signaling cascade, which includes G-protein activation, calcium mobilization, and ultimately, chemotaxis of CCR2-expressing cells.[5][8]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from various studies.

Assay TypeTargetCell Line/SystemLigandIC50Reference
Receptor BindingHuman CCR2bTransfected CHO cells[125I]-MCP-1360 nM
Receptor BindingHuman CCR1Transfected CHO cells[125I]-MIP-1α17.8 µM
Calcium InfluxHuman CCR2bCRL-1657 cellsMCP-131 nM
Calcium InfluxHuman CCR2bCRL-1657 cellsMCP-3130 nM
ChemotaxisHuman monocytic cellsTHP-1MCP-11.7 µM
ChemotaxisHuman monocytic cellsTHP-1RANTES37 µM

Signaling Pathway

The binding of CCL2 to CCR2 initiates a signaling cascade that is central to monocyte and macrophage migration. This compound acts by blocking this initial interaction.

cluster_membrane Cell Membrane CCR2 CCR2 G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks Ca_Influx Calcium Influx G_Protein->Ca_Influx Chemotaxis Chemotaxis Ca_Influx->Chemotaxis

Figure 1: CCR2 Signaling Pathway and Inhibition by RS102895.

Experimental Protocols

CCR2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the CCR2 receptor using a competitive binding assay with a radiolabeled ligand.

Experimental Workflow:

A Prepare cell membranes expressing CCR2 B Incubate membranes with radiolabeled CCL2 and varying concentrations of RS102895 A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for CCR2 Receptor Binding Assay.

Materials:

  • Cells or cell membranes expressing the human CCR2b receptor (e.g., from transfected CHO or HEK293 cells).

  • Radiolabeled CCL2 (e.g., [125I]-CCL2).

  • This compound.

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a dilution series of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled CCL2 (at a final concentration close to its Kd), and 25 µL of the this compound dilution series.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the data as percentage of specific binding versus the log concentration of this compound and determine the IC50 value using non-linear regression.

Calcium Influx Assay

This assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Experimental Workflow:

A Culture CCR2-expressing cells (e.g., CRL-1657, THP-1) B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate cells with varying concentrations of RS102895 B->C D Stimulate with CCL2 and measure fluorescence changes C->D E Calculate IC50 values D->E

Figure 3: Workflow for Calcium Influx Assay.

Materials:

  • CCR2-expressing cells (e.g., CRL-1657 or THP-1).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • CCL2.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the CCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to a final concentration of 2-5 µM.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

  • Prepare a dilution series of this compound and add 50 µL to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Inject 50 µL of CCL2 (at a final concentration that elicits a submaximal response, e.g., EC80) into each well and record the fluorescence signal for at least 60 seconds.

  • Calculate the increase in fluorescence for each well and plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.

Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Experimental Workflow:

A Prepare a suspension of CCR2-expressing cells (e.g., THP-1) B Pre-incubate cells with varying concentrations of RS102895 A->B C Place cells in the upper chamber of a Transwell insert B->C D Add CCL2 to the lower chamber C->D E Incubate to allow for cell migration D->E F Quantify migrated cells E->F

Figure 4: Workflow for Chemotaxis Assay.

Materials:

  • CCR2-expressing cells (e.g., THP-1).

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • This compound.

  • CCL2.

  • Transwell inserts (with a pore size of 5 µm for monocytic cells).

  • 24-well companion plates.

  • A method for quantifying cells (e.g., a fluorescent dye like Calcein-AM and a fluorescence plate reader, or a hemocytometer).

Procedure:

  • Culture THP-1 cells and resuspend them in chemotaxis medium at a concentration of 1 x 106 cells/mL.

  • Prepare a dilution series of this compound in chemotaxis medium.

  • In a separate plate, pre-incubate the cell suspension with the this compound dilutions for 30 minutes at 37°C.

  • Add 600 µL of chemotaxis medium containing CCL2 (at a concentration that induces optimal migration) to the lower wells of the 24-well companion plate. Add medium without CCL2 to the negative control wells.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Carefully remove the Transwell inserts. Remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Quantify the number of cells that have migrated to the bottom of the insert or the lower well. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by lysing the cells and using a DNA quantification assay.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Storage and Handling

This compound should be stored under desiccating conditions at room temperature for up to 12 months. For long-term storage, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Stock solutions can be prepared in DMSO (soluble up to 75 mM).[3] When preparing for in vivo experiments, ensure the appropriate solvent is used based on the administration route.[4] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

References

Application Notes and Protocols for RS102895 Hydrochloride in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This makes the CCL2/CCR2 axis a significant target in the study and potential treatment of various inflammatory diseases, cardiovascular conditions, and cancer. These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays to investigate its inhibitory effects on CCR2-mediated cell migration.

Mechanism of Action

This compound acts as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of its ligand, CCL2. This inhibition prevents the initiation of downstream signaling cascades that are essential for directed cell movement, or chemotaxis. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates several intracellular signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[3][4][5] These pathways converge to induce cytoskeletal rearrangements and promote cell migration towards the chemokine gradient. By disrupting this initial binding event, this compound effectively abrogates the chemotactic response of CCR2-expressing cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a foundation for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/Assay ConditionReference
IC50 for CCR2b360 nMChinese hamster lung cells (CRL-1657) stably expressing human CCR2b
IC50 for MCP-1-induced chemotaxis1.7 µMTHP-1-5X cells
IC50 for MCP-1 induced calcium influx31 nMCRL-1657 cells
IC50 for MCP-3 induced calcium influx130 nMCRL-1657 cells
Effective Concentration for Monocyte Migration Inhibition≥ 20 ng/mLThioglycollate-elicited mouse peritoneal monocyte/macrophages[6]

Table 2: Selectivity Profile of this compound

ReceptorIC50Species/Assay ConditionReference
CCR1No effectNot specified[1][2]
human α1a receptor130 nMCell-free assay[2]
human α1d receptor320 nMCell-free assay[2]
rat brain cortex 5HT1a receptor470 nMCell-free assay[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein G Protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK2 JAK2 G_protein->JAK2 MAPK MAPK G_protein->MAPK CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks Akt Akt PI3K->Akt Chemotaxis Cell Migration (Chemotaxis) Akt->Chemotaxis STAT STAT JAK2->STAT STAT->Chemotaxis MAPK->Chemotaxis

A simplified diagram of the CCR2 signaling pathway and the inhibitory action of RS102895.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare CCR2-expressing cells (e.g., THP-1, primary monocytes) Preincubation Pre-incubate cells with RS102895 or vehicle Cell_Prep->Preincubation RS102895_Prep Prepare serial dilutions of this compound RS102895_Prep->Preincubation Chemoattractant_Prep Prepare Chemoattractant (e.g., CCL2) Assay_Setup Set up Boyden Chamber: - Chemoattractant in lower chamber - Cells in upper chamber Chemoattractant_Prep->Assay_Setup Preincubation->Assay_Setup Incubation Incubate to allow cell migration Assay_Setup->Incubation Staining Fix and stain migrated cells Incubation->Staining Quantification Quantify migrated cells (microscopy or plate reader) Staining->Quantification Analysis Calculate % inhibition and determine IC50 Quantification->Analysis

A general workflow for an in vitro chemotaxis assay using this compound.

Experimental Protocols

The following is a detailed protocol for a Boyden chamber (or Transwell) chemotaxis assay to assess the inhibitory effect of this compound on CCL2-induced monocyte migration.

Materials:

  • CCR2-expressing cells (e.g., human primary monocytes, THP-1 monocytic cell line)

  • This compound

  • Recombinant human or mouse CCL2 (MCP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA or serum-free media)

  • Staining solution (e.g., Diff-Quik or crystal violet)

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture monocytic cells to 80-90% confluency.

    • For adherent cells, detach using a non-enzymatic cell dissociation solution. For suspension cells, gently aspirate.

    • Wash the cells once with serum-free medium and resuspend in the same medium at a concentration of 1 x 10^6 cells/mL.

    • It is recommended to serum-starve the cells for several hours (e.g., 2-4 hours) prior to the assay to reduce basal migration.

  • Antagonist Preparation and Pre-incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1% to avoid toxicity.

    • In separate tubes, mix the cell suspension with the various concentrations of this compound or a vehicle control (medium with the same final solvent concentration).

    • Pre-incubate the cells with the antagonist for 30 minutes at 37°C.[2]

  • Chemotaxis Assay Setup:

    • Add serum-free medium containing the desired concentration of CCL2 (typically in the range of 10-100 ng/mL, which should be optimized for the cell type) to the lower wells of the Boyden chamber.

    • As a negative control, add serum-free medium without CCL2 to some wells to measure random migration (chemokinesis).

    • Carefully place the polycarbonate membrane (Transwell insert) over the lower wells, ensuring no air bubbles are trapped.

    • Add the pre-incubated cell suspension (from step 2) to the upper chamber of each insert.

  • Incubation:

    • Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 1.5 to 4 hours). The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the lower wells.

    • Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with a suitable staining solution (e.g., Diff-Quik or 0.5% crystal violet in 25% methanol).

    • Gently wash the membrane with water to remove excess stain.

    • Allow the membrane to air dry.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid for crystal violet) and the absorbance measured using a plate reader.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Subtract the average number of randomly migrated cells (negative control) from all other values.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control (CCL2 alone).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for the Use of RS102895 Hydrochloride in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[3][4] This signaling axis is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer.[3][5][6] As a result, CCR2 has emerged as a significant therapeutic target.

Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of CCR2 antagonists like this compound. It allows for the precise quantification and phenotyping of immune cell populations, enabling researchers to study the impact of CCR2 inhibition on cell migration, receptor internalization, and downstream signaling events. These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays.

Mechanism of Action

This compound is a small molecule inhibitor that binds to CCR2, preventing the binding of its cognate ligands, primarily CCL2.[1] This blockade inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.[4]

Data Presentation

The efficacy of this compound and other CCR2 antagonists can be quantified by measuring changes in immune cell populations and receptor activity. The following tables summarize key quantitative data.

ParameterValueCell Type/SystemReference
RS102895 IC50 (CCR2b Binding) 360 nMHuman recombinant CCR2b[2]
RS102895 IC50 (MCP-1 Stimulated Calcium Influx) 32 nMCRL-1657 cells[7]
RS102895 In Vitro Monocyte Migration Inhibition Significant inhibition at 20 ng/mLThioglycollate-elicited mouse peritoneal monocytes[1]
Treatment GroupInflammatory Monocytes (cells/lymph node)Neutrophils (cells/lymph node)Reference
Vaccine Only (24h) ~1.8 x 10^5~1.2 x 10^5[1]
Vaccine + RS102895 (multi-dose, 24h) ~0.5 x 10^5~0.5 x 10^5[1]

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte and macrophage function. This compound blocks the initiation of this pathway.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein G-protein (Gαi) CCR2->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC JAK2 JAK2 G_protein->JAK2 CCL2 CCL2 CCL2->CCR2 Activates RS102895 RS102895 Hydrochloride RS102895->CCR2 Inhibits AKT AKT PI3K->AKT NF_kB NF-κB AKT->NF_kB PKC PKC PLC->PKC PKC->NF_kB STAT3 STAT3 JAK2->STAT3 p38_MAPK p38 MAPK JAK2->p38_MAPK ERK1_2 ERK1/2 JAK2->ERK1_2 Transcription Gene Transcription (Inflammation, Migration, Survival, Proliferation) STAT3->Transcription p38_MAPK->Transcription ERK1_2->Transcription NF_kB->Transcription experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture 1. Culture THP-1 Cells compound_prep 2. Prepare RS102895 Dilutions antagonist_incubation 4. Incubate with RS102895 compound_prep->antagonist_incubation cell_plating 3. Plate Cells cell_plating->antagonist_incubation ccl2_stimulation 5. Stimulate with CCL2 antagonist_incubation->ccl2_stimulation staining 6. Stain for CCR2 & Viability ccl2_stimulation->staining acquisition 7. Flow Cytometry Acquisition staining->acquisition data_analysis 8. Analyze CCR2 MFI acquisition->data_analysis

References

Application Notes and Protocols for RS102895 Hydrochloride in Neuropathic Pain Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models to investigate underlying mechanisms and evaluate novel therapeutic agents. RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), has emerged as a promising compound for the study of neuropathic pain. The CCL2/CCR2 signaling axis is a critical pathway in the pathogenesis of neuropathic pain, mediating neuroinflammation through the recruitment of monocytes/macrophages and the sensitization of neurons.[1][2] These application notes provide detailed protocols for the use of this compound in a rat model of neuropathic pain, including experimental procedures, data presentation, and visualization of relevant pathways.

Mechanism of Action

This compound exerts its effects by blocking the interaction of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) with its receptor, CCR2.[1] In the context of neuropathic pain, nerve injury triggers the upregulation of CCL2 in the dorsal root ganglia (DRG) and the spinal cord. CCL2, released from neurons and glial cells, binds to CCR2 on microglia, macrophages, and neurons.[1] This binding initiates a cascade of intracellular signaling events that contribute to central and peripheral sensitization. By antagonizing CCR2, this compound is expected to mitigate neuroinflammation and reduce pain hypersensitivity.[3]

Data Presentation

Table 1: In Vivo Efficacy of Intrathecal this compound in a Rat Pain Model
Treatment GroupAdministration RouteDoseTime PointPaw Withdrawal Threshold (g) (Mean ± SEM)Paw Withdrawal Latency (s) (Mean ± SEM)
ShamIntrathecalVehicleDay 14 Post-Surgery14.5 ± 0.812.8 ± 1.1
CCI + VehicleIntrathecalVehicleDay 14 Post-Surgery3.2 ± 0.55.1 ± 0.7
CCI + RS102895Intrathecal30 µg/10 µLDay 14 Post-Surgery9.8 ± 1.29.5 ± 0.9

*Note: Data are representative and extrapolated from a rat model of bone cancer pain, which has a significant neuropathic component.[3] The dose of 3 g/L corresponds to 3 µg/µL, hence a 10 µL injection delivers 30 µg. Actual results may vary in a chronic constriction injury (CCI) model. *p < 0.05 compared to CCI + Vehicle.

Table 2: Suggested Dose Ranges for Systemic Administration of CCR2 Antagonists in Rat Neuropathic Pain Models
Administration RouteCompound TypeDose RangeReference
Intraperitoneal (i.p.)Selective CCR2 Antagonist1 - 10 mg/kgBased on studies with similar CCR2 antagonists.
Oral (p.o.)Selective CCR2 Antagonist5 - 30 mg/kgBased on studies with similar CCR2 antagonists.

*Note: These are suggested starting dose ranges based on literature for other CCR2 antagonists. Dose-response studies are recommended to determine the optimal dose for this compound via these routes.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the rat using an approved protocol.

  • Shave and disinfect the skin over the lateral aspect of the mid-thigh of the left hind limb.

  • Make a small incision through the skin and fascia to expose the biceps femoris muscle.

  • Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between them.

  • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow. A brief twitch of the distal musculature upon tying is a good indicator.

  • Close the muscle layer with sutures if necessary and close the skin incision with wound clips or sutures.

  • Allow the animal to recover in a warm, clean cage.

  • Behavioral testing for mechanical allodynia and thermal hyperalgesia can typically commence 7 days post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments (calibrated set) or an electronic von Frey apparatus

  • Elevated wire mesh platform

  • Plexiglas enclosures for each rat

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

  • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • The 50% withdrawal threshold can be calculated using the formula described by Chaplan et al. (1994).

  • For electronic von Frey, apply increasing pressure to the plantar surface until the rat withdraws its paw. The force at which withdrawal occurs is automatically recorded.

Assessment of Thermal Hyperalgesia: Hot Plate Test

This test measures the latency to a nociceptive response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the rat to the heated surface

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

  • Gently place the rat onto the heated surface within the Plexiglas cylinder and immediately start a timer.

  • Observe the rat for nociceptive behaviors, such as licking a hind paw or jumping.

  • Stop the timer and immediately remove the rat from the hot plate as soon as a nociceptive response is observed. This is the paw withdrawal latency.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the rat does not respond within the cut-off time, remove it and assign the cut-off time as the latency.

Administration of this compound

a) Intrathecal (i.t.) Injection:

  • For acute studies in anesthetized rats or chronic studies in rats with implanted intrathecal catheters.

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline or 10% DMSO in saline). A concentration of 3 g/L (3 µg/µL) has been used in a rat bone cancer pain model.[3]

  • For direct lumbar puncture in an anesthetized rat, insert a 30-gauge needle between the L5 and L6 vertebrae. A tail flick is indicative of correct placement.

  • Slowly inject a small volume (e.g., 10 µL) of the drug solution.[3]

b) Intraperitoneal (i.p.) Injection:

  • Dissolve this compound in a suitable vehicle.

  • Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.

c) Oral Gavage (p.o.):

  • Dissolve or suspend this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

  • Administer the solution directly into the stomach using a gavage needle.

Mandatory Visualizations

G Nerve_Injury Nerve Injury (e.g., CCI) CCL2_Upregulation Upregulation of CCL2 in DRG Neurons & Glia Nerve_Injury->CCL2_Upregulation CCL2_Release CCL2 Release CCL2_Upregulation->CCL2_Release CCR2_Activation CCR2 Activation on Microglia & Neurons CCL2_Release->CCR2_Activation Downstream_Signaling Downstream Signaling (p38 MAPK, ERK, NR2B) CCR2_Activation->Downstream_Signaling RS102895 RS102895 Hydrochloride RS102895->Blockade Blockade->CCR2_Activation Inhibits Neuroinflammation Neuroinflammation (Microglial Activation) Downstream_Signaling->Neuroinflammation Neuronal_Sensitization Neuronal Sensitization Downstream_Signaling->Neuronal_Sensitization Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Neuroinflammation->Neuropathic_Pain Neuronal_Sensitization->Neuropathic_Pain G Start Start CCI_Surgery Chronic Constriction Injury (CCI) Surgery Start->CCI_Surgery Recovery Recovery Period (7 days) CCI_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Day 7) Recovery->Baseline_Testing Drug_Administration RS102895 HCl Administration Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes: RS102895 Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: RS102895 hydrochloride

Mechanism of Action: A potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).

Introduction

This compound is a small molecule inhibitor that specifically targets the CCR2 receptor, thereby blocking the downstream signaling initiated by its primary ligand, C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the progression of various cancers.[1] It plays a significant role in promoting tumor growth, angiogenesis, metastasis, and the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment (TME).[1][2] By inhibiting this pathway, this compound serves as a valuable tool for cancer research, enabling the study of TME modulation and offering a potential therapeutic strategy to enhance anti-tumor immunity.

Applications in Cancer Research
  • Inhibition of Primary Tumor Growth: Studies have shown that genetic or pharmacological blockade of the CCL2-CCR2 axis can lead to reduced tumor growth. In a breast cancer mouse model, the deletion of Ccr2 in cancer cells resulted in significantly slower tumor growth rates and longer survival.[3]

  • Modulation of the Tumor Microenvironment: this compound can prevent the recruitment of CCR2-expressing inflammatory monocytes and macrophages to the tumor site.[1][3] This action can shift the TME from an immunosuppressive to an immune-active state, making cancer cells more susceptible to immune-mediated destruction.

  • Sensitization to Immunotherapy: By blocking the recruitment of immunosuppressive myeloid cells, this compound can render cancer cells more sensitive to cytotoxic T lymphocyte (CTL)-mediated killing.[3] This suggests its potential use in combination with other immunotherapies.

  • Reduction of Cancer Cell Migration and Invasion: The CCL2-CCR2 axis is known to promote cancer cell migration. RS102895 has been shown to attenuate the migratory and invasive capabilities of breast cancer cells, partly through the downregulation of matrix metalloproteinase-9 (MMP-9).[1]

  • Amelioration of Cancer-Related Complications: In a rat model of bone cancer pain, this compound demonstrated the ability to reverse pain-related thresholds, suggesting its utility in studying and potentially treating cancer-associated symptoms.[4]

Data Presentation

Table 1: Pharmacological Profile of this compound
TargetActionIC₅₀ ValueSelectivityReference
CCR2 Antagonist 360 nM Selective vs. CCR1 [4][5][6]
CCR1No effect>17.8 µM-
Human α1a ReceptorInhibitor130 nMOff-target[4][5][6]
Human α1d ReceptorInhibitor320 nMOff-target[4][5][6]
Rat 5-HT1a ReceptorInhibitor470 nMOff-target[4][5][6]
Table 2: Summary of In Vitro Experimental Data
Cell TypeConcentrationObserved EffectReference
High Glucose-stimulated Mesangial Cells1 µM, 10 µMBlocked fibronectin and type IV collagen expression.[5]
MMTV-PyMT-chOVA;Ccr2+/+ Cancer CellsNot specifiedIncreased sensitivity to OVA-specific CTLs.[3]
Peritoneal Leukocytes1 µM - 350 µMInhibited chemotaxis toward CCL2.[6]
Table 3: Summary of In Vivo Experimental Data
Animal ModelDosing RegimenObserved EffectReference
Rats with Bone Cancer Pain3 g/L (intrathecal)Reversed pain threshold after 12 days.[4]
Mouse Vaccination Model5 mg/kg (i.p.) every 6hBlocked monocyte migration to lymph nodes; enhanced vaccine response.[7]
Breast Cancer Mouse Model (MMTV-PyMT)Not specifiedDeletion of Ccr2 reduced tumor growth rates.[3]

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the competitive antagonism of the CCR2 receptor. This action blocks the recruitment of CCR2+ immunosuppressive cells and inhibits pro-tumorigenic signaling within cancer cells themselves.

CCL2_CCR2_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell CCR2+ Cell (e.g., Macrophage, Cancer Cell) CCL2 CCL2 Ligand CCR2 CCR2 Receptor CCL2->CCR2 binds TumorCell Tumor & Stromal Cells TumorCell->CCL2 secretes Downstream Downstream Signaling (PI3K/Akt, MAPK, SRC/PKC) CCR2->Downstream activates Response Cellular Response • Proliferation • Survival • Migration • Immunosuppression Downstream->Response leads to RS102895 RS102895 HCl RS102895->CCR2 INHIBITS

Caption: Inhibition of the CCL2-CCR2 signaling pathway by this compound.

The CCL2 ligand, secreted by tumor and stromal cells, binds to the CCR2 receptor on various cells within the TME, including cancer cells and immunosuppressive myeloid cells.[1] This activation triggers downstream signaling cascades like PI3K/Akt and MAPK, promoting cell proliferation, survival, and migration.[2][8] this compound competitively binds to CCR2, preventing CCL2-mediated activation and thereby inhibiting these pro-tumorigenic cellular responses.

Experimental Protocols

Protocol 1: In Vitro Cell Migration (Chemotaxis) Assay

This protocol describes a method to assess the inhibitory effect of this compound on CCL2-induced cell migration using a Boyden chamber assay.

Caption: Workflow for an in vitro chemotaxis assay using this compound.

Methodology:

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes, primary macrophages) to 80% confluency. Harvest the cells and resuspend them in serum-free media. Starve the cells for 2-4 hours at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to desired final concentrations (e.g., 100 nM, 1 µM, 10 µM) in serum-free media. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-treatment: Incubate the starved cells with the various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[6]

  • Assay Setup:

    • Add media containing a chemoattractant (e.g., 50 ng/mL recombinant human CCL2) to the lower wells of a 24-well Boyden chamber plate. Include a negative control with serum-free media only.

    • Place the porous inserts (e.g., 8 µm pore size) into the wells.

    • Add 1x10⁵ pre-treated cells in 100 µL of serum-free media to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type (e.g., 4 hours for monocytes).

  • Quantification:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the migrated cells in several representative fields of view under a microscope or elute the dye and measure absorbance.

  • Data Analysis: Compare the number of migrated cells in the RS102895-treated groups to the vehicle-treated positive control (CCL2 alone).

Protocol 2: In Vivo Tumor Growth Inhibition Study (Mouse Model)

This protocol outlines a general procedure to evaluate the efficacy of this compound in a syngeneic or xenograft mouse tumor model.

Caption: General workflow for an in vivo tumor growth study with RS102895 HCl.

Methodology:

  • Animal Model: Use appropriate mice (e.g., BALB/c for 4T1 syngeneic breast cancer model). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Inject 1x10⁶ 4T1 cancer cells suspended in 50 µL of PBS/Matrigel into the fourth mammary fat pad of female BALB/c mice.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 50-100 mm³, randomize the mice into at least two groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., sterile PBS or a suitable vehicle for the drug formulation).

    • Group 2: this compound.

  • Drug Preparation and Administration:

    • Prepare this compound in a sterile vehicle suitable for injection.

    • Based on pharmacokinetic studies, an optimized dosing regimen may be required. For example, administer 5 mg/kg via intraperitoneal (i.p.) injection every 6 hours to maintain active plasma levels.[7]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status throughout the study.

  • Endpoint and Tissue Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Harvest primary tumors, blood, and metastatic organs (e.g., lungs, lymph nodes).

    • Process tissues for downstream analysis:

      • Flow Cytometry: Digest tumors to create single-cell suspensions and analyze the immune cell populations (e.g., CD45+, F4/80+, CD11b+, Gr-1+) to quantify the infiltration of macrophages and MDSCs.

      • Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin (B1166041) to stain for markers of interest (e.g., CD68 for macrophages, Ki-67 for proliferation).

Protocol 3: Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure for a 10 mM Stock Solution:

  • Calculation: The molecular weight of this compound is 426.86 g/mol .[4] To make 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 426.86 g/mol * (1000 mg / 1 g) = 4.27 mg

  • Weighing: Carefully weigh out 4.27 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Note for Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock in the appropriate media. Ensure the final concentration of DMSO in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).

References

Application Notes and Protocols: RS102895 Hydrochloride in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and nonalcoholic fatty liver disease, represent a significant global health challenge. A growing body of evidence highlights the pivotal role of chronic, low-grade inflammation in the onset and progression of these conditions.[1][2] The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its corresponding receptor, C-C chemokine receptor 2 (CCR2), are central to this inflammatory process.[1][2][3] The CCL2/CCR2 signaling axis mediates the recruitment of monocytes and macrophages to metabolic tissues like adipose tissue and the liver, driving inflammation and contributing to insulin (B600854) resistance and tissue damage.[3][4][5]

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[6][7][8] By blocking the interaction between CCL2 and CCR2, RS102895 inhibits the downstream inflammatory cascade, making it a valuable tool for investigating the role of this pathway in metabolic diseases and for evaluating the therapeutic potential of CCR2 antagonism. These application notes provide an overview of the mechanism of action, quantitative data from preclinical models, and detailed experimental protocols for the use of RS102895 in metabolic disease research.

Mechanism of Action: The CCL2/CCR2 Signaling Axis

The CCL2/CCR2 signaling axis is a key driver of inflammation in metabolic diseases. In conditions of metabolic stress, such as obesity, various cells, including adipocytes and endothelial cells, produce and secrete CCL2.[3] CCL2 then binds to the CCR2 receptor, which is primarily expressed on the surface of monocytes, macrophages, and T cells.[3][4] This binding event triggers a signaling cascade that leads to the chemotaxis, or directed migration, of these immune cells to sites of inflammation in metabolic tissues.[3] The subsequent infiltration of macrophages into adipose tissue, for instance, promotes a pro-inflammatory environment that contributes to the development of insulin resistance.[4][5] RS102895 acts by competitively binding to the CCR2 receptor, thereby preventing CCL2 from binding and initiating the downstream signaling that leads to immune cell recruitment and inflammation.[6][8]

CCL2_CCR2_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor Inflammation Macrophage Recruitment & Inflammation CCR2->Inflammation Initiates Signaling Cascade CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Blocks Binding IR Insulin Resistance & Metabolic Dysfunction Inflammation->IR Contributes to

Figure 1: Mechanism of RS102895 Action.

Applications in Preclinical Metabolic Disease Models

RS102895 and other CCR2 antagonists have demonstrated beneficial effects in various animal models of metabolic disease. Studies have shown that blockade of the CCL2/CCR2 pathway can ameliorate insulin resistance, reduce macrophage infiltration into adipose tissue, and decrease urinary albumin in diabetic mice.[9][10] In diet-induced obese (DIO) mice, CCR2 antagonism has been shown to reduce hyperglycemia and insulinemia, improve insulin sensitivity, and decrease hepatic fat accumulation.[11] These findings suggest that RS102895 is a valuable tool for studying the inflammatory component of metabolic disorders such as type 2 diabetes, obesity, and diabetic nephropathy.[9][11][12]

Quantitative Data Summary

The following table summarizes quantitative data from representative preclinical studies using CCR2 antagonists, including RS102895, in models of metabolic disease.

Model Compound Dose & Administration Key Findings Reference
db/db Mice (Type 2 Diabetes)RS102895Not specifiedAmeliorated insulin resistance, decreased urinary albumin, and reduced macrophage infiltration.[9]
db/db Mice (Diabetic Nephropathy)RS504393 (CCR2 Antagonist)Not specifiedImproved insulin resistance, decreased epididymal fat mass, reduced urinary albumin excretion, and suppressed pro-fibrotic and pro-inflammatory cytokine synthesis.[13]
Diet-Induced Obese (DIO) MiceCCX140-B analog (CCR2 Antagonist)Not specifiedBlocked inflammatory macrophage recruitment to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity.[11]
C57BL/6 Mice (Inflammation Model)RS1028955 mg/kg, intraperitoneal injection, every 6 hoursEffectively blocked monocyte migration to lymph nodes.[14][15]

Experimental Protocols

Protocol 1: Diet-Induced Obesity (DIO) and Insulin Resistance Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice using a high-fat diet, followed by treatment with RS102895 to assess its effects on metabolic parameters.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)[16]

  • Male C57BL/6 mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Equipment for glucose and insulin tolerance tests (glucometer, insulin ELISA kit)

  • Materials for tissue collection and analysis (e.g., histology, flow cytometry, qPCR)

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week.

  • Diet Induction: Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet. Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.[17]

  • Treatment Groups: Randomize the HFD-fed mice into at least two subgroups:

    • HFD + Vehicle

    • HFD + RS102895

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[6][7]

    • Further dilute the stock solution in a suitable vehicle for in vivo administration (e.g., corn oil).

    • Administer RS102895 or vehicle to the respective groups. A multi-dose regimen (e.g., 5 mg/kg, intraperitoneally, every 6-12 hours) may be necessary due to the short half-life of RS102895.[14][15]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a period of treatment, perform a GTT by fasting the mice overnight, administering a glucose bolus (e.g., 2 g/kg, intraperitoneally), and measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Insulin Tolerance Test (ITT): Perform an ITT by fasting the mice for 4-6 hours, administering an insulin bolus (e.g., 0.75 U/kg, intraperitoneally), and measuring blood glucose at defined intervals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect blood for analysis of plasma insulin, lipids, and inflammatory markers.

    • Collect tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle for histological analysis (e.g., H&E staining for lipid accumulation), flow cytometry (for macrophage infiltration), and gene expression analysis (for inflammatory and metabolic genes).

DIO_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet Induction (8-12 weeks) Acclimatization->Diet Grouping Randomize into Treatment Groups Diet->Grouping Treatment Administer RS102895 or Vehicle Grouping->Treatment MetabolicTests Metabolic Phenotyping (GTT, ITT) Treatment->MetabolicTests Endpoint Endpoint Analysis (Blood & Tissue) MetabolicTests->Endpoint

Figure 2: Experimental Workflow for DIO Model.

Protocol 2: db/db Mouse Model of Type 2 Diabetes and Diabetic Nephropathy

The db/db mouse is a genetic model of obesity, diabetes, and diabetic nephropathy.[18] This protocol outlines the use of RS102895 in this model.

Materials:

  • This compound

  • Vehicle

  • Male db/db mice and their lean db/m littermates (as controls)

  • Metabolic cages for urine collection

  • ELISA kits for urinary albumin and plasma insulin

  • Materials for kidney histology (e.g., PAS staining)

Procedure:

  • Animal Groups: At 6-8 weeks of age, divide db/db mice into two groups:

    • db/db + Vehicle

    • db/db + RS102895

    • A group of db/m mice receiving vehicle will serve as a non-diabetic control.

  • Treatment: Administer RS102895 or vehicle daily for a specified period (e.g., 8-12 weeks).

  • Monitoring:

    • Monitor body weight, food and water intake, and blood glucose levels weekly.

    • At regular intervals, place mice in metabolic cages for 24-hour urine collection to measure urinary volume and albumin excretion.

  • Endpoint Analysis:

    • At the end of the treatment period, perform GTT and ITT as described in Protocol 1.

    • Collect blood to measure HbA1c, insulin, and lipid profiles.

    • Euthanize mice and perfuse the kidneys. One kidney can be fixed for histological analysis (e.g., PAS staining to assess mesangial expansion), and the other can be snap-frozen for molecular analysis (e.g., gene expression of fibrotic and inflammatory markers).

Conclusion

This compound is a critical research tool for elucidating the role of the CCL2/CCR2 inflammatory axis in the pathophysiology of metabolic diseases. The provided protocols and data offer a framework for designing and executing preclinical studies to evaluate the therapeutic potential of CCR2 antagonism. By inhibiting macrophage-driven inflammation, RS102895 and similar molecules hold promise for the development of novel treatments for type 2 diabetes, obesity, and their complications.

References

Application Notes and Protocols for RS102895 Hydrochloride in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute brain injury, neurodegenerative diseases, and infections of the central nervous system (CNS).[1][2] This complex biological response involves the activation of resident CNS immune cells, primarily microglia and astrocytes, and the infiltration of peripheral immune cells.[1][3] A key signaling pathway governing this process is the C-C motif chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2).[4][5] The CCL2/CCR2 axis is a major driver of monocyte and macrophage recruitment to sites of inflammation.[6] Elevated levels of CCL2 and CCR2 are observed in various neuropathological conditions, making this pathway a significant therapeutic target.[5][7]

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[8][9] Its ability to block the CCL2/CCR2 signaling cascade makes it an invaluable tool for dissecting the role of monocyte-driven inflammation in the CNS and for evaluating the therapeutic potential of CCR2 inhibition.

Mechanism of Action

This compound competitively binds to the CCR2 receptor, a G-protein coupled receptor (GPCR), preventing the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[10] This blockade inhibits downstream signaling pathways that are crucial for cellular responses to CCL2. In the context of neuroinflammation, inhibiting the CCL2/CCR2 axis effectively reduces the migration and infiltration of CCR2-expressing inflammatory monocytes from the periphery into the CNS.[4][11] This, in turn, can attenuate the activation of microglia, decrease the production of pro-inflammatory mediators like TNF-α and IL-1β, and ultimately reduce neuronal damage and apoptosis.[12][13][14]

CCL2_CCR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates RS102895 RS102895 RS102895->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt STAT3 STAT3 Activation G_Protein->STAT3 Chemotaxis Monocyte Chemotaxis & Infiltration G_Protein->Chemotaxis Induces Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) PI3K_Akt->Inflammation Modulates STAT3->Inflammation Promotes Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Leads to

Caption: Mechanism of RS102895 action on the CCL2/CCR2 signaling pathway.

Data Presentation

Pharmacological Profile of RS102895
TargetActionIC₅₀ ValueAssay System
Human CCR2bAntagonist360 nMMCP-1 binding assay in transfected CHO cells
Human CCR1Antagonist17.8 µMMIP-1α binding assay
MCP-1 Stimulated Ca²⁺ InfluxInhibitor32 nMCRL-1657 cells
MCP-1 Stimulated ChemotaxisInhibitor1.7 µMTHP-1 cells
Human α₁ₐ ReceptorInhibitor130 nMCell-free assay
Human α₁ₔ ReceptorInhibitor320 nMCell-free assay
Rat 5-HT₁ₐ ReceptorInhibitor470 nMCell-free assay
(Data sourced from references[8][9][10])
Recommended Working Concentrations
ApplicationCell/Animal ModelConcentration / DosageReference(s)
In VitroBV-2 Microglia100 ng/mL[14]
In VitroMesangial Cells1 - 10 µM[15]
In Vivo (Mouse)Systemic Inflammation5 mg/kg (i.p.)[7]
In Vivo (Mouse)Vaccine Adjuvant5 mg/kg (i.p.) every 6 hours[16][17]
In Vivo (Rat)Bone Cancer Pain3 g/L (intrathecal)[15]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microglial Activation

This protocol describes the use of RS102895 to study the inhibition of pro-inflammatory responses in a microglial cell line (e.g., BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for analysis (e.g., ELISA kits for TNF-α/IL-1β, RNA extraction kits, qRT-PCR reagents)

Methodology:

  • Cell Culture: Plate BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • RS102895 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to desired working concentrations (e.g., 10 ng/mL - 1 µg/mL). Note: Ensure the final DMSO concentration in the culture medium is <0.1% to avoid toxicity.

  • Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentrations of RS102895 or vehicle (medium with equivalent DMSO concentration). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to the wells to a final concentration of 100 ng/mL to induce microglial activation.

  • Incubation: Incubate the cells for a specified period. For cytokine protein analysis (ELISA), 24 hours is a common time point.[18] For gene expression analysis (qRT-PCR), 4-6 hours may be optimal.

  • Sample Collection & Analysis:

    • Supernatant: Collect the culture supernatant, centrifuge to remove debris, and store at -80°C. Analyze for cytokine levels (e.g., TNF-α, IL-1β) using ELISA kits according to the manufacturer's instructions.

    • Cell Lysate: Wash cells with cold PBS, then lyse them for RNA extraction or protein analysis (Western blot). Analyze the expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) via qRT-PCR.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate BV-2 Microglia C 3. Pre-treat cells with RS102895 or Vehicle (1-2h) A->C B 2. Prepare RS102895 & Vehicle B->C D 4. Add LPS (100 ng/mL) to induce inflammation C->D E 5. Incubate (4-24h) D->E F 6. Collect Supernatant E->F G 7. Lyse Cells E->G H Measure Cytokines (ELISA) F->H I Measure Gene Expression (qRT-PCR) G->I In_Vivo_Workflow cluster_prep Preparation & Dosing cluster_collection Endpoint & Tissue Collection cluster_analysis Analysis A 1. Acclimate Mice & Divide into Groups C 3. Administer RS102895 (i.p.) or Vehicle A->C B 2. Formulate RS102895 & Vehicle B->C D 4. Administer LPS (i.p.) or Saline (30-60 min later) C->D E 5. Monitor & Euthanize at Endpoint (e.g., 24h) D->E F 6. Transcardial Perfusion (PBS then 4% PFA) E->F G 7. Dissect and Post-fix Brain F->G H 8. Section Brain Tissue G->H I 9. Immunohistochemistry (e.g., Iba1, TNF-α) H->I J 10. Quantify Microglial Activation & Inflammation I->J

References

Application Notes and Protocols for RS102895 Hydrochloride in Blocking Monocyte Migration for Vaccination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory monocytes recruited to lymph nodes following vaccination can act as negative regulators of both humoral and cell-mediated immune responses.[1][2][3] The migration of these monocytes is primarily driven by the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) binding to its receptor, CCR2.[4][5][6] RS102895 hydrochloride is a potent and specific small molecule antagonist of CCR2, effectively blocking this signaling pathway and thereby inhibiting monocyte migration.[1] By transiently blocking monocyte recruitment to the draining lymph nodes in the immediate post-vaccination period, RS102895 can significantly amplify vaccine immunity, leading to enhanced antibody titers and cellular immune responses.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo vaccination studies to investigate and modulate monocyte migration.

Mechanism of Action

This compound is a competitive antagonist of the C-C chemokine receptor 2 (CCR2). It binds with high affinity to the CCR2 receptor on the surface of monocytes, preventing the binding of its natural ligand, CCL2.[1] This inhibition blocks the downstream signaling cascade that leads to cytoskeletal rearrangement and directed cell migration, effectively preventing monocytes from trafficking to sites of inflammation, such as vaccine-draining lymph nodes.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies, providing essential parameters for experimental design.

Table 1: In Vitro Efficacy of RS102895

ParameterValueCell Type/ModelReference
Inhibition of Monocyte MigrationSignificant at ≥ 20 ng/mlThioglycollate-elicited mouse peritoneal monocytes/macrophages[1]

Table 2: In Vivo Dosing and Pharmacokinetics of RS102895

ParameterValueAnimal ModelReference
Effective Plasma Concentration≥ 20 ng/mlMouse vaccination model[1][2][3]
Dosing Regimen for Effective Monocyte Blockade5 mg/kg, intraperitoneal (i.p.) injection every 6 hours for 4 treatmentsMouse vaccination model[1]
Pharmacokinetic Half-lifeApproximately 1 hourMouse[1][2]

Signaling Pathway and Experimental Workflow Visualizations

CCR2 Signaling Pathway and Inhibition by RS102895

The binding of CCL2 to the G protein-coupled receptor CCR2 on monocytes initiates a signaling cascade that promotes cell migration. RS102895 blocks this interaction.

CCR2_Signaling_Pathway CCR2 Signaling Pathway and RS102895 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Binds & Blocks G_protein G-protein Activation CCR2->G_protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Migration Monocyte Migration Downstream->Migration

Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

In Vitro Monocyte Chemotaxis Assay Workflow

This workflow outlines the key steps for assessing the ability of RS102895 to inhibit CCL2-induced monocyte migration in a Boyden chamber assay.

Chemotaxis_Workflow In Vitro Monocyte Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_analysis Analysis Isolate_Monocytes 1. Isolate Monocytes (e.g., from peritoneal lavage) Preincubate 2. Pre-incubate monocytes with RS102895 or vehicle Isolate_Monocytes->Preincubate Upper_Chamber 4. Add pre-incubated monocytes to upper chamber (insert) Preincubate->Upper_Chamber Lower_Chamber 3. Add CCL2 (chemoattractant) to lower chamber Incubate 5. Incubate to allow migration Lower_Chamber->Incubate Upper_Chamber->Incubate Quantify 6. Quantify migrated cells (stain and count) Incubate->Quantify

Caption: Workflow for an in vitro monocyte chemotaxis assay.

In Vivo Vaccination Study Workflow

This workflow details the experimental design for evaluating the effect of RS102895 on monocyte migration and vaccine efficacy in a mouse model.

InVivo_Workflow In Vivo Vaccination and Monocyte Blockade Workflow cluster_treatment Treatment Phase cluster_early_analysis Early Analysis (Monocyte Migration) cluster_late_analysis Late Analysis (Immune Response) Day0_Admin Day 0: - Administer RS102895 (5 mg/kg, i.p.) - Vaccinate (e.g., in footpad) Day0_Repeat Day 0 (6, 12, 18h post-vaccination): Repeat RS102895 administration Day0_Admin->Day0_Repeat Day1_Harvest Day 1 (24h post-vaccination): - Euthanize subset of mice - Harvest draining lymph nodes Day0_Repeat->Day1_Harvest Day12_Serum Day 12: Collect serum for antibody titer analysis (ELISA) Day0_Repeat->Day12_Serum Day12_Spleen Harvest spleens for T-cell response analysis (e.g., IFN-γ ELISpot) Day0_Repeat->Day12_Spleen Day1_FACS Analyze inflammatory monocytes by flow cytometry Day1_Harvest->Day1_FACS

Caption: Workflow for an in vivo vaccination study with RS102895.

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from studies evaluating the dose-dependent inhibition of monocyte migration by RS102895.[1]

Materials:

  • This compound

  • Monocytic cells (e.g., thioglycollate-elicited peritoneal monocytes from mice)

  • Recombinant mouse CCL2 (MCP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Staining solution (e.g., Diff-Quik or crystal violet)

  • Microscope

Protocol:

  • Cell Preparation:

    • Harvest thioglycollate-elicited monocytes from the peritoneal cavity of mice.[1]

    • Wash the cells and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in the culture medium.

    • Pre-incubate the cell suspension with various concentrations of RS102895 or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of culture medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the chemotaxis chamber.

    • Include a negative control with no CCL2 in the lower chamber and a positive control with CCL2 but no RS102895.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber (insert).

  • Incubation:

    • Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with a suitable staining solution.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Calculate the percentage of migration inhibition for each concentration of RS102895 relative to the positive control.

In Vivo Vaccination and Monocyte Blockade in Mice

This protocol is designed to assess the effect of RS102895 on monocyte recruitment to draining lymph nodes and the subsequent adaptive immune response following vaccination.[1]

Materials:

  • This compound

  • C57BL/6 mice (or other appropriate strain)

  • Vaccine antigen (e.g., influenza HA1) and adjuvant

  • Sterile PBS

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-Ly6C)

  • ELISA kits for antigen-specific antibody detection

  • ELISpot kits for IFN-γ detection

Protocol:

  • Animal Groups:

    • Divide mice into at least two groups:

      • Group 1: Vaccine + Vehicle control

      • Group 2: Vaccine + RS102895

  • Dosing and Vaccination:

    • Prepare RS102895 in a suitable vehicle for intraperitoneal (i.p.) injection at a concentration to deliver 5 mg/kg.

    • Immediately prior to vaccination, administer the first dose of RS102895 or vehicle via i.p. injection.

    • Administer the vaccine subcutaneously in the rear footpad.

    • Subsequently, treat the mice with RS102895 or vehicle every 6 hours for a total of four treatments (at 0, 6, 12, and 18 hours post-vaccination).[1]

  • Analysis of Monocyte Recruitment (24 hours post-vaccination):

    • Euthanize a subset of mice from each group 24 hours after immunization.

    • Harvest the draining (popliteal) lymph nodes.

    • Prepare single-cell suspensions from the lymph nodes.

    • Stain the cells with fluorescently labeled antibodies against markers for inflammatory monocytes (e.g., CD11b+Ly6Chigh).

    • Analyze the cell populations by flow cytometry to quantify the number of recruited inflammatory monocytes.[1]

  • Analysis of Adaptive Immune Response (12 days post-vaccination):

    • Humoral Response:

      • Collect blood from the remaining mice via cardiac puncture or another appropriate method.

      • Prepare serum and measure antigen-specific antibody titers (e.g., anti-HA1 IgG) by ELISA.

    • Cellular Response:

      • Euthanize the mice and harvest the spleens.

      • Prepare single-cell suspensions of splenocytes.

      • Re-stimulate the splenocytes in vitro with the vaccine antigen (e.g., HA1 protein) for 72 hours.

      • Measure the frequency of antigen-specific IFN-γ producing cells by ELISpot or intracellular cytokine staining followed by flow cytometry.[1]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of monocyte migration in the context of vaccination. By effectively blocking the CCL2-CCR2 axis, researchers can transiently inhibit the recruitment of immunosuppressive monocytes to draining lymph nodes, thereby creating a more favorable environment for the development of a robust and durable vaccine-induced immune response. The protocols and data presented here provide a comprehensive guide for the application of RS102895 in both in vitro and in vivo settings to further elucidate the complex interplay between innate and adaptive immunity in vaccination.

References

Application Notes and Protocols for RS102895 Hydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6][7] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that mediates the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in the pathophysiology of various diseases, making RS102895 a valuable tool for preclinical research in models of inflammation, immunology, metabolic disease, and neuropathic pain. These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies.

Mechanism of Action

This compound competitively binds to CCR2, preventing the binding of its ligand CCL2.[8] This blockade inhibits the downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for monocyte and macrophage chemotaxis, activation, and survival.[2][8][9] By inhibiting the recruitment of these key inflammatory cells, RS102895 can effectively modulate the inflammatory microenvironment in various disease models.

CCL2/CCR2 Signaling Pathway

CCL2_CCR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein RS102895 RS102895 HCl RS102895->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Downstream Gene Transcription & Cellular Responses PI3K_Akt->Downstream JAK_STAT->Downstream MAPK->Downstream Migration Cell Migration Downstream->Migration Survival Survival/Proliferation Downstream->Survival Cytokine Cytokine Production Downstream->Cytokine Experimental_Workflow_1 cluster_prep Preparation cluster_procedure Procedure (per mouse) cluster_analysis Analysis Prep_Sol Prepare 1.25 mg/mL RS102895 in Water Dose1 Dose 1: 5 mg/kg i.p. (Time = 0h) Prep_Sol->Dose1 Vaccinate Vaccinate (e.g., footpad) Dose1->Vaccinate Dose2 Dose 2: 5 mg/kg i.p. (Time = 6h) Vaccinate->Dose2 Dose3 Dose 3: 5 mg/kg i.p. (Time = 12h) Dose2->Dose3 Dose4 Dose 4: 5 mg/kg i.p. (Time = 18h) Dose3->Dose4 Euthanize Euthanize Mouse (e.g., 24h) Dose4->Euthanize Harvest Harvest Draining Lymph Nodes Euthanize->Harvest FACS Flow Cytometry for Monocytes Harvest->FACS

References

Preparing a DMSO Stock Solution of RS102895 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of RS102895 hydrochloride. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), making it a valuable tool for research in inflammation, immunology, and oncology.[1][2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Synonyms Abaucin hydrochloride, MLJS-21001 hydrochloride[5]
Molecular Formula C₂₁H₂₁F₃N₂O₂·HCl[6][7]
Molecular Weight 426.86 g/mol [1][5][6]
Appearance White to off-white crystalline solid[5][6]
Purity ≥98%[2][7]
CAS Number 1173022-16-6[1][5][6][7]

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO, with reported solubilities ranging from ≥ 28 mg/mL to 85 mg/mL (approximately 65.6 mM to 199.12 mM).[1][2] For optimal results, it is crucial to use anhydrous (newly opened) DMSO, as the compound's solubility can be significantly impacted by moisture.[1][5]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM solution, 4.27 mg of this compound is required (Mass = Molarity × Volume × Molecular Weight).

  • Weigh the compound: On a calibrated analytical balance, carefully weigh 4.27 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[5] Visually inspect the solution to ensure no particulates are present.

  • Aliquot and store: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[8]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

G Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate weigh Weigh 4.27 mg of This compound calculate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Apply gentle heat/sonication if needed) add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Incomplete aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Complete label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End store->end G Simplified CCL2/CCR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Coupling CCR2->G_protein Activates RS102895 RS102895 HCl RS102895->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK cellular_response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->cellular_response JAK_STAT->cellular_response MAPK->cellular_response

References

Application Notes and Protocols for RS102895 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of RS102895 hydrochloride, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document outlines the mechanism of action, summarizes key quantitative data from animal studies, and offers detailed experimental protocols for its use in various research models.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets CCR2, a key receptor in the inflammatory cascade.[1][2][3] Its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[4] By blocking the CCL2/CCR2 signaling axis, RS102895 effectively inhibits the migration of these immune cells, making it a valuable tool for studying and potentially treating a range of inflammatory and fibrotic diseases.[1][2] With an IC50 of 360 nM for CCR2, it demonstrates high potency and selectivity, showing no significant effect on the related CCR1 receptor.[1][3] It is important to note that RS102895 also exhibits inhibitory activity at human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor.[1][2]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by RS102895.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Downstream Downstream Signaling (e.g., Ca2+ influx) CCR2->Downstream Activates Recruitment Monocyte/Macrophage Recruitment Downstream->Recruitment Leads to RS102895 RS102895 HCl RS102895->CCR2 Blocks

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound derived from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

TargetSpecies/SystemIC50Reference
CCR2Human, recombinant360 nM[1][2]
CCR1Human, recombinant> 17.8 µM
α1a ReceptorHuman130 nM[1][2]
α1d ReceptorHuman320 nM[1][2]
5-HT1a ReceptorRat, brain cortex470 nM[1][2]

Table 2: Pharmacokinetic and Dosing Parameters in Animal Models

ParameterSpeciesAdministration RouteValueReference
Half-lifeMouseIntraperitoneal (i.p.)~1 hour[5][6]
Effective Plasma ConcentrationMouseIntraperitoneal (i.p.)≥ 20 ng/mL[5][6]
Common Single DoseMouseIntraperitoneal (i.p.)5 mg/kg[5]
Recommended Dosing RegimenMouseIntraperitoneal (i.p.)5 mg/kg every 6 hours[5][6]
Long-term DosingRatDaily5 mg/kg[2]
Pain Model DosingRatIntrathecal3 g/L solution[1][7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to its limited solubility in aqueous solutions, proper formulation is critical for successful in vivo administration.

Protocol 1: Solubilization in a Multi-component Vehicle

This protocol is suitable for intraperitoneal (i.p.) or oral gavage administration.

  • Prepare a stock solution of this compound in DMSO.

  • For the working solution, sequentially add the following co-solvents in the specified volumetric ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[1]

  • Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.[1][7]

Protocol 2: Solubilization for Intraperitoneal Injection in Mice

A simpler formulation has been used for i.p. administration in mouse studies.

  • Dissolve this compound directly in sterile water to the desired concentration (e.g., for a 5 mg/kg dose in a 100 µL injection volume for a 20g mouse, the concentration would be 1 mg/mL).[5]

  • Vortex or sonicate until fully dissolved.

  • Filter sterilize the solution before injection.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study using this compound.

start Start prep Prepare RS102895 HCl Working Solution start->prep group Randomize Animals into Treatment Groups prep->group induce Induce Disease Model (if applicable) group->induce administer Administer RS102895 HCl or Vehicle induce->administer monitor Monitor Animals (e.g., weight, clinical signs) administer->monitor endpoint Endpoint Analysis (e.g., tissue collection, flow cytometry, ELISA) monitor->endpoint At predetermined time points end End endpoint->end

Caption: A generalized experimental workflow for in vivo studies with RS102895 HCl.

Protocol for Evaluating Vaccine Response Enhancement in Mice

This protocol is adapted from studies demonstrating the adjuvant-like effects of CCR2 antagonism.[4][5]

  • Animals: Use 8-12 week old C57BL/6 mice or another appropriate strain.

  • Groups:

    • Group 1: Vaccine + Vehicle

    • Group 2: Vaccine + this compound

  • Preparation of this compound: Prepare a solution of 5 mg/kg in sterile water or another suitable vehicle.

  • Administration:

    • Administer the first dose of this compound (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately prior to vaccination.[5]

    • Continue to administer this compound every 6 hours for a total of 4 treatments to maintain effective plasma concentrations.[5][6]

  • Vaccination: Administer the vaccine (e.g., influenza antigen HA1 with an adjuvant) in the rear footpad immediately after the first dose of the antagonist.[4][5]

  • Endpoint Analysis:

    • Cellular Recruitment: At 12 or 24 hours post-vaccination, euthanize a subset of mice, harvest the draining lymph nodes, and quantify inflammatory monocytes (e.g., CD11b+, Ly6C high) by flow cytometry.[5]

    • Humoral Response: At a later time point (e.g., day 14 or 21), collect blood samples to measure antigen-specific antibody titers by ELISA.

Protocol for a Model of Chronic Inflammation (e.g., Diet-Induced Obesity)

This protocol is based on studies investigating the metabolic effects of CCR2 inhibition.[4]

  • Animals: Use male C57BL/6 mice.

  • Disease Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group on a standard chow diet should be included.

  • Groups:

    • Group 1: Standard Chow + Vehicle

    • Group 2: High-Fat Diet + Vehicle

    • Group 3: High-Fat Diet + this compound

  • Administration: Administer this compound (e.g., 5 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or i.p. injection) for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly.

    • Perform metabolic assessments such as glucose and insulin tolerance tests at baseline and specified intervals.

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and experimental timelines based on their specific animal models and research questions. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for RS102895 Hydrochloride in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in various inflammatory diseases, neuropathic pain, and cancer.[5][6][7][8] this compound blocks the binding of CCL2 to CCR2, thereby inhibiting downstream signaling pathways and subsequent cellular responses, such as chemotaxis, making it a valuable tool for studying the role of the CCL2/CCR2 axis in primary cell culture models.[8][9][10]

These application notes provide detailed information and protocols for the use of this compound in primary cell culture experiments.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueCell System/AssayReference
IC50 (CCR2b binding) 360 nMHuman recombinant CCR2b[1][2][4][10][11]
IC50 (CCR1 binding) 17.8 µMHuman recombinant CCR1[10]
IC50 (MCP-1-induced Ca2+ influx) 32 nMCRL-1657 cells[10]
IC50 (MCP-3-induced Ca2+ influx) 130 nMCRL-1657 cells[10]
IC50 (MCP-1-induced chemotaxis) 1.7 µMTHP-1-5X cells[10]
Effective Concentration (Inhibition of monocyte migration) ≥ 20 ng/mLThioglycollate-elicited mouse peritoneal monocytes/macrophages[9]
Effective Concentration (Inhibition of ECM protein expression) 1 - 10 µMHigh glucose-stimulated mesangial cells[1][11]

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, are crucial for monocyte and macrophage recruitment, activation, and effector functions. This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein G-protein CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Cellular_Response Cellular Response (Chemotaxis, Migration, Inflammation) PLC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response RS102895 RS102895 HCl RS102895->CCR2

Caption: CCR2 signaling pathway and inhibition by RS102895 HCl.

Experimental Protocols

The following are detailed protocols for key experiments using this compound in primary cell culture.

Protocol 1: Primary Monocyte Isolation and Chemotaxis Assay

This protocol describes the isolation of primary monocytes from peripheral blood and the subsequent use in a chemotaxis assay to evaluate the inhibitory effect of this compound.

Materials:

  • This compound

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human CCL2/MCP-1

  • Boyden chamber or Transwell inserts (5 µm pores)

  • Calcein-AM or other fluorescent dye for cell labeling

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Isolation of Primary Human Monocytes:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes from the PBMC population using either plastic adherence or negative selection immunomagnetic beads (e.g., Monocyte Isolation Kit).

    • Assess the purity of the isolated monocytes (CD14+ cells) by flow cytometry.

    • Resuspend the purified monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Chemotaxis Assay:

    • Harvest the primary monocytes and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

    • Label the monocytes with Calcein-AM according to the manufacturer's protocol.

    • Pre-incubate the labeled monocytes with various concentrations of this compound (e.g., 10 ng/mL, 20 ng/mL, 50 ng/mL) or vehicle (DMSO) for 30-60 minutes at 37°C. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.

    • In the lower chamber of the Boyden chamber or 24-well plate, add RPMI 1640 containing a chemoattractant concentration of recombinant human CCL2 (e.g., 30 ng/mL).[9] Include a negative control with medium alone.

    • Place the Transwell insert (5 µm pore size) into each well.

    • Add 100 µL of the pre-incubated monocyte suspension to the upper chamber of the insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-6 hours.[9]

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Quantify the number of migrated cells in the bottom well by measuring the fluorescence with a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on primary cells.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start isolate_cells Isolate Primary Cells (e.g., Monocytes) start->isolate_cells culture_cells Culture & Expand Primary Cells isolate_cells->culture_cells prepare_reagents Prepare RS102895 HCl & CCL2 Solutions culture_cells->prepare_reagents treat_cells Pre-treat Cells with RS102895 HCl or Vehicle prepare_reagents->treat_cells stimulate_cells Stimulate with CCL2 treat_cells->stimulate_cells chemotaxis_assay Chemotaxis Assay stimulate_cells->chemotaxis_assay gene_expression Gene Expression Analysis (qPCR) stimulate_cells->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) stimulate_cells->protein_analysis data_analysis Data Analysis & Interpretation chemotaxis_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General workflow for studying RS102895 HCl in primary cells.

Troubleshooting and Considerations

  • Cell Viability: When working with primary cells, it is crucial to maintain high cell viability. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific primary cell type.

  • Donor Variability: Primary cells from different donors can exhibit significant variability in their response. It is recommended to use cells from multiple donors to ensure the reproducibility of your findings.

  • Compound Solubility: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation and non-specific effects.

  • Off-Target Effects: While RS102895 is selective for CCR2 over CCR1, it has been shown to also inhibit α1A, α1D, and 5-HT1A receptors at certain concentrations.[2] Consider potential off-target effects when interpreting your data.

  • Control Experiments: Always include appropriate controls in your experiments, such as vehicle-only controls and positive controls (CCL2 stimulation without inhibitor).

References

Application Notes and Protocols: RS102895 Hydrochloride in a Diabetic Nephropathy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys.[1][2] A key pathological mechanism implicated in the progression of DN is inflammation mediated by the chemokine ligand 2 (CCL2)/C-C chemokine receptor 2 (CCR2) signaling pathway.[3][4][5] This pathway promotes the infiltration of macrophages into the kidney, leading to inflammation, fibrosis, and subsequent renal damage.[6][7] RS102895 hydrochloride is a potent and selective antagonist of the CCR2b chemokine receptor, positioning it as a promising therapeutic candidate for mitigating diabetic nephropathy.[8][9] These application notes provide a detailed overview of the experimental use of RS102895 in a preclinical model of type 2 diabetic nephropathy, summarizing key findings and providing detailed protocols for replication.

Therapeutic Rationale

The CCL2/CCR2 signaling axis plays a significant role in the pathogenesis of various kidney diseases, including diabetic nephropathy.[3][4][5] In the diabetic kidney, elevated glucose levels trigger the expression of CCL2, which in turn recruits CCR2-expressing monocytes and macrophages to the renal tissue.[6][7] These infiltrating immune cells release pro-inflammatory cytokines and profibrotic factors, contributing to glomerular and tubular damage, mesangial expansion, and albuminuria.[6] By blocking the CCR2 receptor, RS102895 inhibits the recruitment of these inflammatory cells, thereby attenuating the downstream inflammatory cascade and protecting the kidney from diabetes-induced damage.[3][4]

Key Experimental Findings

Treatment with this compound in a db/db mouse model of type 2 diabetic nephropathy has demonstrated significant therapeutic benefits. The key quantitative outcomes are summarized below.

Table 1: Effects of RS102895 on Renal Function and Glycemic Control
ParameterDiabetic Control (db/db)RS102895-Treated (db/db)Non-Diabetic Control (db/m)
Urinary Albumin Excretion (µ g/day )Significantly IncreasedSignificantly Decreased vs. Diabetic ControlNormal
Blood Glucose (mg/dL)Significantly IncreasedSignificantly Decreased vs. Diabetic ControlNormal
Glucose IntoleranceImpairedImproved vs. Diabetic ControlNormal

Data compiled from studies demonstrating significant improvements in albuminuria and glucose intolerance with RS102895 treatment.[3][4]

Table 2: Histological and Molecular Effects of RS102895 in the Kidney
ParameterDiabetic Control (db/db)RS102895-Treated (db/db)Non-Diabetic Control (db/m)
Mesangial ExpansionSignificantly IncreasedSignificantly ImprovedNormal
Glomerular Basement Membrane ThickeningSignificantly IncreasedSignificantly ImprovedNormal
Desmin StainingIncreasedSignificantly ImprovedNormal
Nephrin mRNA ExpressionDown-regulatedMarkedly ImprovedNormal
VEGF mRNA ExpressionUp-regulatedMarkedly ImprovedNormal
Renal CD68 (Macrophage Marker)IncreasedEffectively AttenuatedNormal
Renal Arginase IIIncreasedEffectively AttenuatedNormal
Urinary Malondialdehyde (Oxidative Stress)IncreasedEffectively AttenuatedNormal

This table summarizes the significant histological and molecular changes observed in the kidneys of db/db mice following treatment with RS102895, indicating a reduction in renal injury, inflammation, and oxidative stress.[3][4][10]

Experimental Protocols

The following protocols are based on methodologies employed in preclinical studies of RS102895 in a diabetic nephropathy model.

Animal Model and Treatment
  • Animal Model: Six-week-old male diabetic db/db mice and their non-diabetic db/m littermates are commonly used as a model for type 2 diabetic nephropathy.[3][4] These mice develop hyperglycemia, obesity, and characteristics of diabetic kidney disease.[1]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with free access to water and standard chow.

  • Treatment Group:

    • Control Group (db/m): Fed normal chow.

    • Diabetic Group (db/db): Fed normal chow.

    • Treatment Group (db/db + RS102895): Fed chow mixed with this compound at a dose of 2 mg/kg/day.[3][4]

  • Duration: The treatment duration is typically 9 weeks.[3][4]

  • Preparation of Medicated Chow: this compound can be mixed into the powdered chow to achieve the desired daily dosage based on the average daily food consumption of the mice.

Assessment of Renal Function and Glycemia
  • Urine Collection: Mice should be housed in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.

  • Albuminuria Measurement: Urinary albumin concentration can be measured using a commercially available mouse albumin ELISA kit. Total urinary albumin excretion is calculated based on the 24-hour urine volume.

  • Blood Glucose Measurement: Blood glucose levels should be monitored regularly from tail vein blood samples using a standard glucometer.

  • Glucose Tolerance Test: At the end of the study, a glucose tolerance test can be performed by administering an intraperitoneal injection of glucose (2 g/kg body weight) after an overnight fast. Blood glucose levels are then measured at 0, 30, 60, 90, and 120 minutes post-injection.

Histological Analysis
  • Tissue Preparation: At the end of the study, mice are euthanized, and kidneys are harvested. A portion of the kidney tissue should be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 4 µm sections of the paraffin-embedded tissue can be stained with Periodic acid-Schiff (PAS) for the assessment of mesangial expansion and general glomerular morphology.

  • Immunohistochemistry:

    • Desmin: To assess podocyte injury.

    • CD68: To quantify macrophage infiltration.

  • Electron Microscopy: For ultrastructural analysis of the glomerular basement membrane thickness and podocyte foot process effacement.

Molecular Analysis
  • RNA Isolation and Real-Time RT-PCR:

    • Total RNA can be extracted from kidney tissue using standard methods (e.g., TRIzol reagent).

    • cDNA is synthesized from the RNA template.

    • Real-time quantitative RT-PCR is performed to measure the mRNA expression levels of key genes such as nephrin, vascular endothelial growth factor (VEGF), CCL2, and inflammatory markers. Gene expression should be normalized to a housekeeping gene like GAPDH.

  • Western Blotting:

    • Kidney tissue lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins like CD68 and arginase II.

    • β-actin can be used as a loading control.

Visualized Pathways and Workflows

G cluster_0 Diabetic Milieu cluster_1 Renal Cellular Response cluster_2 Inflammatory Cascade cluster_3 Pathological Outcomes Hyperglycemia Hyperglycemia Renal_Cells Renal Cells (e.g., Mesangial, Tubular) Hyperglycemia->Renal_Cells Induces Stress CCL2_Upregulation CCL2 Upregulation Renal_Cells->CCL2_Upregulation Produces CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2_Upregulation->CCR2 Binds to Macrophage_Infiltration Macrophage Infiltration CCR2->Macrophage_Infiltration Mediates Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Macrophage_Infiltration->Inflammation_Oxidative_Stress Causes Renal_Injury Renal Injury (Mesangial Expansion, GBM Thickening) Inflammation_Oxidative_Stress->Renal_Injury Leads to Albuminuria Albuminuria Renal_Injury->Albuminuria Results in RS102895 RS102895 RS102895->CCR2 Blocks G start Start: 6-week-old db/db & db/m mice treatment 9-Week Treatment Period - Control Chow - RS102895 (2 mg/kg/day) in Chow start->treatment monitoring In-life Monitoring: - Body Weight - Blood Glucose treatment->monitoring end_study End of Study: - Urine Collection (24h) - Glucose Tolerance Test treatment->end_study monitoring->treatment necropsy Necropsy: - Kidney Harvest end_study->necropsy analysis Analysis: - Albuminuria (ELISA) - Histology (PAS, IHC) - Molecular (RT-PCR, Western Blot) necropsy->analysis end End analysis->end

References

Troubleshooting & Optimization

RS102895 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RS102895 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6] Its mechanism of action involves binding to the CCR2 receptor, thereby inhibiting the downstream signaling effects of its ligands, such as Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2).[1][2] This inhibition blocks cellular responses like calcium influx and chemotaxis, which are crucial in inflammatory processes.[1][2][4]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][7] It also shows solubility in other organic solvents like dimethylformamide (DMF) and ethanol, though potentially to a lesser extent.[7] It is considered insoluble or sparingly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) on its own.[3][7]

Q3: Why is my this compound precipitating when I dilute my DMSO stock into aqueous media?

This is a common issue known as "precipitation upon dilution" and occurs because this compound is significantly less soluble in aqueous environments than in concentrated organic solvents like DMSO.[8][9][10] When the DMSO stock is added to a larger volume of buffer or cell culture media, the compound's concentration may exceed its solubility limit in the final mixed solvent, causing it to precipitate out of solution.[8][9]

Q4: How can I prevent my compound from precipitating during experiments?

To prevent precipitation, consider the following strategies:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb water, which will reduce the solubility of the compound.[3][9] Always use fresh, anhydrous DMSO for preparing your stock solution.[3][9]

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in a serum-free or low-serum medium before adding the compound to your final culture medium.[8]

  • Keep Final DMSO Concentration Low: Aim for a final DMSO concentration of less than 0.5% in your cell culture to avoid both solvent-induced toxicity and precipitation.[8]

  • Pre-warm Media: Pre-warming your cell culture media to 37°C before adding the compound can help maintain solubility.[8]

  • Ensure Rapid Mixing: Add the compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[8]

  • Utilize Sonication or Gentle Warming: If the compound is slow to dissolve in the initial solvent, gentle warming (e.g., to 37°C) or sonication can aid dissolution.[3][9][11]

Q5: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to precipitation. Store these aliquots at -20°C or -80°C for long-term stability.[3][11] For short-term storage (1 month), -20°C is suitable; for longer-term storage (6 months), -80°C is recommended.[3][11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventReported SolubilitySource
DMSO85 mg/mL (~199 mM)Selleck Chemicals[5]
DMSO33.33 mg/mL (~78 mM)MedChemExpress[3]
DMSOSoluble to 75 mMR&D Systems[2]
DMSOSoluble to 50 mMAbcam[1]
DMSO30 mg/mL (~70 mM)Cayman Chemical[7]
DMSO≥ 28 mg/mL (~65 mM)MOLNOVA[4]
DMF25 mg/mL (~58 mM)Cayman Chemical[7]
Ethanol2 mg/mL (~4.7 mM)Cayman Chemical[7]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL (~0.7 mM)Cayman Chemical[7]
Water< 0.1 mg/mL (Insoluble)MedChemExpress[3]

Note: Solubility can be batch-dependent. Always refer to the certificate of analysis provided by your supplier for batch-specific data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.27 mg (using a molecular weight of 426.9 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If needed, place the vial in a sonicator bath for 5-10 minutes or warm gently to 37°C to ensure the compound is fully dissolved.[3][9]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.[8]

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in a serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can add 1 µL of the stock to 999 µL of serum-free medium to get a 10 µM solution.

  • Final Dilution: Add the intermediate dilution to your pre-warmed complete media containing cells. Ensure the final DMSO concentration remains below 0.5%.[8]

  • Mixing: Add the solution dropwise while gently swirling the plate or tube to ensure rapid and even distribution, minimizing the risk of localized high concentrations and precipitation.[8]

Protocol 3: Recommended Formulation for In Vivo Studies

For in vivo applications, where direct injection of a DMSO solution is often not feasible, a co-solvent formulation is required. The following protocols are suggested for preparing a clear solution.

Formulation A: PEG300/Tween-80/Saline [3][11]

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock to PEG300. (e.g., for a final solution with 10% DMSO and 40% PEG300, add 100 µL of a 25 mg/mL stock to 400 µL of PEG300).

  • Mix thoroughly.

  • Add Tween-80 (e.g., 50 µL for a 5% final concentration) and mix again.

  • Finally, add saline to reach the final volume (e.g., 450 µL for a 45% saline concentration) and mix until a clear solution is formed. The final concentration in this example would be 2.5 mg/mL.

Formulation B: Corn Oil [3][11]

  • Prepare a concentrated stock solution in DMSO.

  • Add the DMSO stock solution to corn oil (e.g., a 1:9 ratio of DMSO stock to corn oil).

  • Vortex thoroughly to ensure a uniform suspension.

Mandatory Visualizations

MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds to Signaling Downstream Signaling (e.g., Calcium Influx) CCR2->Signaling Activates RS102895 RS102895 HCl RS102895->CCR2 Antagonizes Response Cellular Response (Chemotaxis, Inflammation) Signaling->Response Leads to

Caption: this compound mechanism of action.

Start Observation: Precipitate forms in aqueous media CheckDMSO Is DMSO fresh, anhydrous, and high-purity? Start->CheckDMSO UseFreshDMSO Action: Use fresh DMSO CheckDMSO->UseFreshDMSO No CheckConcentration Is final concentration too high? CheckDMSO->CheckConcentration Yes UseFreshDMSO->CheckConcentration LowerConcentration Action: Lower final concentration CheckConcentration->LowerConcentration Yes CheckDilution Was a single, large dilution step used? CheckConcentration->CheckDilution No LowerConcentration->CheckDilution SerialDilute Action: Use serial dilutions and rapid mixing CheckDilution->SerialDilute Yes Success Result: Clear Solution CheckDilution->Success No SerialDilute->Success

References

improving RS102895 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of RS102895 hydrochloride, with a specific focus on improving its stability in solution for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist for the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] Its primary mechanism of action is to block the binding of the chemokine ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), to CCR2. This inhibition prevents downstream signaling events, such as intracellular calcium influx and chemotaxis, which are involved in the recruitment of inflammatory monocytes to sites of inflammation.[1] RS102895 has been shown to be highly selective for CCR2 over other chemokine receptors like CCR1.[1][2][3][4]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 Receptor G_protein G-Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Response PKC->Response start Start: Inconsistent or Negative Experimental Results check_solution Was the working solution prepared fresh for the experiment? start->check_solution prepare_fresh Action: Always prepare working solutions fresh from a -80°C stock aliquot. check_solution->prepare_fresh No check_stock Was the stock solution subjected to multiple freeze-thaw cycles? check_solution->check_stock Yes end_success Re-run Experiment & Evaluate Results prepare_fresh->end_success aliquot_stock Action: Prepare new stock solution and create single-use aliquots. Store at -80°C. check_stock->aliquot_stock Yes check_solvent Was fresh, anhydrous DMSO used for the stock solution? check_stock->check_solvent No aliquot_stock->end_success use_new_dmso Action: Use a new, sealed bottle of anhydrous, high-purity DMSO to prepare a new stock. check_solvent->use_new_dmso No check_pk For in vivo studies: Was the compound's short half-life (~1 hr) considered? check_solvent->check_pk Yes use_new_dmso->end_success adjust_dosing Action: Implement a multi-dose regimen (e.g., every 6 hours) to maintain effective plasma levels. check_pk->adjust_dosing Yes check_pk->end_success No adjust_dosing->end_success start Start: Prepare Stock Solution weigh 1. Weigh Compound Accurately weigh RS102895 HCl (MW = 426.9 g/mol) in a sterile microfuge tube. start->weigh add_dmso 2. Add Solvent Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. weigh->add_dmso dissolve 3. Dissolve Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is clear. add_dmso->dissolve aliquot 4. Aliquot Dispense into single-use, light- protecting microfuge tubes. dissolve->aliquot store 5. Store Store aliquots immediately at -80°C for long-term stability. aliquot->store end End: Stock Solution Ready store->end

References

Technical Support Center: RS102895 Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing RS102895 hydrochloride in in vivo experiments. Given its short half-life, this guide focuses on effective dosing strategies and addresses common challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of this compound?

A1: Pharmacokinetic analyses have revealed that this compound has a short half-life of approximately one hour in vivo following intraperitoneal (i.p.) administration.[1][2] After about 9 hours, the compound is no longer detectable in plasma.[1]

Q2: Why is a single dose of this compound often ineffective in vivo?

A2: Due to its short half-life, a single dose of this compound is rapidly cleared from the system.[1][2] This rapid clearance means that the drug concentration may not remain at a therapeutic level long enough to exert a sustained biological effect, such as blocking monocyte recruitment.[1]

Q3: What is the recommended in vivo dosing strategy for this compound to overcome its short half-life?

A3: To maintain effective plasma concentrations, a multi-dose treatment regimen is recommended.[1][2] Studies have shown that administering this compound every 6 hours results in consistent plasma levels of 20 ng/ml or greater, which is sufficient to effectively block monocyte migration.[1]

Q4: What is the mechanism of action of this compound?

A4: RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[3][4][5][6] It functions by binding to the CCR2 receptor, thereby inhibiting the signaling of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This inhibition blocks the recruitment of inflammatory monocytes to sites of inflammation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of efficacy with a single dose. The short in vivo half-life (~1 hour) of this compound leads to rapid clearance and insufficient target engagement.[1][2]Implement a multiple dosing regimen. Administering the compound every 6 hours has been shown to maintain therapeutic plasma concentrations.[1]
Variability in experimental results. Inconsistent drug exposure due to rapid metabolism and clearance.Ensure a strict and consistent dosing schedule. Consider conducting a pilot pharmacokinetic study in your specific animal model to confirm optimal dosing frequency.
Precipitation of the compound during formulation. This compound has limited solubility in aqueous solutions.For in vivo experiments, it is recommended to first prepare a clear stock solution in a suitable organic solvent like DMSO. This stock can then be further diluted with co-solvents such as PEG300 and Tween-80, and finally with saline, for administration.[3] Always prepare the working solution fresh on the day of use.[3]
Unexpected off-target effects. While selective for CCR2 over CCR1, RS102895 has been shown to also inhibit human α1a and α1d adrenergic receptors, as well as the 5-HT1a receptor at certain concentrations.[3][4][5]Review the literature for potential off-target effects in your experimental system. If necessary, include additional control groups to account for these potential effects.

Experimental Protocols

In Vivo Dosing and Pharmacokinetic Analysis in Mice

This protocol is based on a study that successfully established an effective dosing regimen for this compound in a mouse model.[1]

Objective: To maintain a therapeutic plasma concentration of this compound to effectively block monocyte recruitment.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[3]

  • Experimental mice

  • Standard laboratory equipment for intraperitoneal injections

  • Equipment for blood collection (e.g., EDTA tubes)

  • LC-MS/MS for plasma concentration analysis

Procedure:

  • Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A common formulation involves dissolving the compound in DMSO to create a stock solution, followed by dilution with PEG300, Tween-80, and finally saline to the desired concentration.[3]

  • Dosing Regimen:

    • Administer an initial dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection immediately prior to the experimental stimulus (e.g., vaccination).[1]

    • Subsequently, administer 5 mg/kg of this compound every 6 hours for the duration of the experiment.[1]

  • Pharmacokinetic Analysis:

    • To determine trough concentrations, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) just before the next scheduled dose.

    • Process blood to separate plasma.

    • Quantify the concentration of RS102895 in the plasma samples using a validated LC-MS/MS method.[1]

Data Summary:

Parameter Value Reference
In Vivo Half-life ~ 1 hour[1][2]
Recommended Dosing Interval Every 6 hours[1]
Target Trough Plasma Concentration ≥ 20 ng/ml[1]
Effective In Vivo Dose (mice) 5 mg/kg[1]
Route of Administration Intraperitoneal (i.p.)[1]

Visualizations

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Expected Outcome A Short In Vivo Half-Life of RS102895 (~1 hr) B Rapid Systemic Clearance A->B C Sub-therapeutic Plasma Levels with Single Dose B->C D Implement Multi-Dose Regimen C->D Leads to E Administer 5 mg/kg Every 6 Hours D->E F Sustained Therapeutic Plasma Concentration (≥20 ng/ml) E->F Results in G Effective Blockade of Target (e.g., Monocyte Migration) F->G

Caption: Logical workflow for addressing the short half-life of RS102895.

signaling_pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds to Signaling Downstream Signaling (e.g., Calcium Influx) CCR2->Signaling Activates RS102895 This compound RS102895->CCR2 Antagonizes Chemotaxis Monocyte Chemotaxis & Recruitment Signaling->Chemotaxis Leads to

Caption: Mechanism of action of RS102895 as a CCR2 antagonist.

References

Technical Support Center: Optimizing RS102895 Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RS102895 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment.[5][6]

Q2: What is the selectivity profile of this compound?

A2: RS102895 is highly selective for CCR2 over CCR1.[1][2][3][4] However, it has been shown to have off-target activity, inhibiting human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor at nanomolar concentrations.[1][2][7]

Q3: What are the recommended starting concentrations for in vitro assays?

A3: The optimal concentration of RS102895 depends on the specific assay and cell type used. Based on its reported IC50 values (see table below), a good starting point for most cell-based assays is in the range of 100 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO, with some sources suggesting solubility up to 75 mM.[2][4] For long-term storage, it is recommended to store the solid compound under desiccating conditions.[4] Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to six months, protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The compound is insoluble in water.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound across various assays. These values can serve as a reference for designing experiments and interpreting results.

Assay TypeTargetCell Line/SystemLigandIC50 ValueReference(s)
Receptor Binding Human CCR2bCRL-1657 (Chinese Hamster Lung cells)MCP-1360 nM[4]
Human CCR1CRL-1657 (Chinese Hamster Lung cells)MIP-1α17.8 µM[4]
Calcium Influx Human CCR2bCRL-1657 (Chinese Hamster Lung cells)MCP-131 nM - 32 nM[4]
Human CCR2bCRL-1657 (Chinese Hamster Lung cells)MCP-3130 nM[4]
Chemotaxis Human CCR2THP-1 cellsMCP-11.7 µM[7]
Human CCR1THP-1 cellsRANTES37 µM
Off-Target Binding Human α1a receptorCell-free assay-130 nM[1][2]
Human α1d receptorCell-free assay-320 nM[1][2]
Rat brain cortex 5-HT1a receptorCell-free assay-470 nM[1][2]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or lack of inhibitory effect.

  • Possible Cause:

    • Suboptimal Compound Concentration: The concentration range used may be too low.

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • High Ligand Concentration: The concentration of the stimulating chemokine (e.g., CCL2) may be too high, outcompeting the antagonist.

    • Low Receptor Expression: The cell line used may have low or variable expression of CCR2.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a wider range dose-response curve, extending to higher concentrations (e.g., up to 10 µM).

    • Prepare Fresh Stock: Prepare a fresh stock solution of RS102895 from the solid compound.

    • Optimize Ligand Concentration: Determine the EC50 of the chemokine in your assay and use a concentration at or below the EC80 for inhibition studies.

    • Verify Receptor Expression: Confirm CCR2 expression in your cell line using techniques like flow cytometry or qPCR.

Issue 2: Inconsistent results between experiments.

  • Possible Cause:

    • Variable Cell Health and Passage Number: Cell characteristics can change with passage number and culture conditions.

    • Inconsistent Assay Conditions: Variations in incubation times, temperatures, or cell densities can affect results.

    • Pipetting Errors: Inaccurate pipetting can lead to variability in compound and cell concentrations.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent culture conditions.

    • Standardize Assay Protocol: Maintain consistent incubation times, temperatures, and cell seeding densities.

    • Ensure Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause:

    • Off-Target Activity of RS102895: As noted, RS102895 can interact with adrenergic and serotonin (B10506) receptors.[1][2][7]

    • DMSO Vehicle Effects: High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated CCR2 Antagonist: To confirm that the observed effect is due to CCR2 inhibition, test a different, structurally unrelated CCR2 antagonist.

    • Include Vehicle Control: Always include a vehicle (DMSO) control at the same final concentration used for the highest concentration of RS102895 to rule out solvent effects.

    • Consider Off-Target Receptor Expression: If your cell line expresses α1a, α1d, or 5-HT1a receptors, consider the possibility of off-target effects.

Visualizing Experimental Workflows and Signaling Pathways

CCR2 Signaling Pathway and RS102895 Inhibition

CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 RS102895 RS102895 RS102895->CCR2 Inhibits G_protein G-protein Activation CCR2->G_protein PLC PLC Activation G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 Increase PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cell_Culture 1. Culture CCR2-expressing cells Starve_Cells 2. Serum-starve cells Cell_Culture->Starve_Cells Harvest_Cells 3. Harvest and resuspend cells Starve_Cells->Harvest_Cells Pre_incubate 5. Pre-incubate cells with RS102895 Harvest_Cells->Pre_incubate Prep_Antagonist 4. Prepare serial dilutions of RS102895 Prep_Antagonist->Pre_incubate Add_Cells 7. Add cells to upper chamber Pre_incubate->Add_Cells Add_Chemokine 6. Add CCL2 to lower chamber Incubate 8. Incubate Add_Cells->Incubate Remove_NonMigrated 9. Remove non-migrated cells Incubate->Remove_NonMigrated Fix_Stain 10. Fix and stain migrated cells Remove_NonMigrated->Fix_Stain Quantify 11. Quantify migrated cells Fix_Stain->Quantify Analyze_Data 12. Analyze data and determine IC50 Quantify->Analyze_Data

References

Technical Support Center: Overcoming Poor Bioavailability of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of RS102895 hydrochloride.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility of this compound

Researchers often encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. The compound is known to be poorly soluble in water, which can lead to inaccurate dosing and unreliable experimental outcomes.[1][2]

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Inherent low water solubility Use of co-solvents or alternative solvents.Protocol for Solubilization using DMSO: 1. Weigh the required amount of this compound. 2. Add a minimal amount of high-purity DMSO (e.g., 33.33 mg/mL).[1] 3. Gently vortex or sonicate the mixture until the compound is fully dissolved. 4. For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). 5. For in vivo studies, further dilution in a suitable vehicle like corn oil may be necessary.[2]
Precipitation in aqueous buffers Prepare stock solutions in an organic solvent and dilute into aqueous buffers immediately before use.Protocol for Dilution: 1. Prepare a concentrated stock solution of this compound in DMSO. 2. Just prior to the experiment, dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture media). 3. Vortex the solution immediately after dilution to ensure homogeneity and prevent precipitation.
Salt form limitations Explore different salt forms or free base to potentially improve solubility characteristics.This is a more advanced strategy requiring chemical synthesis and characterization. Collaboration with a medicinal chemist is recommended.
Issue 2: Short In Vivo Half-Life and Rapid Clearance

Pharmacokinetic studies in mice have revealed that RS102895 has a short half-life of approximately one hour following intraperitoneal administration.[3][4] This rapid clearance necessitates specific dosing strategies to maintain efficacious plasma concentrations.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Rapid metabolism and/or excretion Implement a multi-dose treatment regimen.Multi-Dosing Protocol for Mice: 1. Based on pharmacokinetic analysis, a dosing interval of every 6 hours was found to maintain consistent plasma levels of 20 ng/ml or greater.[3][4] 2. Administer 5 mg/kg of RS102895 intraperitoneally every 6 hours.[3] 3. Conduct a multi-dose pharmacokinetic study to confirm that the compound does not accumulate to toxic levels.[3]
Sub-therapeutic plasma concentrations with single dosing Optimize the dosing regimen to achieve and maintain therapeutic drug levels.Pharmacokinetic Analysis Protocol: 1. Administer a single dose of RS102895 (e.g., 5 mg/kg, i.p.) to a cohort of animals. 2. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). 3. Prepare plasma and quantify RS102895 concentrations using a validated analytical method such as LC-MS/MS. 4. Use the pharmacokinetic data to determine the half-life and establish an appropriate multi-dosing schedule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the presumed poor oral bioavailability of this compound?

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like RS102895. These can be broadly categorized as follows:

StrategyDescriptionPotential Advantages
Micronization/Nanonization Reducing the particle size of the drug to increase the surface area for dissolution.[6][7][8]Can improve dissolution rate and subsequent absorption.
Lipid-Based Formulations Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][9][10]Can enhance solubilization, improve permeability, and potentially bypass first-pass metabolism through lymphatic absorption.[10]
Solid Dispersions Dispersing the drug in a hydrophilic carrier to create an amorphous solid dispersion.[6][9]Can significantly increase the solubility and dissolution rate of the drug.[9]
Complexation Using agents like cyclodextrins to form inclusion complexes with the drug molecule.[5][7]Can increase the aqueous solubility of the drug.
Prodrug Approach Modifying the chemical structure of the drug to create a more soluble and/or permeable prodrug that is converted to the active form in vivo.[10]Can overcome fundamental limitations of the parent drug molecule.

Q3: How can I determine which formulation strategy is best for my research?

The selection of an appropriate formulation strategy depends on several factors, including the specific physicochemical properties of RS102895, the desired dosage form, and the intended application. A systematic approach is recommended:

Caption: A logical workflow for selecting and optimizing a formulation strategy.

Q4: What is the mechanism of action of RS102895?

RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][11][12][13] It functions by blocking the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), to the receptor. This inhibition prevents the downstream signaling events that lead to the migration of monocytes and macrophages to sites of inflammation.[13][14]

G MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds Signaling Downstream Signaling (e.g., Calcium Influx) CCR2->Signaling Activates RS102895 RS102895 RS102895->CCR2 Blocks Migration Monocyte/Macrophage Migration Signaling->Migration Induces

Caption: The mechanism of action of RS102895 as a CCR2 antagonist.

Q5: Are there any known off-target effects of RS102895?

Yes, in addition to its high affinity for CCR2, RS102895 has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[1][2] It shows no significant effect on CCR1.[1][2] Researchers should be aware of these potential off-target activities when interpreting experimental results.

References

Technical Support Center: Controlling for Off-Target Effects of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments and interpreting data when using the CCR2 antagonist, RS102895 hydrochloride. Given its known off-target activities, rigorous experimental design is crucial to ensure that observed effects are attributable to the inhibition of the intended target, the C-C chemokine receptor 2 (CCR2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and preventing the interaction with its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This blockade inhibits the downstream signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation.

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other G protein-coupled receptors, notably human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor.[1][3] It is crucial to consider these off-target activities when designing experiments, as they can lead to confounding results.

Q3: Why is it important to control for off-target effects in my experiments?

A3: Controlling for off-target effects is essential to validate that the observed biological phenotype is a direct consequence of inhibiting CCR2 and not due to the unintended modulation of other cellular targets. Robust experimental controls are necessary for the accurate interpretation of data and to ensure the scientific rigor of your findings.

Q4: How can I determine if my experimental results are due to on-target CCR2 inhibition or off-target effects?

A4: A multi-pronged approach is recommended. This includes the use of genetic tools to eliminate the intended target (e.g., CCR2 knockout or knockdown), the use of selective antagonists for the known off-target receptors to block their activity, and employing orthogonal assays that measure distinct downstream events of CCR2 signaling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular phenotype observed with RS102895 treatment. The observed effect may be due to the off-target activity of RS102895 on α1a/α1d-adrenergic or 5-HT1a receptors.1. Genetic Knockdown of CCR2: Use siRNA or shRNA to specifically knockdown CCR2 expression in your cell model. If the phenotype persists in the absence of CCR2, it is likely an off-target effect. 2. Pharmacological Blockade of Off-Targets: Co-treat cells with RS102895 and selective antagonists for α1a-AR, α1d-AR, and 5-HT1a receptors. If the phenotype is attenuated or abolished, it indicates the involvement of these off-target receptors. 3. Use of a Structurally Unrelated CCR2 Antagonist: Confirm your findings with a different, structurally unrelated CCR2 antagonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Variability in IC50 values of RS102895 between experiments. Inconsistent experimental conditions or the influence of off-target receptor expression levels can lead to variable IC50 values.1. Standardize Experimental Conditions: Ensure consistent cell density, passage number, and serum concentrations between experiments. 2. Characterize Off-Target Receptor Expression: Determine the expression levels of α1a-AR, α1d-AR, and 5-HT1a receptors in your experimental model. High expression of these receptors may contribute to the observed variability.
Observed effect does not correlate with known CCR2 signaling pathways. The phenotype may be mediated by the signaling pathways of the off-target receptors.1. Investigate Off-Target Signaling: Examine the activation of signaling pathways known to be downstream of α1-adrenergic and 5-HT1a receptors. 2. Perform Orthogonal Assays: Utilize assays that measure distinct downstream readouts of CCR2 activation, such as the phosphorylation of ERK1/2, to confirm on-target engagement.

Quantitative Data: On-Target and Off-Target Activities of RS102895 and Control Compounds

Compound Target Action IC50 / Ki Reference
RS102895 CCR2AntagonistIC50: 360 nM[1][3]
α1a-Adrenergic ReceptorAntagonistIC50: 130 nM[3]
α1d-Adrenergic ReceptorAntagonistIC50: 320 nM[3]
5-HT1a ReceptorAntagonistIC50: 470 nM[3]
Prazosin α1-Adrenergic ReceptorAntagonistKi: ~1 nM[4]
BMY 7378 α1d-Adrenergic ReceptorAntagonistpKi: 8.2[4]
WAY-100635 5-HT1a ReceptorAntagonist-
RS 504393 CCR2AntagonistIC50: 89 nM[5]

Experimental Protocols

CCR2 Knockdown using siRNA in THP-1 Cells

Objective: To genetically validate the on-target effects of RS102895 by specifically reducing the expression of its primary target, CCR2.

Materials:

  • THP-1 cells

  • CCR2-specific siRNA and non-targeting control siRNA

  • Transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • RPMI-1640 medium with 10% FBS

  • 6-well plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Antibodies for Western blotting (anti-CCR2 and loading control)

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Transfection:

    • One day before transfection, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 6-well plate.

    • On the day of transfection, prepare siRNA-lipid complexes in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • qPCR: Harvest RNA from the cells, synthesize cDNA, and perform qPCR using primers specific for CCR2 and a housekeeping gene to quantify the reduction in CCR2 mRNA levels.

    • Western Blot: Lyse the cells and perform Western blot analysis using an anti-CCR2 antibody to confirm the reduction in CCR2 protein expression.

  • Functional Assay: Treat the CCR2-knockdown and control cells with RS102895 and perform your primary functional assay (e.g., chemotaxis) to determine if the observed effect is diminished or abolished.

Orthogonal Assay: ERK1/2 Phosphorylation

Objective: To confirm the on-target effect of RS102895 by measuring its ability to inhibit the phosphorylation of a key downstream signaling molecule of the CCR2 pathway.

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • This compound

  • CCL2/MCP-1

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Starvation: Culture CCR2-expressing cells to 70-80% confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

  • Treatment: Pre-treat the cells with varying concentrations of RS102895 for 1 hour.

  • Stimulation: Stimulate the cells with CCL2 (e.g., 50 ng/mL) for 5-10 minutes.

  • Lysis and Protein Quantification: Lyse the cells, collect the protein lysate, and determine the protein concentration.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phospho-ERK1/2 antibody.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. A dose-dependent decrease in this ratio with RS102895 treatment indicates on-target inhibition of CCR2 signaling.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression RS102895 RS102895 RS102895->CCR2 Inhibits

Caption: On-target signaling pathway of RS102895.

Off_Target_Signaling cluster_compound Compound cluster_receptors Off-Target Receptors cluster_effects Potential Off-Target Effects RS102895 RS102895 alpha1a_AR α1a-AR RS102895->alpha1a_AR Inhibits alpha1d_AR α1d-AR RS102895->alpha1d_AR Inhibits 5HT1a_R 5-HT1a-R RS102895->5HT1a_R Inhibits Confounding_Phenotype Confounding_Phenotype alpha1a_AR->Confounding_Phenotype alpha1d_AR->Confounding_Phenotype 5HT1a_R->Confounding_Phenotype

Caption: Off-target interactions of RS102895.

Experimental_Workflow Start Start: Observe Phenotype with RS102895 Control_Decision Is the effect on-target? Start->Control_Decision Genetic_Control Genetic Control: CCR2 Knockdown (siRNA) Control_Decision->Genetic_Control Test 1 Pharmacological_Control Pharmacological Control: Block off-targets with selective antagonists Control_Decision->Pharmacological_Control Test 2 Orthogonal_Assay Orthogonal Assay: Measure downstream CCR2 signaling (p-ERK) Control_Decision->Orthogonal_Assay Test 3 Conclusion_On_Target Conclusion: Effect is likely ON-TARGET Genetic_Control->Conclusion_On_Target Phenotype abolished Conclusion_Off_Target Conclusion: Effect is likely OFF-TARGET Genetic_Control->Conclusion_Off_Target Phenotype persists Pharmacological_Control->Conclusion_On_Target Phenotype persists Pharmacological_Control->Conclusion_Off_Target Phenotype abolished Orthogonal_Assay->Conclusion_On_Target RS102895 inhibits signaling Orthogonal_Assay->Conclusion_Off_Target RS102895 does not inhibit signaling

Caption: Logical workflow for experimental validation.

References

interpreting unexpected results with RS102895 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RS102895 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] Its primary function is to block the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in the recruitment of monocytes and other immune cells.

Q2: What are the known off-target effects of this compound?

While highly selective for CCR2 over CCR1, RS102895 has been shown to inhibit other receptors.[1][2][5] Specifically, it can also act as an antagonist at human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor.[1][2][5] When interpreting unexpected results, it is crucial to consider these potential off-target activities.

Q3: Why am I observing inconsistent IC50 values for this compound in my experiments?

Inconsistent IC50 values are a common issue when working with CCR2 antagonists and can be attributed to several factors:

  • Cellular Context: The potency of RS102895 can differ between cell lines (e.g., primary monocytes vs. engineered cell lines like HEK293 or CHO). This variation can be due to differences in CCR2 expression levels, downstream signaling machinery, and the presence of interacting proteins.

  • Assay Conditions: Seemingly minor variations in your experimental setup can significantly impact the results. Factors to standardize include the concentration of the competing agonist (e.g., CCL2), incubation times, and temperature.

  • Ligand Competition: In competitive binding assays, the concentration of the agonist (like CCL2) will directly influence the calculated IC50 value of RS102895. Higher agonist concentrations will necessitate higher concentrations of the antagonist to achieve the same level of inhibition.

Q4: My this compound is precipitating out of solution when I dilute it in my aqueous assay buffer. How can I resolve this?

This is a frequent problem with hydrophobic compounds like RS102895.[6] Here are some troubleshooting steps:

  • Optimize Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your concentrated DMSO stock in a smaller volume of the aqueous buffer while vortexing, then add this to the final volume.[6]

  • Slow Addition: Add the DMSO stock solution dropwise to your aqueous buffer while vigorously stirring.[6]

  • Solubility Test: Before a large-scale experiment, perform a small-scale solubility test in your specific assay medium to determine the maximum soluble concentration.[6]

  • Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5% to avoid cytotoxicity), a slight, controlled increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[6][7]

Troubleshooting Guides

Issue 1: Weaker than Expected Inhibition of Cell Migration

You are performing a chemotaxis assay and observe that this compound is not inhibiting cell migration as effectively as anticipated based on its reported potency.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps Expected Outcome
Low CCR2 Expression on Cells Confirm CCR2 expression levels on your target cells using flow cytometry or qPCR.[7]A clear correlation between CCR2 expression and antagonist efficacy.
Suboptimal Agonist Concentration Determine the EC50 to EC80 for your chemoattractant (e.g., CCL2) in your specific assay and use a consistent concentration within this range for stimulation.Consistent and reproducible inhibition by RS102895.
Inadequate Pre-incubation Time Ensure a sufficient pre-incubation period for the cells with RS102895 before adding the chemoattractant to allow for receptor binding.More effective inhibition of cell migration.
Cell Health and Density Use healthy, viable cells and maintain a consistent cell density across all experiments, as variations can affect the results.Reduced variability and more reliable data.
Issue 2: Unexpected Cellular Phenotype Observed In Vitro

You observe a cellular effect that is not consistent with the known function of CCR2 inhibition (e.g., unexpected changes in cell viability or morphology).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Use a structurally unrelated CCR2 antagonist to see if the phenotype is reproduced. If not, it may be an off-target effect of RS102895.[7][8] 2. Test the compound on a cell line that does not express CCR2 as a negative control.Determination of whether the observed effect is on-target (CCR2-mediated) or off-target.
Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) with a broad dose-response range of RS102895 to determine its cytotoxic IC50 in your specific cell type.[7]A clear understanding of the concentration at which RS102895 becomes toxic to your cells.
Solvent Toxicity Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to assess the effect of the solvent on your cells.[6][7]Differentiation between compound-specific effects and solvent-induced artifacts.
Issue 3: Lack of Efficacy in In Vivo Models

Despite promising in vitro data, this compound shows little to no effect in your animal model.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps Expected Outcome
Short In Vivo Half-Life Pharmacokinetic studies have shown that RS102895 has a short half-life of approximately 1 hour in mice.[9][10] A single daily dose is likely insufficient.
Consider a multi-dose regimen. For example, administering the compound every 6 hours has been shown to maintain effective plasma concentrations.[9][10]Improved in vivo efficacy due to sustained target engagement.
Inadequate Formulation/Solubility Ensure the compound is fully dissolved in the vehicle for administration. For in vivo use, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]Consistent and complete delivery of the intended dose.
Species-Specific Potency Differences The potency of CCR2 antagonists can vary between species.[11]
Confirm the potency of RS102895 on murine CCR2 if using a mouse model.Understanding of potential discrepancies between human and mouse receptor interactions.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various targets.

TargetAssay TypeSpeciesIC50 ValueReference(s)
CCR2 Competitive BindingHuman360 nM[1][4][5]
CCR1 Competitive BindingHuman17.8 µM
α1a Adrenergic Receptor Not SpecifiedHuman130 nM[1][5]
α1d Adrenergic Receptor Not SpecifiedHuman320 nM[1][2][5]
5-HT1a Receptor Not SpecifiedRat470 nM[1][2][5]
MCP-1 Stimulated Calcium Influx Calcium Influx AssayNot Specified32 nM
MCP-3 Stimulated Calcium Influx Calcium Influx AssayNot Specified130 nM
MCP-1 Stimulated Chemotaxis Chemotaxis AssayHuman (THP-1 cells)1.7 µM

Experimental Protocols

In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from methodologies used to assess the efficacy of CCR2 antagonists.[9]

  • Cell Preparation: Culture and harvest your cells of interest (e.g., THP-1 monocytes). Ensure high viability and resuspend in serum-free medium at a concentration of 1 x 10^7 cells/mL.[2]

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[2][9]

  • Assay Setup:

    • Add chemoattractant (e.g., 30 ng/mL recombinant human CCL2/MCP-1) to the lower wells of a Boyden chamber with a 5 µm pore size membrane.[9]

    • Add the pre-incubated cell suspension (e.g., 3 x 10^5 cells) to the upper chamber.[9]

  • Incubation: Incubate the plate for 6 hours at 37°C to allow for cell migration.[9]

  • Quantification:

    • Remove the upper chamber and carefully wipe away non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom side of the membrane with a solution like 0.3% crystal violet in 10% ethanol.[9]

    • Count the migrated cells under a microscope or quantify the stain after elution.

In Vivo Formulation and Administration

This protocol is based on a common vehicle formulation for hydrophobic compounds for in vivo use.[1]

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Vehicle Preparation: Prepare the final vehicle by sequentially adding and mixing the following components in the specified volumetric ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: Add the appropriate volume of the DMSO stock solution to the vehicle to achieve the desired final dosing concentration. Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Administration: For in vivo experiments in mice, a multi-dose intraperitoneal (i.p.) injection schedule (e.g., 5 mg/kg every 6 hours) has been shown to be effective at blocking monocyte recruitment.[9] Always prepare the working solution fresh on the day of use.[1]

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-protein Coupling CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 HCl RS102895->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ flux, PI3K/Akt) G_Protein->Downstream Migration Cell Migration / Chemotaxis Downstream->Migration

Caption: CCR2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result with RS102895 HCl Check_Purity Verify Compound Purity & Solubility Start->Check_Purity In_Vivo In Vivo Issue? Start->In_Vivo In_Vitro In Vitro Issue? Check_Purity->In_Vitro Check_Purity->In_Vivo Weak_Inhibition Weaker than Expected Inhibition In_Vitro->Weak_Inhibition Yes Unexpected_Phenotype Unexpected Cellular Phenotype In_Vitro->Unexpected_Phenotype No Check_PK Review Pharmacokinetics: - Short Half-Life - Dosing Regimen In_Vivo->Check_PK Yes Check_Formulation Verify Formulation & Administration Route In_Vivo->Check_Formulation No Check_Assay Review Assay Conditions: - Cell Health & CCR2 Expression - Agonist Concentration - Incubation Times Weak_Inhibition->Check_Assay Check_Off_Target Investigate Off-Target Effects & Cytotoxicity Unexpected_Phenotype->Check_Off_Target Resolve_In_Vitro Refine In Vitro Protocol Check_Assay->Resolve_In_Vitro Check_Off_Target->Resolve_In_Vitro Resolve_In_Vivo Optimize In Vivo Protocol Check_PK->Resolve_In_Vivo Check_Formulation->Resolve_In_Vivo

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

RS102895 Hydrochloride Multi-Dose Regimen: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving a multi-dose regimen of RS102895 hydrochloride to achieve sustained efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-dose regimen necessary for this compound?

A single dose of this compound is often insufficient to achieve sustained efficacy due to its short pharmacokinetic half-life of approximately one hour.[1][2] After a single intraperitoneal injection, the compound is no longer detectable in plasma after 9 hours.[1] A multi-dose regimen is therefore crucial for maintaining plasma concentrations sufficient to continuously inhibit the target receptor, CCR2.

Q2: What is the primary mechanism of action for RS102895?

RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[3][4][5][6] It functions by blocking the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), to the receptor. This inhibition prevents the downstream signaling cascade that leads to the migration of inflammatory monocytes to sites of inflammation.[1][2][7]

Q3: What are the off-target effects of RS102895?

While highly selective for CCR2, RS102895 has been shown to inhibit other receptors at higher concentrations, including human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor.[3][4][6] It shows significantly less affinity for the related CCR1 receptor.[3][4][5][6][8][9]

Q4: How should this compound be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Long-term Storage: Store the solid compound at -20°C for up to 3 years.[4] Some suppliers suggest storage under desiccating conditions at room temperature for up to 12 months.[8]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4][9][10] Aliquot and store at -80°C for up to 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles.[3][6]

  • Working Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Q5: What are the recommended solvents for this compound?

This compound is soluble in DMSO.[4][8][9][10] For in vivo applications, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another option is a formulation with DMSO and corn oil.[3][4] Always ensure the compound is fully dissolved; sonication or gentle heating can be used to aid dissolution if precipitation occurs.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of in vivo efficacy with a single dose. Short half-life of RS102895.[1][2]Implement a multi-dose regimen. Dosing every 6 hours has been shown to maintain effective plasma concentrations.[1][2]
Variability in experimental results. Improper storage or handling leading to compound degradation.Follow recommended storage conditions strictly. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3][6]
Precipitation of the compound in the vehicle. Low solubility in the chosen vehicle.Use a recommended solvent system such as DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil.[3][4] Gentle heating or sonication can aid dissolution.[3]
Unexpected off-target effects observed. High concentration of RS102895 being used.While selective, off-target effects on adrenergic and serotonin (B10506) receptors can occur at higher concentrations.[3][4][6] Consider reducing the dosage or using a more specific antagonist if available.
No inhibition of monocyte migration observed. Insufficient plasma concentration of the drug.Ensure the dosing regimen is adequate to maintain plasma levels above the effective concentration (e.g., >20 ng/ml).[1] Perform pharmacokinetic analysis to confirm drug exposure.

Quantitative Data Summary

Table 1: In Vitro Potency of RS102895

TargetAssayIC50Reference
Human CCR2bMCP-1 Binding360 nM[3][4][5][6][11]
Human CCR1MIP-1α Binding17.8 µM[8][11]
Human CCR2bMCP-1 Stimulated Calcium Influx32 nM[7][8][10]
THP-1 CellsMCP-1 Stimulated Chemotaxis1.7 µM[9][11]
Human α1a ReceptorBinding Assay130 nM[3][4][6]
Human α1d ReceptorBinding Assay320 nM[3][4][6]
Rat 5-HT1a ReceptorBinding Assay470 nM[3][4][6]

Table 2: Pharmacokinetic Parameters of RS102895 in Mice (5 mg/kg, i.p.)

ParameterValueReference
Half-life (t1/2) ~1 hour[1][2]
Time to undetectable plasma levels > 9 hours[1]
Trough concentration (q6h dosing) > 20 ng/mL[1][2]

Experimental Protocols & Visualizations

Signaling Pathway

RS102895 acts as a CCR2 antagonist, thereby inhibiting the downstream signaling initiated by the binding of chemokines like MCP-1 (CCL2). This ultimately blocks the migration of inflammatory monocytes.

RS102895 Mechanism of Action MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates RS102895 RS102895 RS102895->CCR2 Block Inhibition Signaling_Cascade Downstream Signaling (e.g., Ca2+ influx) G_Protein->Signaling_Cascade Migration Monocyte Migration Signaling_Cascade->Migration Leads to

Caption: RS102895 blocks MCP-1 binding to CCR2, inhibiting monocyte migration.

Experimental Workflow: Multi-Dose Pharmacokinetic Study

This workflow outlines the key steps in determining the plasma concentration of RS102895 following a multi-dose regimen.

Multi-Dose Pharmacokinetic Analysis Workflow start Start dosing Administer 5 mg/kg RS102895 (i.p.) every 6 hours start->dosing collection Collect blood samples (cardiac puncture) at trough time points (e.g., 6, 12, 18, 24h) dosing->collection plasma Prepare plasma by centrifugation collection->plasma analysis Analyze RS102895 concentration using Mass Spectrometry plasma->analysis data Determine trough concentrations and assess for drug accumulation analysis->data end End data->end

Caption: Workflow for assessing RS102895 plasma levels in a multi-dose study.

Detailed Methodology: In Vivo Monocyte Migration Assay

This protocol is designed to assess the in vivo efficacy of the RS102895 multi-dose regimen in blocking monocyte recruitment.

1. Animal Model and Immunization:

  • Use appropriate mouse strains (e.g., C57BL/6).

  • Administer an initial dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection immediately prior to immunization.

  • Induce an immune response by immunizing mice in the rear footpad with a chosen antigen (e.g., influenza HA1).[1]

2. Multi-Dose Treatment:

  • Continue to administer 5 mg/kg RS102895 i.p. every 6 hours for a total of four treatments. The final treatment should be administered 18 hours post-immunization.[1]

3. Lymph Node Harvesting:

  • Euthanize mice at 12 or 24 hours post-immunization.

  • Harvest the vaccine-draining lymph nodes (e.g., popliteal lymph nodes).

4. Single-Cell Suspension Preparation:

  • Prepare single-cell suspensions from the harvested lymph nodes by mechanical disruption or enzymatic digestion.

  • Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

5. Flow Cytometry Analysis:

  • Stain the single-cell suspensions with a panel of fluorescently-labeled antibodies to identify inflammatory monocytes (e.g., CD11b+, Ly6Chigh) and other cell populations like neutrophils (e.g., CD11b+, Ly6G+).

  • Acquire data on a flow cytometer.

6. Data Analysis:

  • Gate on the cell populations of interest.

  • Quantify the number of inflammatory monocytes and neutrophils in the draining lymph nodes.

  • Compare the cell numbers between the RS102895-treated group and a vehicle-treated control group. Statistical analysis (e.g., Mann-Whitney test or one-way ANOVA) should be performed to determine significance.[1]

In Vivo Monocyte Migration Assay Workflow start Start treatment Initial RS102895 dose (5 mg/kg, i.p.) + Footpad Immunization start->treatment multi_dose Subsequent RS102895 doses every 6 hours (4 total) treatment->multi_dose euthanize Euthanize mice at 12h or 24h post-immunization multi_dose->euthanize harvest Harvest draining lymph nodes euthanize->harvest cell_prep Prepare single-cell suspension harvest->cell_prep staining Antibody staining for flow cytometry cell_prep->staining analysis Flow cytometry analysis to quantify inflammatory monocytes staining->analysis end End analysis->end

Caption: Workflow for assessing the effect of multi-dose RS102895 on monocyte migration.

References

Technical Support Center: RS102895 Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS102895 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] It functions by blocking the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this signaling pathway, this compound can modulate inflammatory responses. The compound shows significantly less activity at the CCR1 receptor.[1][2][3][4]

Q2: What are the known potential toxicities of this compound?

A specific in vivo toxicology report with LD50 values for this compound is not publicly available. However, the Safety Data Sheet (SDS) provides the following hazard classifications based on the Globally Harmonized System (GHS):

Hazard ClassificationCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritation.

Source: MedChemExpress Safety Data Sheet

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.

Q3: Have any adverse effects been reported in in vivo animal studies with this compound?

Published preclinical studies using this compound have primarily focused on its efficacy in various models and have not reported significant adverse effects at the doses tested. For instance, a study on optimizing dosing for vaccine enhancement in mice administered multiple doses and monitored for potential toxicity, with no adverse events being noted. This suggests that the compound is well-tolerated at doses effective for inhibiting monocyte migration. However, the absence of reported adverse effects in these specific studies does not preclude the possibility of toxicity at higher doses or in different experimental settings.

Q4: What are some general safety considerations for CCR2 antagonists as a class?

Clinical trials of other small molecule CCR2 antagonists have been conducted for various inflammatory and metabolic diseases.[5] While some have shown modest efficacy, they have been generally well-tolerated in the studied patient populations.[6] As with any immunomodulatory agent, there is a theoretical potential for altered immune responses, and long-term safety profiles are still under investigation.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in vivo.

Potential Cause Troubleshooting Step
Suboptimal Dosing Regimen RS102895 has a short half-life of approximately 1 hour in mice.[7] A single dose may not be sufficient to maintain therapeutic plasma concentrations. Consider a multi-dose regimen (e.g., every 6 hours) to sustain plasma levels above the concentration required to inhibit monocyte migration (approximately 20 ng/mL).[7]
Poor Bioavailability The route of administration can impact bioavailability. Intraperitoneal (i.p.) injection has been shown to be effective in mice.[7][8] If using oral gavage, ensure proper formulation to aid absorption.
Incorrect Vehicle/Solubility Issues This compound has specific solubility properties. For in vivo use, it can be dissolved in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[9] Ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment.
Animal Model Specifics The efficacy of CCR2 antagonists can vary between different animal models and disease states. Confirm that the CCL2/CCR2 axis plays a significant role in the pathology of your chosen model.

Issue 2: Unexpected adverse events or signs of toxicity in experimental animals.

Potential Cause Troubleshooting Step
High Dosage The administered dose may be too high for the specific animal strain or experimental conditions. Review the literature for tolerated doses in similar studies. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your model.
Vehicle Toxicity The vehicle used to dissolve this compound may be contributing to toxicity. Administer a vehicle-only control group to assess any vehicle-related effects.
Off-Target Effects RS102895 has been shown to have some activity at other receptors, such as α1a, α1d, and 5-HT1a receptors, although at higher concentrations than for CCR2.[1][2] While less likely at therapeutic doses for CCR2 antagonism, off-target effects cannot be entirely ruled out, especially at higher concentrations.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Enhance Vaccine Immunity in Mice

  • Animal Model: C57BL/6 mice.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. For administration, dilute the stock solution in a vehicle appropriate for intraperitoneal injection.

  • Dosing Regimen: Administer an initial dose of 5 mg/kg RS102895 via intraperitoneal (i.p.) injection immediately before immunization.[7][8]

  • Subsequent Dosing: Continue to administer 5 mg/kg of RS102895 every 6 hours for a total of four treatments.[7][8]

  • Rationale: This multi-dose schedule is designed to maintain plasma concentrations of RS102895 at a level sufficient to block the migration of inflammatory monocytes to the draining lymph nodes.[7]

Protocol 2: In Vivo Administration of this compound in a Rat Model of Bone Cancer Pain

  • Animal Model: Rats with induced bone cancer pain.

  • Compound Preparation: Prepare a solution of RS102895 at a concentration of 3 g/L in a vehicle suitable for intrathecal injection.

  • Administration: Administer via intrathecal injection.

  • Observation: Monitor for changes in pain threshold. In one study, a progressive decrease in pain threshold was observed from day 3 to day 9 post-surgery, with an increase after 12 days.[3]

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates signaling_cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->signaling_cascade Initiates cellular_response Cellular Response (Chemotaxis, Migration) signaling_cascade->cellular_response Leads to RS102895 This compound RS102895->CCR2 Antagonizes

Caption: CCR2 Signaling Pathway and the Antagonistic Action of this compound.

Troubleshooting_Workflow start In Vivo Experiment with RS102895 issue Unexpected Outcome? start->issue no_efficacy Lack of Efficacy issue->no_efficacy Yes toxicity Adverse Events issue->toxicity Yes resolve Resolution issue->resolve No check_dose Review Dosing Regimen (Short Half-Life) no_efficacy->check_dose check_formulation Verify Vehicle and Solubility no_efficacy->check_formulation check_model Confirm Model Relevance no_efficacy->check_model reduce_dose Perform Dose-Ranging Study toxicity->reduce_dose check_vehicle Assess Vehicle Toxicity toxicity->check_vehicle consider_off_target Consider Off-Target Effects toxicity->consider_off_target check_dose->resolve check_formulation->resolve check_model->resolve reduce_dose->resolve check_vehicle->resolve consider_off_target->resolve

Caption: Troubleshooting Workflow for In Vivo Experiments with this compound.

References

Technical Support Center: RS102895 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experiments involving RS102895 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism is to block the binding of monocyte chemoattractant protein-1 (MCP-1/CCL2) to CCR2, thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment and inflammation.[4][5]

Q2: Does this compound have off-target effects?

Yes. While it is selective for CCR2 over CCR1, RS102895 has been shown to inhibit other receptors, notably human α1a and α1d adrenergic receptors, and the rat 5-HT1a serotonin (B10506) receptor, with IC50 values in the nanomolar range.[1][2][4] Researchers should consider these off-target activities when designing experiments and interpreting results.

Q3: What are the key physicochemical properties of this compound to be aware of?

Key properties include its molecular weight of 426.86 g/mol and its solubility profile.[2][5] It is soluble in DMSO and ethanol (B145695) but is insoluble in water.[2][6] For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or corn oil are required to achieve sufficient solubility and bioavailability.[1][2]

Q4: How should this compound be stored?

For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is recommended to desiccate the solid compound during storage.[4]

Troubleshooting Guide

Issue 1: High Variability in In Vitro Assay Results

High variability in cell-based assays is a common challenge.[7] This can manifest as inconsistent IC50 values or erratic dose-response curves.

Possible Cause Recommended Solution
Inconsistent Compound Solubility This compound is poorly soluble in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent like fresh DMSO before preparing working dilutions.[2] Use sonication or gentle warming if necessary to aid dissolution.[1][5] Prepare fresh dilutions for each experiment.
Cell Line Instability G protein-coupled receptor (GPCR) expression levels can vary with cell passage number. Use cells within a consistent and low passage number range. Regularly verify the expression of CCR2 in your cell line.
Assay-Specific Variability GPCR signaling is complex and can be influenced by assay conditions.[8][9] For functional assays like calcium mobilization or chemotaxis, ensure that cell density, incubation times, and stimulation conditions are strictly controlled.[10] Consider using a stable cell line with consistent receptor expression.
Ligand-Dependent Signaling Bias GPCRs can signal through multiple pathways (functional selectivity).[11] The observed effect of RS102895 may depend on the specific downstream pathway being measured (e.g., G protein activation vs. β-arrestin recruitment).[8][12] Be consistent with the assay endpoint.
Issue 2: Poor or Inconsistent Efficacy in In Vivo Models

Translating in vitro findings to in vivo models can be challenging due to pharmacokinetic and pharmacodynamic factors.

Possible Cause Recommended Solution
Suboptimal Dosing and Formulation A single dose of RS102895 may not be sufficient to maintain effective plasma concentrations due to its short half-life.[13] Pharmacokinetic studies have shown a multi-dose regimen (e.g., every 6 hours) is more effective at maintaining consistent plasma levels.[13] Use a validated in vivo formulation to ensure solubility and bioavailability.[1][2]
Route of Administration The route of administration (e.g., intraperitoneal, intrathecal) will significantly impact the drug's distribution and efficacy.[1][13] Choose a route that is appropriate for your animal model and experimental question. Ensure consistent administration technique.
Animal Model Variability The expression and function of CCR2 and its ligands can differ between species and even between different strains of the same species. Ensure the chosen animal model is appropriate and that the pharmacology of RS102895 is relevant in that species.
Off-Target Effects The off-target activity of RS102895 on adrenergic and serotonergic receptors could influence in vivo outcomes, potentially confounding the results.[2][4] Consider using control experiments with selective antagonists for these off-target receptors to isolate the CCR2-mediated effects.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
Receptor TargetSpeciesIC50 ValueReference
CCR2bHuman360 nM[1][2][4]
CCR1Human17.8 µM[4][5]
α1a adrenergicHuman130 nM[1][2]
α1d adrenergicHuman320 nM[1][2]
5-HT1aRat470 nM[1][2]
Table 2: Solubility of this compound
SolventConcentrationReference
DMSO50-85 mg/mL (approx. 117-199 mM)[2][4][6]
Ethanol85 mg/mL (approx. 199 mM)[2]
WaterInsoluble[2]

Experimental Protocols & Visualizations

General In Vitro Chemotaxis Assay Protocol

This protocol outlines a general workflow for assessing the effect of RS102895 on monocyte chemotaxis.

  • Cell Preparation: Culture a monocytic cell line (e.g., THP-1) or isolate primary monocytes.

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO. Make serial dilutions in serum-free media to achieve the desired final concentrations.

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber). Add the chemoattractant (e.g., MCP-1/CCL2) to the lower chamber.

  • Cell Treatment: Pre-incubate the cells with various concentrations of RS102895 or vehicle control (DMSO) for 30 minutes.[2]

  • Chemotaxis: Add the pre-treated cells to the upper chamber of the chemotaxis plate.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-3 hours).

  • Quantification: Quantify the number of migrated cells in the lower chamber using a plate reader or by cell counting.

  • Data Analysis: Plot the number of migrated cells against the concentration of RS102895 to determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cell_Prep 1. Prepare Monocytes Pre_Incubate 4. Pre-incubate Cells with RS102895 Cell_Prep->Pre_Incubate Compound_Prep 2. Prepare RS102895 Dilutions Compound_Prep->Pre_Incubate Chemoattractant_Prep 3. Prepare Chemoattractant (CCL2) Load_Chamber 5. Load Chamber (Cells top, CCL2 bottom) Chemoattractant_Prep->Load_Chamber Pre_Incubate->Load_Chamber Incubate 6. Incubate for Cell Migration Load_Chamber->Incubate Quantify 7. Quantify Migrated Cells Incubate->Quantify Analyze 8. Calculate IC50 Quantify->Analyze

Workflow for a typical in vitro chemotaxis experiment.

RS102895 Mechanism of Action

RS102895 acts by blocking the CCR2 receptor, which is a G protein-coupled receptor (GPCR). The binding of its natural ligand, CCL2, initiates a signaling cascade that is crucial for the migration of monocytes to sites of inflammation. By antagonizing this receptor, RS102895 inhibits this process.

MOA_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G Protein Activation CCR2->G_Protein CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates RS102895 RS102895 RS102895->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ influx) G_Protein->Downstream Chemotaxis Monocyte Chemotaxis & Inflammation Downstream->Chemotaxis Block Inhibition

Simplified signaling pathway of RS102895 action.

Troubleshooting Logic Tree

When encountering unexpected results, a systematic approach can help identify the source of the variability.

Troubleshooting_Tree Start Unexpected Results or High Variability Check_Reagents Are all reagents (compound, cells, media) prepared correctly and fresh? Start->Check_Reagents Check_Protocol Is the experimental protocol being followed consistently? Check_Reagents->Check_Protocol Yes Reagent_Sol Solution: Remake all reagents. Verify compound solubility and cell health. Check_Reagents->Reagent_Sol No Check_Equipment Is all equipment (pipettes, plate readers) calibrated and functioning correctly? Check_Protocol->Check_Equipment Yes Protocol_Sol Solution: Review protocol step-by-step. Ensure consistent timing and handling. Check_Protocol->Protocol_Sol No Equipment_Sol Solution: Calibrate equipment. Perform maintenance checks. Check_Equipment->Equipment_Sol No Consult If issues persist, consider off-target effects or assay design limitations. Check_Equipment->Consult Yes

A decision tree for troubleshooting experimental issues.

References

appropriate vehicle control for RS102895 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for RS102895 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. The compound exhibits good solubility in DMSO.[1][2][3][4] For consistency, it is advisable to use fresh, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can impact the solubility of the compound.[5]

Q2: What is a suitable vehicle control for in vitro experiments using this compound?

A2: The appropriate in vitro vehicle control is the same concentration of DMSO used to dilute the this compound in the final experimental medium. For example, if you are treating cells with a final concentration of 10 µM this compound from a 10 mM DMSO stock, your vehicle control wells should receive an equivalent volume of DMSO, resulting in a final DMSO concentration of 0.1%.

Q3: this compound is described as "active in vivo." What are the recommended vehicle formulations for animal studies?

A3: Due to its poor aqueous solubility, direct dissolution of this compound in aqueous vehicles like saline or phosphate-buffered saline (PBS) is not recommended. Co-solvent systems are necessary for in vivo administration. Two common formulations are:

  • Co-solvent System: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a clear solution at a concentration of at least 2.5 mg/mL.

  • Oil-based Suspension: A suspension in 90% corn oil with 10% DMSO. This can also yield a clear solution at concentrations of at least 2.5 mg/mL.

It is critical to prepare these formulations fresh daily and to administer a vehicle-only control group in your animal studies.

Q4: How should I prepare the in vivo dosing solution?

A4: A stepwise approach is recommended to ensure proper dissolution. First, dissolve the this compound in DMSO to create a concentrated stock solution. Then, for the co-solvent system, sequentially add the other components (e.g., PEG300, Tween-80, and finally saline) while mixing thoroughly at each step. For the oil-based suspension, the DMSO stock can be added to the corn oil and mixed evenly.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation observed when diluting DMSO stock in aqueous media for in vitro assays. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Increase the final concentration of DMSO in the assay medium (be mindful of DMSO toxicity to your cell type).- Lower the final concentration of this compound.- Consider using a surfactant like Tween-80 at a low concentration (e.g., 0.1%) in your final assay buffer.
The compound precipitates out of the in vivo formulation before or during administration. - The solubility of the compound in the chosen vehicle is insufficient at the target concentration.- The formulation was not prepared correctly or has been stored for too long.- Gently warm the solution and vortex or sonicate to aid dissolution.- Prepare the formulation fresh before each use.- If precipitation persists, consider increasing the proportion of organic co-solvents (e.g., DMSO, PEG300), but be mindful of potential vehicle toxicity.
Adverse effects (e.g., irritation, weight loss) are observed in the vehicle control group of an animal study. The concentration of one or more vehicle components (e.g., DMSO, Tween-80) may be too high, leading to toxicity.- Reduce the concentration of the organic co-solvents to the lowest effective level.- Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration / Solubility
DMSOSoluble to 75 mM[1], 50 mM[2], 30 mg/ml[3], ≥ 28 mg/mL[4]
DMF25 mg/ml[3]
Ethanol2 mg/ml[3]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/ml[3]
WaterInsoluble

Experimental Protocols & Visualizations

Experimental Workflow: Vehicle Selection for this compound

The following diagram illustrates the decision-making process for selecting an appropriate vehicle for your experiment.

G cluster_start Start cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Define Experimental System in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Model start->in_vivo stock_solution Prepare Stock in 100% DMSO in_vitro->stock_solution working_solution Dilute Stock in Assay Medium stock_solution->working_solution vehicle_control_iv Vehicle Control: Assay Medium + equivalent % DMSO working_solution->vehicle_control_iv cosolvent Option 1: Co-solvent System (DMSO/PEG300/Tween-80/Saline) in_vivo->cosolvent oil Option 2: Oil-based Suspension (DMSO/Corn Oil) in_vivo->oil vehicle_control_vivo Vehicle Control: Administer vehicle without This compound cosolvent->vehicle_control_vivo oil->vehicle_control_vivo

Caption: Decision tree for selecting a vehicle for this compound.

Experimental Protocol: Preparation of an In Vivo Co-solvent Formulation

This protocol details the preparation of a common vehicle for administering poorly water-soluble compounds like this compound.

G cluster_protocol Protocol: In Vivo Co-solvent Vehicle Preparation step1 Step 1: Dissolve RS102895 HCl in DMSO to form stock solution. step2 Step 2: Add PEG300 and mix thoroughly. step1->step2 step3 Step 3: Add Tween-80 and mix until uniform. step2->step3 step4 Step 4: Add Saline to final volume and mix. step3->step4 step5 Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline step4->step5

Caption: Step-by-step preparation of a co-solvent vehicle for RS102895 HCl.

References

storage and handling recommendations for RS102895 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the effective storage, handling, and use of RS102895 hydrochloride in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A: For long-term storage, solid this compound should be stored at -20°C under desiccating conditions.[1][2] Some suppliers indicate that the product can be stored for up to 12 months under ambient, desiccating conditions.[3] Stability of at least 4 years has been reported when stored at -20°C.[1]

Q2: How should I prepare stock solutions of this compound?

A: It is recommended to prepare stock solutions in anhydrous DMSO.[4][5] this compound is soluble in DMSO at concentrations ranging from 30 mg/mL to 85 mg/mL (approximately 70 mM to 199 mM).[1][5] For optimal results, use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][5]

Q3: What is the stability of this compound in stock solutions?

A: The stability of stock solutions depends on the storage temperature. When stored at -80°C, the solution is stable for at least 6 months to a year.[4][5] At -20°C, it is recommended to use the solution within one month.[4][5] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q4: Is this compound soluble in aqueous buffers?

A: this compound has very low solubility in water.[4] For experiments in aqueous media, it is common to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer. For instance, a 1:2 dilution of a DMSO stock into PBS (pH 7.2) results in a final concentration of approximately 0.3 mg/ml.[1]

Storage and Handling Recommendations

ParameterRecommendationSource(s)
Form Crystalline solid[1]
Purity ≥98%[1][6]
Short-term Storage (Solid) Ambient, under desiccating conditions[3][6]
Long-term Storage (Solid) -20°C, desiccate[1][2]
Shipping Condition Ambient[3]
Stock Solution Storage -20°C for 1 month; -80°C for up to 1 year[4][5]

Solubility Data

SolventMaximum ConcentrationSource(s)
DMSO30 mg/mL (~70 mM) - 85 mg/mL (~199 mM)[1][5][7]
DMF25 mg/mL[1]
Ethanol2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[1]
Water< 0.1 mg/mL (insoluble)[4]

Troubleshooting Guide

Issue: The compound precipitated out of solution during my experiment.

  • Possible Cause 1: Low solubility in the experimental buffer.

    • Solution: Increase the percentage of DMSO in your final working solution, but be mindful of the tolerance of your experimental system (e.g., cells) to DMSO. It is crucial to run a vehicle control with the same final concentration of DMSO.

  • Possible Cause 2: The stock solution was not properly prepared or stored.

    • Solution: Ensure you are using anhydrous DMSO to prepare your stock solution.[4] If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Some compounds are less soluble at lower temperatures. Ensure your experimental buffer is at the optimal temperature when adding the compound. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound, if appropriate for your experimental setup.[4]

Issue: I am not observing the expected biological activity.

  • Possible Cause 1: Incorrect dosage or concentration.

    • Solution: The IC50 for this compound's inhibition of the CCR2 receptor is approximately 360 nM.[3][4] Ensure your working concentration is appropriate for the target and experimental system. A dose-response experiment is recommended to determine the optimal concentration.

  • Possible Cause 2: Inactive compound due to improper storage.

    • Solution: Verify that the solid compound and stock solutions have been stored according to the recommendations. If there is any doubt about the compound's integrity, it is best to use a fresh vial.

  • Possible Cause 3: Off-target effects.

    • Solution: this compound can also inhibit α1A, α1D, and 5-HT1A receptors at higher concentrations.[7] If your experimental system expresses these receptors, consider potential off-target effects and include appropriate controls.

Experimental Protocols

Protocol: In Vitro Chemotaxis Assay using a Transwell System

This protocol describes how to assess the inhibitory effect of this compound on the chemotaxis of a monocytic cell line (e.g., THP-1) towards the CCR2 ligand, MCP-1 (CCL2).

Materials:

  • This compound

  • Anhydrous DMSO

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Human MCP-1/CCL2

  • Transwell inserts (e.g., 5 µm pore size for monocytic cells)

  • 24-well companion plates

  • Calcein-AM or other cell viability stain

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store at -80°C in single-use aliquots.

  • Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. On the day of the experiment, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of serum-free RPMI-1640 containing MCP-1 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by fixing, staining (e.g., with crystal violet), and counting the cells under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Visualizations

CCR2_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Leads to RS102895 RS102895 Hydrochloride RS102895->CCR2 Inhibits

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Issue Precipitation Precipitate Observed? Start->Precipitation No_Activity No Biological Activity? Precipitation->No_Activity No Check_Solubility Check solvent and concentration limits Precipitation->Check_Solubility Yes Check_Concentration Verify working concentration (Dose-response) No_Activity->Check_Concentration Yes Contact_Support Contact Technical Support No_Activity->Contact_Support No Use_Anhydrous_DMSO Use fresh, anhydrous DMSO Check_Solubility->Use_Anhydrous_DMSO Warm_Sonciate Gently warm/sonicate if needed Use_Anhydrous_DMSO->Warm_Sonciate Success Issue Resolved Warm_Sonciate->Success Check_Storage Confirm proper storage of solid and stock solution Check_Concentration->Check_Storage Consider_Off_Target Consider off-target effects Check_Storage->Consider_Off_Target Consider_Off_Target->Success

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: The Impact of RS102895 Hydrochloride on Neutrophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of RS102895 hydrochloride on neutrophil migration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] Its primary mechanism of action is to block the binding of CCR2's main ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor. This inhibition prevents the downstream signaling cascades that lead to cellular responses like migration. While highly selective for CCR2, it's worth noting that at higher concentrations, it may also inhibit α1A, α1D, and 5-HT1A receptors.[1][4]

Q2: How does this compound affect neutrophil migration?

Under normal physiological conditions, neutrophils do not typically express high levels of CCR2.[6] However, during inflammatory conditions, CCR2 expression on neutrophils can be upregulated, playing a role in their mobilization from the bone marrow and infiltration into tissues.[6][7][8][9] By blocking the CCR2 receptor, this compound can inhibit the migration of this subset of activated neutrophils towards a CCL2 gradient.[7][8]

Q3: What are the key signaling pathways involved in CCR2-mediated neutrophil migration?

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways crucial for cell migration. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.[5][6][10] Activation of these pathways ultimately leads to cytoskeletal rearrangements and directed cell movement.

Q4: What are some common challenges or off-target effects to consider when using CCR2 antagonists like RS102895?

Researchers should be aware of several challenges. These include species-specific differences in antagonist binding affinity, the potential for antagonist tolerance with prolonged exposure, and redundancy in the chemokine system where other receptors might compensate for CCR2 blockade.[9][11][12] Off-target effects on other receptors or ion channels are also a possibility with small molecule inhibitors.[8][9]

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro neutrophil migration experiments using this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Inaccurate pipetting of chemoattractant or inhibitor.3. "Edge effects" in the multi-well plate.1. Ensure the neutrophil suspension is homogenous before and during seeding.2. Use calibrated pipettes and consider preparing a master mix.3. Avoid using the outer wells of the plate for critical experiments and use a humidified incubator.[2]
Low or no neutrophil migration in the positive control 1. Poor neutrophil viability.2. Suboptimal chemoattractant concentration.3. Incorrect pore size of the Transwell™ membrane.4. Air bubbles trapped under the Transwell™ insert.1. Use freshly isolated neutrophils with high viability (>95%).2. Perform a dose-response curve for the chemoattractant (e.g., CCL2) to determine the optimal concentration.3. Use a 3-5 µm pore size for neutrophil migration assays.4. Place the insert into the well at an angle to prevent air bubble formation.[2]
Unexpected or inconsistent inhibition by RS102895 1. Incorrect inhibitor concentration.2. Off-target effects of the compound.3. Low or absent CCR2 expression on neutrophils.1. Perform a dose-response curve for RS102895 to determine its IC50 in your specific assay.2. Test a structurally unrelated CCR2 antagonist to see if the effect is reproducible.[8]3. Confirm CCR2 expression on your neutrophil population, potentially after stimulation with an inflammatory agent to induce expression.[6][7]
High background migration (migration in the absence of chemoattractant) 1. Neutrophils were activated during the isolation process.2. Presence of chemoattractants in the assay medium or serum.1. Handle neutrophils gently during isolation and keep them on ice.2. Use serum-free medium for the assay or a very low percentage of serum.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound from the literature.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay IC50 Value Reference
Human Recombinant CCR2bInhibition of binding0.36 µM (360 nM)[1][3][4][5]
Human Recombinant CCR1Inhibition of binding17.8 µM[1][3][4]
MCP-1-stimulated Calcium InfluxFunctional Assay32 nM[1][3][4]
MCP-1-stimulated ChemotaxisFunctional Assay1.7 µM[1][4]
MCP-3-stimulated Calcium InfluxFunctional Assay130 nM[3]

Experimental Protocols

Neutrophil Chemotaxis Assay using a Boyden Chamber/Transwell™ System

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on CCL2-induced neutrophil migration.

Materials:

  • This compound

  • Recombinant human CCL2 (MCP-1)

  • Transwell™ inserts with 3-5 µm polycarbonate membranes

  • 24-well companion plates

  • Ficoll-Paque™ PLUS

  • Dextran (B179266) T-500

  • RBC Lysis Buffer

  • HBSS (without Ca2+/Mg2+)

  • Assay Medium (e.g., RPMI-1640 with 0.5% BSA)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque™ density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells.

    • Lyse any remaining red blood cells using RBC Lysis Buffer.

    • Wash the neutrophil pellet with HBSS and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Assess cell viability using Trypan Blue exclusion (should be >95%).

  • Assay Setup:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • To the lower wells of the 24-well plate, add assay medium containing the optimal concentration of CCL2 (determined from a prior dose-response experiment). Include wells with assay medium alone as a negative control.

    • Carefully place the Transwell™ inserts into the wells, avoiding air bubbles.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell™ inserts.

  • Incubation and Migration:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell™ inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Quantify the migrated cells in the lower chamber. This can be done by:

      • Fluorescence-based method: If cells were pre-labeled with Calcein-AM, measure the fluorescence in the lower well using a plate reader.

      • Cell counting: Lyse the cells in the lower chamber and quantify the number of cells using a cell counter or a hemocytometer.

      • Microscopy: Fix and stain the membrane and count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of CCR2-Mediated Neutrophil Migration

CCR2_Signaling_Pathway CCR2 Signaling Pathway in Neutrophil Migration cluster_downstream Downstream Signaling Cascades CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds RS102895 RS102895 Hydrochloride RS102895->CCR2 Inhibits G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Initiates MAPK MAPK Pathway G_Protein->MAPK Initiates JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Initiates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PI3K_Akt->Cytoskeletal_Rearrangement Leads to MAPK->Cytoskeletal_Rearrangement Leads to JAK_STAT->Cytoskeletal_Rearrangement Leads to Migration Neutrophil Migration Cytoskeletal_Rearrangement->Migration

Caption: CCR2 signaling cascade leading to neutrophil migration and its inhibition by RS102895.

Experimental Workflow for Neutrophil Migration Assay

Neutrophil_Migration_Workflow Neutrophil Migration Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood_Collection 1. Isolate Neutrophils from Whole Blood Cell_Suspension 2. Resuspend Neutrophils in Assay Medium Blood_Collection->Cell_Suspension Pre_incubation 4. Pre-incubate Neutrophils with RS102895 Cell_Suspension->Pre_incubation Inhibitor_Prep 3. Prepare RS102895 and CCL2 Solutions Inhibitor_Prep->Pre_incubation Assay_Setup 5. Add CCL2 to Lower Chamber and Neutrophils to Upper Chamber Inhibitor_Prep->Assay_Setup Pre_incubation->Assay_Setup Incubation 6. Incubate at 37°C Assay_Setup->Incubation Quantification 7. Quantify Migrated Neutrophils Incubation->Quantification Data_Analysis 8. Analyze Data and Determine IC50 Quantification->Data_Analysis

References

ensuring complete dissolution of RS102895 hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete dissolution of RS102895 hydrochloride for your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter when handling this compound.

FAQs

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO up to 75 mM.[1] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[4] Always use freshly opened, high-purity DMSO.

  • Sonication: Use a bath sonicator to provide mechanical energy to aid in the dissolution of any small particles or aggregates.[3]

  • Gentle Warming: Gently warm the solution to 37°C in a water bath.[5][6] Avoid excessive heat, which could potentially degrade the compound.

  • Vortexing: After adding the DMSO, vortex the solution for several minutes to ensure thorough mixing.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: No, this compound is poorly soluble in aqueous solutions.[3] It is practically insoluble in water. Direct dissolution in PBS or other aqueous buffers will likely result in incomplete dissolution and precipitation. For experiments in aqueous media, it is essential to first prepare a concentrated stock solution in DMSO and then dilute it into your experimental buffer.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous medium. To prevent this:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.

  • Optimize the final DMSO concentration: Ensure that the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to avoid solvent effects on your biological system. However, a slightly higher DMSO concentration might be necessary to maintain solubility. This should be optimized for your specific experimental setup.

  • Add co-solvents (for in vivo preparations): For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain the compound's solubility in the final formulation.[3]

Q5: How should I store this compound solutions?

A5: For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

Solvent/SystemSolubilityReference
DMSOUp to 75 mM[1]
DMSO50 mM[2]
DMSO≥ 28 mg/mL[7]
DMF25 mg/mL
Ethanol2 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (5.86 mM)[3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL

Table 2: Biological Activity of this compound

Target/AssayIC50Reference
CCR2b (human recombinant)0.36 µM[1]
CCR1 (human recombinant)17.8 µM[1]
MCP-1-stimulated Calcium Influx32 nM[1]
MCP-1-stimulated Chemotaxis (THP-1 cells)1.7 µM
α1A adrenergic receptor0.13 µM
α1D adrenergic receptor0.32 µM
5-HT1A receptor47 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. The molecular weight of this compound is 426.86 g/mol .[1]

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.27 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution for 2-5 minutes until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

  • Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration is below a level that affects your cells (typically ≤ 0.5%).

Protocol 3: Preparation of an In Vivo Dosing Solution (1 mg/mL)

This protocol is adapted from a formulation yielding a clear solution.[3]

  • Prepare a 25 mg/mL Stock in DMSO: Dissolve 25 mg of this compound in 1 mL of anhydrous DMSO.

  • Mixing Co-solvents: To prepare 1 mL of the final dosing solution, follow these steps in order: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of sterile saline and vortex until the solution is clear and homogenous.

  • Administration: This formulation is intended for intraperitoneal (i.p.) administration.[3] It is recommended to prepare this solution fresh on the day of use.

Visualizations

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CCR2 CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS102895 RS102895 Hydrochloride RS102895->CCR2 Blocks PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Promotes PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution start Weigh RS102895 HCl add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock Solution vortex->stock dilute_medium Dilute in Culture Medium stock->dilute_medium prepare_stock Prepare 25 mg/mL Stock in DMSO stock->prepare_stock add_cells Add to Cells dilute_medium->add_cells invitro_final Final Assay Concentration add_cells->invitro_final add_peg Add to PEG300 prepare_stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline invivo_final Final Dosing Solution add_saline->invivo_final

Caption: Experimental workflow for preparing this compound solutions.

References

Validation & Comparative

A Comparative Efficacy Analysis of CCR2 Antagonists: RS102895 Hydrochloride vs. INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease and immuno-oncology research, the C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target. This receptor, primarily expressed on monocytes and macrophages, plays a pivotal role in orchestrating their migration to sites of inflammation and tumors. The strategic blockade of the CCR2 signaling pathway, predominantly activated by its ligand CCL2 (also known as MCP-1), holds significant promise for mitigating a variety of pathological conditions. This guide provides a detailed, data-driven comparison of two prominent small molecule CCR2 antagonists: RS102895 hydrochloride and INCB3344, to aid researchers in selecting the appropriate tool for their preclinical studies.

Mechanism of Action: Targeting Monocyte and Macrophage Recruitment

Both this compound and INCB3344 are competitive antagonists of the CCR2 receptor.[1] By binding to CCR2, they prevent the interaction with its cognate ligand CCL2.[2] This inhibition blocks the downstream signaling cascade that leads to cellular responses such as chemotaxis, ultimately impeding the recruitment of CCR2-expressing monocytes and macrophages to inflamed tissues and the tumor microenvironment.[2][3]

CCR2 Signaling Pathway and Antagonist Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Initiates Antagonist RS102895 or INCB3344 Antagonist->CCR2 Blocks Cellular_Response Cellular Response (Chemotaxis, Migration) Downstream_Signaling->Cellular_Response Leads to

Figure 1: CCR2 Signaling Pathway and Antagonist Inhibition.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of this compound and INCB3344 has been assessed through various binding and functional assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy. It is important to note that the following data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (IC50) of this compound and INCB3344

CompoundAssaySpecies/Cell LineTargetIC50 (nM)
This compound BindingHuman RecombinantCCR2b360[4][5][6][7]
Chemotaxis (MCP-1 induced)HumanCCR21700[8]
Calcium Influx (MCP-1 stimulated)HumanCCR232[8]
INCB3344 BindingHumanhCCR25.1[5][9][10]
BindingMurinemCCR29.5[5][9][10]
BindingMurine (WEHI-274.1 cells)mCCR210 ± 5[10]
BindingRatrCCR27.3[10]
BindingCynomolguscCCR216[10]
ChemotaxisHumanhCCR23.8[5][9][10]
ChemotaxisMurinemCCR27.8[5][9][10]
ChemotaxisRatrCCR22.7[10]
ChemotaxisCynomolguscCCR26.2[10]

From the available data, INCB3344 consistently demonstrates significantly lower IC50 values across both binding and chemotaxis assays in multiple species, including human and murine models, suggesting a higher in vitro potency compared to this compound.[11]

In Vivo Efficacy: Preclinical Models

The therapeutic potential of both antagonists has been evaluated in various animal models of disease.

This compound has been shown to be effective in vivo, although it exhibits a short half-life of approximately one hour, necessitating a multi-dose regimen to maintain efficacious plasma concentrations.[12][13] In a mouse vaccination model, administration of RS102895 every 6 hours effectively blocked monocyte migration and enhanced vaccine immunity.[12][13] It has also been shown to ameliorate extracellular matrix protein expression in a model of diabetic nephropathy.[4]

INCB3344 has demonstrated broad in vivo efficacy across several inflammatory disease models.[14][15] In a mouse model of delayed-type hypersensitivity, INCB3344 treatment led to a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[14][15] Furthermore, therapeutic dosing of INCB3344 significantly reduced disease severity in a mouse model of experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and in a rat model of inflammatory arthritis.[14][15] In a mouse model of diabetic nephropathy, INCB3344 administration decreased albuminuria and serum creatinine (B1669602) levels.[11]

Selectivity Profile

A crucial aspect of a pharmacological tool is its selectivity for the intended target.

This compound is reported to have no effect on the closely related chemokine receptor CCR1.[4][5][6][7] However, it also inhibits human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.[6]

INCB3344 exhibits high selectivity for CCR2. It has been shown to be at least 100-fold more selective for CCR2 over other chemokine receptors, including CCR1 and CCR5.[14][15] It also showed low activity against a broad panel of over 50 other G protein-coupled receptors, ion channels, and transporters, with IC50 values greater than 1 µM.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines for key assays used to evaluate CCR2 antagonists.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CCR2 receptor (e.g., HEK293 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-labeled CCL2) and varying concentrations of the test compound (RS102895 or INCB3344).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Chemotaxis Assay (Transwell Migration Assay)

Objective: To assess the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant (CCL2).

Methodology:

  • Cell Preparation: Use a monocytic cell line (e.g., THP-1) or primary monocytes. Label the cells with a fluorescent dye (e.g., Calcein-AM) for quantification.[3]

  • Assay Setup: Place Transwell inserts (with a suitable pore size, e.g., 5 µm) into a 24-well plate. Add assay medium containing the chemoattractant (e.g., recombinant human CCL2) to the lower chamber.[3]

  • Compound Treatment: Pre-incubate the fluorescently labeled cells with various concentrations of the CCR2 antagonist or vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.[3]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).[3]

  • Quantification: After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.[3]

  • Data Analysis: Calculate the percentage of cell migration in the presence of the test compound relative to the vehicle control. Determine the IC50 value for the inhibition of chemotaxis.[3]

General Experimental Workflow for In Vitro Comparison Start Start Cell_Culture Cell Culture (CCR2-expressing cells) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of RS102895 & INCB3344 Start->Compound_Prep Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay Compound_Prep->Binding_Assay Compound_Prep->Chemotaxis_Assay Data_Collection_Binding Measure Radioactivity Binding_Assay->Data_Collection_Binding Data_Collection_Chemotaxis Measure Fluorescence Chemotaxis_Assay->Data_Collection_Chemotaxis IC50_Calc_Binding Calculate IC50 (Binding) Data_Collection_Binding->IC50_Calc_Binding IC50_Calc_Chemotaxis Calculate IC50 (Chemotaxis) Data_Collection_Chemotaxis->IC50_Calc_Chemotaxis Comparison Compare Potency IC50_Calc_Binding->Comparison IC50_Calc_Chemotaxis->Comparison End End Comparison->End

Figure 2: General Experimental Workflow for In Vitro Comparison.

Conclusion

Both this compound and INCB3344 are effective antagonists of the CCR2 receptor, capable of inhibiting monocyte and macrophage migration. However, based on the available in vitro data, INCB3344 exhibits substantially higher potency across multiple species. Furthermore, INCB3344 has a well-documented efficacy profile in various in vivo models of inflammatory diseases and demonstrates high selectivity for CCR2. While this compound is also effective in vivo, its shorter half-life may require a more frequent dosing schedule. The choice between these two compounds will ultimately depend on the specific requirements of the research study, including the desired potency, the animal model being used, and the dosing regimen considerations. Researchers should carefully consider these factors and the supporting data when designing their experiments.

References

In Vivo Showdown: A Comparative Guide to CCR2 Antagonists RS102895 Hydrochloride and PF-4136309

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of C-C chemokine receptor 2 (CCR2) antagonism, this guide provides a comprehensive in vivo comparison of two prominent small molecule inhibitors: RS102895 hydrochloride and PF-4136309. This document outlines their mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to inform preclinical research decisions.

Both this compound and PF-4136309 are potent antagonists of the CCR2 receptor, a key player in the recruitment of monocytes and macrophages to sites of inflammation.[1] By blocking this receptor, these compounds inhibit the signaling of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), thereby modulating inflammatory responses and influencing the tumor microenvironment.[2][3] This mechanism makes them valuable tools for studying and potentially treating a range of conditions, including inflammatory diseases, cancer, and diabetic nephropathy.[1][2][4]

Mechanism of Action: Targeting the CCL2/CCR2 Axis

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of downstream signaling events that are crucial for cell migration, survival, and differentiation.[1] Both RS102895 and PF-4136309 act by competitively inhibiting this binding, thereby preventing the activation of pathways such as PI3K/AKT, MAPK/p38, and JAK/STAT.[1] This blockade effectively halts the recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to tissues.[1]

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cellular Responses (Migration, Survival, Proliferation) PI3K_AKT->Cellular_Responses MAPK_p38->Cellular_Responses JAK_STAT->Cellular_Responses Antagonist RS102895 or PF-4136309 Antagonist->CCR2 Blocks Binding

Figure 1: Simplified CCR2 Signaling Pathway and Antagonist Action.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the available quantitative data for this compound and PF-4136309, highlighting their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency (IC50 Values)

CompoundTargetIC50 ValueSpeciesReference
This compound CCR2360 nMHuman[5][6][7]
CCR1>10,000 nMHuman[5]
PF-4136309 CCR25.2 nMHuman[2][8]
CCR217 nMMouse[2][8]
CCR213 nMRat[2][8]
Human Chemotaxis3.9 nMHuman[8]
Mouse Chemotaxis16 nMMouse[8]
Rat Chemotaxis2.8 nMRat[8]

Table 2: In Vivo Pharmacokinetics

CompoundAnimal ModelDose & RouteHalf-life (t1/2)Oral BioavailabilityTmaxReference
This compound Mouse5 mg/kg (i.p.)~1 hourNot ReportedNot Reported[9][10]
PF-4136309 Rat2 mg/kg (i.v.)2.5 hours78%1.2 hours (oral)[8][11]
Dog2 mg/kg (i.v.)2.4 hours78%0.25 hours (oral)[8][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of in vivo experimental protocols for both compounds.

This compound: In Vivo Monocyte Recruitment Model

A study investigating the role of CCR2 in vaccine response utilized the following protocol to assess the in vivo efficacy of RS102895 in blocking monocyte recruitment[9]:

  • Animal Model: 8-12 week old C57BL/6 mice.

  • Compound Administration: 5 mg/kg of RS102895 administered via intraperitoneal (i.p.) injection. Due to a short half-life of approximately 1 hour, a multi-dose regimen of administration every 6 hours was found to be effective in maintaining plasma levels sufficient to block monocyte migration.[9][10]

  • Experimental Procedure:

    • An initial dose of RS102895 was given immediately prior to immunization in the rear footpad.

    • Subsequent treatments were administered every 6 hours for a total of four doses.

    • Draining lymph nodes were collected 12 or 24 hours after immunization.

    • Flow cytometry was used to quantify the number of inflammatory monocytes and neutrophils.

  • Vehicle Control: The specific vehicle was not detailed in this particular study, but a 60:40 mix of DMSO:saline has been used in other studies.[12]

PF-4136309: In Vivo Anti-Tumor Efficacy Model

PF-4136309 has been evaluated for its anti-tumor efficacy, often in combination with other agents. A general protocol for in vivo studies is as follows[8]:

  • Animal Model: Tumor xenograft models in mice.

  • Compound Formulation: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day. A common formulation involves a mixture of 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • Compound Administration: An example dose is 10 mg/kg administered intravenously (i.v.).[8]

  • Experimental Procedure:

    • Mice with established tumors are treated with PF-4136309, often in combination with a chemotherapeutic agent like Gemcitabine.

    • Tumor volume is measured regularly to assess treatment efficacy.

    • At the end of the study, tumors and other tissues may be harvested for further analysis, such as quantifying tumor-associated macrophages (TAMs).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6, Xenograft) Administration Administer Compound (e.g., i.p., i.v., oral) Animal_Model->Administration Compound_Prep Prepare Compound (RS102895 or PF-4136309) and Vehicle Compound_Prep->Administration Monitoring Monitor Animals (e.g., Tumor Volume, Clinical Signs) Administration->Monitoring Tissue_Collection Collect Tissues (e.g., Lymph Nodes, Tumors) Monitoring->Tissue_Collection Data_Analysis Analyze Samples (e.g., Flow Cytometry, Histology) Tissue_Collection->Data_Analysis Endpoint_Eval Evaluate Endpoints (e.g., Cell Counts, Tumor Growth) Data_Analysis->Endpoint_Eval

Figure 2: General Experimental Workflow for In Vivo CCR2 Antagonist Studies.

Concluding Remarks

Both this compound and PF-4136309 are effective antagonists of the CCR2 receptor, with PF-4136309 demonstrating significantly higher in vitro potency. PF-4136309 also benefits from oral bioavailability and a longer half-life compared to the short half-life of RS102895, which necessitates a more frequent dosing schedule in vivo.[8][9] The choice between these two compounds will ultimately depend on the specific experimental design, including the desired route of administration, dosing frequency, and the animal model being used. The data and protocols presented here offer a foundation for making an informed decision for future in vivo studies targeting the CCL2/CCR2 axis.

References

A Head-to-Head Comparison of Small Molecule CCR2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various C-C chemokine receptor 2 (CCR2) antagonists. By summarizing key experimental data, detailing methodologies, and visualizing the underlying signaling pathway, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting the CCR2 pathway.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, making it a prime target for therapeutic intervention.[1][2] A number of small molecule CCR2 antagonists have been developed to block this interaction and are in various stages of preclinical and clinical development.[2] This guide offers a head-to-head comparison of several prominent CCR2 antagonists based on available experimental data.

Quantitative Comparison of CCR2 Antagonists

The in vitro potency of a CCR2 antagonist is a critical determinant of its potential therapeutic efficacy. This is typically assessed through binding assays, which measure the affinity of the compound for the CCR2 receptor, and functional assays, such as chemotaxis and calcium mobilization assays, which quantify the compound's ability to inhibit the cellular response to CCL2. The following table summarizes the in vitro potency of several well-characterized CCR2 antagonists across different assays. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

CompoundBinding Affinity (IC50/Ki, nM)Chemotaxis Inhibition (IC50, nM)Calcium Flux Inhibition (IC50, nM)SelectivityReference(s)
INCB3344 5.1 (hCCR2), 9.5 (mCCR2)3.8 (hCCR2), 7.8 (mCCR2)->100-fold selective for CCR2 over other chemokine receptors[2]
JNJ-41443532 37 (hCCR2 binding), 9600 (mCCR2 Ki)30-Selective for hCCR2[2][3]
RS504393 89330-Selective for CCR2 over CCR1 (>1000-fold)[2]
RS102895 360--No effect on CCR1, CCR3, CCR4, CCR5, CXCR2, or CXCR4[2]
PF-04136309 ---A clinical trial in pancreatic ductal adenocarcinoma showed an objective tumor response in 49% of patients receiving PF-04136309 plus FOLFIRINOX.[4]
CCX140-B Potent--A dual CCR2/CCR5 antagonist that has shown some positive effects on biomarkers and clinical endpoints in diabetic nephropathy, though overall results were modest.[5][6]
MK-0812 Low nM--Oral administration in a humanized mouse model of breast cancer reduced monocytic myeloid-derived suppressor cells and lung metastasis.[6][7]
BMS CCR2 22 5.1118-[6]
CCX872 ---In combination with FOLFIRINOX for pancreatic cancer, resulted in an 18-month overall survival of 29%.[8]
CCR2 antagonist 4 (Teijin compound 1) 180 (CCR2b)24-Potent and specific small-molecule inhibitor of CCR2b.[6][9]

CCR2 Signaling Pathway and Inhibitor Mechanism of Action

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2, activates several downstream signaling cascades.[1][10] These pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways, are crucial for cell migration, survival, and proliferation.[1][11] Small molecule CCR2 inhibitors act as competitive antagonists, binding to the receptor to block the interaction with CCL2 and thereby inhibiting these downstream effects.[12]

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_p38 MAPK/p38 Pathway G_protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Cellular_Responses Chemotaxis, Cell Survival, Proliferation, Angiogenesis PI3K_Akt->Cellular_Responses MAPK_p38->Cellular_Responses JAK_STAT->Cellular_Responses Inhibitor Small Molecule CCR2 Inhibitor Inhibitor->CCR2 Blocks

Caption: The CCR2 signaling pathway and the point of intervention for small molecule inhibitors.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of CCR2 inhibitors. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor, allowing for the determination of the compound's binding affinity (IC50 or Ki).[2][3]

1. Membrane Preparation:

  • Culture a cell line stably overexpressing the human CCR2 receptor (e.g., HEK293, CHO, or THP-1 cells).[2][13]

  • Harvest the cells and isolate the cell membranes through homogenization and centrifugation.[3][13]

  • Determine the protein concentration of the membrane preparation.[3]

2. Assay Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the unlabeled test compound.[2][3]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[3][14]

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[3]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[16]

  • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.[16]

Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2.[9][17]

1. Cell Preparation:

  • Use a cell type that expresses CCR2, such as primary human monocytes or a monocytic cell line (e.g., THP-1).[9][17]

  • The day before the assay, serum-starve the cells to increase their responsiveness to the chemoattractant.[9]

  • On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.[9]

2. Assay Setup:

  • Use a chemotaxis chamber, such as a Boyden chamber or Transwell inserts (typically with a 5 µm pore size for monocytes).[3][18]

  • Add serum-free medium containing the chemoattractant (CCL2) to the lower chamber. Include a negative control with medium only.[9]

  • Pre-incubate the cell suspension with various concentrations of the CCR2 antagonist or a vehicle control for 30-60 minutes at 37°C.[9][17]

  • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.[9]

3. Incubation and Quantification:

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4 to 24 hours, depending on the cell type).[9]

  • After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.[9]

  • Fix and stain the migrated cells on the bottom surface of the membrane using a stain such as Crystal Violet or a fluorescent dye like DAPI.[9]

  • Count the number of migrated cells in several fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.[18]

4. Data Analysis:

  • Calculate the percentage of cell migration in the presence of the test compound relative to the vehicle control.

  • Determine the IC50 value for the inhibition of chemotaxis by plotting the percentage of inhibition against the logarithm of the compound concentration.[19]

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CCR2-expressing cells (e.g., THP-1) B Pre-treat cells with CCR2 inhibitor or vehicle A->B D Add pre-treated cells to upper chamber B->D C Add CCL2 (chemoattractant) to lower chamber of Transwell C->D E Incubate to allow cell migration D->E F Remove non-migrated cells E->F G Fix, stain, and count migrated cells F->G H Calculate IC50 G->H

Caption: A generalized experimental workflow for an in vitro chemotaxis assay.

Conclusion

The development of potent and selective small molecule CCR2 inhibitors represents a promising therapeutic strategy for a multitude of inflammatory diseases. The data presented in this guide offer a comparative overview of several key antagonists, highlighting their in vitro potencies. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge in this field. As research progresses, continued head-to-head comparisons under standardized conditions will be crucial for identifying the most promising candidates for clinical development.

References

Validating CCR2 Antagonistic Activity: A Comparative Guide for RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are central to the migration and infiltration of monocytes and macrophages into tissues. This signaling pathway is a key driver of chronic inflammation in numerous diseases, including atherosclerosis, metabolic diseases, and cancer, making it a significant therapeutic target.[1][2][3][4] RS102895 hydrochloride is a potent and selective small-molecule antagonist of CCR2, designed to inhibit the inflammatory cascade by blocking this critical signaling axis.[5][6][7]

This guide provides a comparative analysis of this compound against other well-characterized CCR2 antagonists. It includes a summary of quantitative performance data, detailed experimental protocols for validation, and visualizations of the relevant biological pathways and experimental workflows to support researchers in drug development and inflammatory disease studies.

Comparative Performance of CCR2 Antagonists

The efficacy of a CCR2 antagonist is determined by its potency in binding to the receptor and inhibiting its downstream functions, such as chemotaxis and calcium mobilization. The following table summarizes the in vitro potency of this compound in comparison to other known CCR2 inhibitors. Note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound NameAlias/SynonymTarget(s)Assay TypeIC50 (nM)Reference(s)
RS102895 Abaucin CCR2 Receptor Binding 360 [7][8][9]
CCR2 Calcium Flux (MCP-1) 32 [9][10]
CCR2 Chemotaxis (MCP-1) 1700 [9]
CCR1Receptor Binding17800[9][10]
INCB3284CCR2MCP-1 Binding3.7[5][8]
PF-4136309human CCR2Receptor Binding5.2[5][11]
BMS CCR2 22CCR2Binding5.1[8]
CCR2Calcium Flux18[8]
CCR2Chemotaxis1[8]
CenicrivirocTAK-652CCR2/CCR5Binding6.2 (CCR2)[4][5]
CCR2 antagonist 4Teijin compound 1CCR2bReceptor Binding180[5][8]
CCR2Chemotaxis (MCP-1)24[5][8]
RS-504393CCR2bReceptor Binding89[4]
AZD2423CCR2Calcium Flux1.2[5]

Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and validation process.

Figure 1: CCR2 Signaling and Antagonist Inhibition cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascades CCR2 CCR2 (GPCR) GPCR G-Protein CCR2->GPCR Activates PI3K PI3K/Akt GPCR->PI3K MAPK MAPK/p38 GPCR->MAPK JAK JAK/STAT GPCR->JAK Ca_Flux Ca²⁺ Mobilization GPCR->Ca_Flux CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Antagonist RS102895 (Antagonist) Antagonist->CCR2 Blocks Chemotaxis Cell Migration (Chemotaxis) PI3K->Chemotaxis MAPK->Chemotaxis JAK->Chemotaxis

Figure 1: CCR2 Signaling and Antagonist Inhibition

Figure 2: General In Vitro Validation Workflow start Select CCR2-expressing cell line (e.g., THP-1) binding Receptor Binding Assay (Determine Ki / IC50) start->binding calcium Calcium Mobilization Assay (Measure functional antagonism) start->calcium chemotaxis Chemotaxis Assay (Assess inhibition of migration) start->chemotaxis analysis Data Analysis (Calculate IC50 values) binding->analysis calcium->analysis chemotaxis->analysis comparison Compare potency and selectivity with other antagonists analysis->comparison Figure 3: Chemotaxis Assay Workflow prep_cells Prepare CCR2-expressing cells (e.g., THP-1) pretreat Pre-incubate cells with RS102895 or vehicle prep_cells->pretreat setup_upper Add pre-treated cells to upper chamber (insert) pretreat->setup_upper setup_lower Add CCL2 (chemoattractant) to lower chamber incubate Incubate plate at 37°C (2-4 hours) setup_upper->incubate remove_nonmigrated Remove non-migrated cells from top of insert incubate->remove_nonmigrated stain Fix and stain migrated cells on bottom of insert remove_nonmigrated->stain quantify Quantify migrated cells (microscopy) stain->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze

References

Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity with Other Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RS102895 Hydrochloride with Alternative Chemokine Receptor Antagonists

This guide provides a detailed comparison of this compound, a known CCR2 antagonist, with other relevant chemokine receptor antagonists. The information presented herein is intended to assist researchers in making informed decisions for their drug development and research applications. This analysis focuses on the cross-reactivity profiles, functional activities, and experimental methodologies used to characterize these compounds.

Executive Summary

This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor implicated in inflammatory and autoimmune diseases. While demonstrating potent inhibition of CCR2, it also exhibits cross-reactivity with CCR1 and off-target effects on certain adrenergic and serotonin (B10506) receptors. This guide compares the performance of this compound with other CCR2 antagonists, including the highly selective PF-4136309 and INCB3344, and the dual CCR2/CCR5 antagonist, Cenicriviroc. The comparison highlights differences in potency, selectivity, and functional inhibition, providing a comprehensive overview for researchers.

Data Presentation: Quantitative Comparison of Antagonist Activity

The following tables summarize the inhibitory activities of this compound and its comparators against a panel of chemokine and other G-protein coupled receptors. The data is presented as IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding of a radioligand, respectively.

Table 1: this compound - Receptor Binding and Functional Inhibition Profile

Target ReceptorLigand/StimulusAssay TypeSpeciesIC50 / Ki (nM)Reference(s)
CCR2b MCP-1Radioligand BindingHuman360[1]
CCR1 MIP-1αRadioligand BindingHuman17,800[1]
CCR2bMCP-1Calcium InfluxHuman32[1]
CCR2bMCP-3Calcium InfluxHuman130[1]
CCR2bMCP-1ChemotaxisHuman1,700[1]
α1A-adrenergic-Radioligand BindingHuman130[2]
α1D-adrenergic-Radioligand BindingHuman320[2]
5-HT1A-Radioligand BindingRat470[2]

Table 2: Comparative Selectivity Profile of CCR2 Antagonists

CompoundTarget ReceptorBinding/Functional IC50 (nM)Cross-Reactivity (IC50/Ki in nM or % inhibition @ concentration)Reference(s)
This compound Human CCR2b360CCR1: 17,800[1]
PF-4136309 Human CCR25.2>50 other receptors (including CCR1, CCR3, CCR5, CXCR3, CXCR5): No significant activity @ 1,000 nM[3][4][5]
Mouse CCR217[3]
Rat CCR213[3]
INCB3344 Human CCR25.1>50 other receptors: >1,000[6][7][8]
Mouse CCR29.5mCCR1: >1,000; mCCR5: >3,000[6][8]
Cenicriviroc Human CCR2 / CCR5Dual Antagonist (Specific IC50s not widely published in primary literature)CCR3: 2,400; CCR4: 1,100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a framework for reproducing and validating the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific chemokine receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCP-1 for CCR2), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For determining total binding, omit the unlabeled test compound.

    • For determining non-specific binding, include a high concentration of a known, non-labeled ligand for the receptor.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To functionally assess the antagonist activity of a test compound by measuring its ability to inhibit ligand-induced intracellular calcium release.

Principle: Chemokine receptors, like CCR2, are G-protein coupled receptors that, upon activation, trigger a signaling cascade leading to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.

Detailed Protocol:

  • Cell Preparation and Dye Loading:

    • Use a cell line that endogenously expresses the chemokine receptor of interest or has been engineered to do so (e.g., THP-1 or U937 cells for CCR2).

    • Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove any excess extracellular dye.

  • Assay Performance:

    • Dispense the dye-loaded cells into a 96-well or 384-well black, clear-bottom microplate.

    • Add varying concentrations of the test compound (e.g., this compound) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Measure the baseline fluorescence using a fluorescence microplate reader.

    • Stimulate the cells by adding a pre-determined concentration (typically the EC80) of the cognate chemokine ligand (e.g., MCP-1 for CCR2).

    • Immediately begin kinetic measurement of the fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence for each well by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Normalize the data to the response of the vehicle-treated control (100% activity) and a control with no ligand addition (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

Objective: To evaluate the ability of a test compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: This assay utilizes a Boyden chamber or a similar transwell system with a porous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of an antagonist to block the migration of cells through the pores towards the chemoattractant is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell type that expresses the chemokine receptor of interest and is known to undergo chemotaxis (e.g., primary monocytes or THP-1 cells for CCR2).

    • Resuspend the cells in a serum-free or low-serum assay medium.

  • Assay Setup:

    • Add the chemoattractant (e.g., MCP-1) at a pre-determined optimal concentration to the lower wells of a transwell plate.

    • In separate tubes, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for approximately 30 minutes at 37°C.

    • Place the transwell inserts (with an appropriate pore size, e.g., 5 µm for monocytes) into the wells containing the chemoattractant.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation and Quantification:

    • Incubate the plate for a period that allows for significant cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.

    • After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).

    • Alternatively, quantify the migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.

    • Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of CCR2

CCR2_Signaling_Pathway Ligand CCL2 (MCP-1) CCR2 CCR2 Ligand->CCR2 Binds G_protein Gαi/Gq CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response RS102895 RS102895 HCl RS102895->CCR2 Blocks

Caption: CCR2 signaling pathway upon ligand binding and its inhibition by RS102895 HCl.

Experimental Workflow for Chemokine Receptor Antagonist Screening

Antagonist_Screening_Workflow start Start primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: Functional Assays (Calcium Mobilization, Chemotaxis) hit_id->secondary_screen Active Compounds potency_selectivity Potency & Selectivity Determination secondary_screen->potency_selectivity selectivity_panel Selectivity Profiling: Panel of Chemokine Receptors potency_selectivity->selectivity_panel Potent Hits off_target_screen Off-Target Screening: Adrenergic, Serotonergic, etc. potency_selectivity->off_target_screen Potent Hits lead_candidate Lead Candidate selectivity_panel->lead_candidate off_target_screen->lead_candidate

Caption: A typical workflow for the screening and characterization of chemokine receptor antagonists.

References

Comparative Analysis of RS102895 Hydrochloride's Selectivity for CCR2 Over CCR1 and CCR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological selectivity of RS102895 hydrochloride for the C-C chemokine receptor 2 (CCR2) over two other closely related chemokine receptors, CCR1 and CCR5. The data and experimental contexts are presented to assist researchers in evaluating the suitability of this compound for their specific research applications.

Data Presentation: Potency and Selectivity Profile

The inhibitory activity of this compound against CCR2, CCR1, and CCR5 has been characterized primarily through in vitro binding and functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an antagonist. A lower IC50 value indicates a higher potency.

The selectivity of a compound is determined by comparing its potency at the target receptor versus off-target receptors. A higher selectivity ratio indicates a more specific interaction with the intended target.

Target ReceptorLigand Used in AssayAssay TypeIC50Selectivity Ratio (CCR1/CCR2)Reference
CCR2b MCP-1Radioligand Binding360 nM\multirow{2}{*}{~49.4}[1]
CCR1 MIP-1αRadioligand Binding17.8 µM (17800 nM)[1]
CCR5 Not ReportedNot ReportedNot ReportedNot Reported

Signaling Pathways of CCR1, CCR2, and CCR5

CCR1, CCR2, and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands, initiate a cascade of intracellular signaling events. These pathways are crucial for mediating leukocyte trafficking and inflammatory responses. While there are overlaps in the signaling cascades activated by these receptors, the specific cellular responses can differ.

Simplified Signaling Pathways of CCR1, CCR2, and CCR5 cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_downstream Downstream Signaling CCL3, CCL5 CCL3, CCL5 CCR1 CCR1 CCL3, CCL5->CCR1 CCL2, CCL7 CCL2, CCL7 CCR2 CCR2 CCL2, CCL7->CCR2 CCL3, CCL4, CCL5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3, CCL4, CCL5->CCR5 G_protein Gαi/q activation CCR1->G_protein CCR2->G_protein CCR5->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_IP3_DAG Ca_mobilization Ca²⁺ Mobilization PIP2_IP3_DAG->Ca_mobilization PKC Protein Kinase C (PKC) PIP2_IP3_DAG->PKC Cellular_Response Chemotaxis, Cell Activation, Gene Expression Ca_mobilization->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Overview of the major signaling cascades activated by CCR1, CCR2, and CCR5.

Experimental Protocols

The determination of the selectivity of this compound involves several key experimental procedures. Below are generalized protocols for the primary assays used in such evaluations.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand from its receptor.

Objective: To determine the IC50 of this compound for CCR1 and CCR2.

Materials:

  • Cell lines stably expressing human CCR1 or CCR2b.

  • Radiolabeled ligands (e.g., [¹²⁵I]-MIP-1α for CCR1, [¹²⁵I]-MCP-1 for CCR2).

  • This compound at various concentrations.

  • Binding buffer (e.g., HEPES-buffered saline with BSA).

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor to the appropriate density and prepare cell membrane fractions.

  • Assay Setup: In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Radioligand Binding Assay A Prepare cell membranes expressing CCR1 or CCR2 B Incubate membranes with [¹²⁵I]-ligand and RS102895 A->B C Separate bound and unbound ligand via filtration B->C D Measure radioactivity of bound ligand C->D E Plot data and calculate IC50 D->E

Caption: A schematic representation of the radioligand binding assay workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional inhibitory potency of this compound.

Materials:

  • Cell lines expressing the target receptor (e.g., CCR2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist for the target receptor (e.g., MCP-1 for CCR2).

  • This compound at various concentrations.

  • Assay buffer.

  • A fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of this compound to the cell-loaded wells and incubate.

  • Agonist Stimulation: Add the agonist (e.g., MCP-1) to the wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.

Workflow for Calcium Mobilization Assay A Load cells with calcium-sensitive dye B Pre-incubate cells with RS102895 A->B C Stimulate cells with agonist (e.g., MCP-1) B->C D Measure fluorescence change over time C->D E Analyze data to determine IC50 D->E

Caption: A step-by-step workflow for the calcium mobilization assay.

Conclusion

The available data robustly demonstrates that this compound is a potent and selective antagonist of CCR2, exhibiting approximately 50-fold greater potency for CCR2 over CCR1. This selectivity makes it a valuable tool for investigating the specific roles of CCR2 in various physiological and pathological processes, with minimal confounding effects from CCR1 inhibition. While its activity against CCR5 has not been explicitly quantified in the reviewed literature, its established profile as a selective CCR2 antagonist suggests that off-target effects on CCR5 are likely to be minimal at concentrations effective for CCR2 inhibition. Researchers should, however, consider empirical validation of its effects on CCR5 if this interaction is critical for their experimental system.

References

A Comparative Guide for Researchers: Rationale for Choosing RS102895 Hydrochloride over Cenicriviroc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the C-C chemokine receptor 2 (CCR2) in various pathological processes, the choice of a specific antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of RS102895 hydrochloride and Cenicriviroc, offering a rationale for the selection of this compound for studies where selective CCR2 antagonism is paramount.

Executive Summary

This compound is a potent and selective antagonist of CCR2, while Cenicriviroc is a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5). The primary rationale for selecting this compound over Cenicriviroc lies in its high selectivity for CCR2. This specificity is crucial for elucidating the precise role of the CCR2 signaling pathway in disease models without the confounding effects of CCR5 inhibition. For studies aiming to isolate the contribution of CCR2-mediated monocyte and macrophage recruitment and activation, this compound offers a more targeted approach. Cenicriviroc, with its broader mechanism of action, is a valuable tool for investigating the combined roles of CCR2 and CCR5, particularly in contexts like HIV entry, non-alcoholic steatohepatitis (NASH), and liver fibrosis where both receptors are implicated.[1][2][3][4]

Mechanism of Action and Signaling Pathways

This compound acts as a selective antagonist of the CCR2 receptor. CCR2 is a G protein-coupled receptor that, upon binding its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade leading to the recruitment of monocytes and macrophages to sites of inflammation. By blocking this interaction, this compound inhibits the downstream signaling events, including calcium influx, and ultimately reduces the infiltration of these key inflammatory cells.[5]

Cenicriviroc functions as a dual antagonist, targeting both CCR2 and CCR5.[1][3] In addition to blocking the CCR2/CCL2 axis, it also inhibits the interaction of CCR5 with its ligands, such as RANTES (CCL5). This dual inhibition allows Cenicriviroc to impede the recruitment of a broader range of immune cells, including monocytes, macrophages, and T-cells, and has been shown to have anti-inflammatory and antifibrotic effects.[4][6][7] Cenicriviroc was initially developed as an anti-HIV drug due to its ability to block the CCR5 co-receptor used by the virus to enter host cells.[1][2]

cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_inhibitors Antagonists cluster_cells Immune Cells cluster_effects Biological Effects CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Monocyte Monocytes/ Macrophages CCR2->Monocyte Recruitment CCR5->Monocyte Recruitment TCell T-Cells CCR5->TCell Recruitment HIV_Entry HIV Entry CCR5->HIV_Entry Co-receptor RS102895 RS102895 Hydrochloride RS102895->CCR2 CVC Cenicriviroc CVC->CCR2 CVC->CCR5 Inflammation Inflammation Monocyte->Inflammation Fibrosis Fibrosis Monocyte->Fibrosis TCell->Inflammation

Comparative mechanism of action of RS102895 HCl and Cenicriviroc.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Cenicriviroc.

Table 1: Receptor Binding and Functional Inhibition

ParameterThis compoundCenicriviroc
Primary Target(s) CCR2CCR2 and CCR5
CCR2 IC50 360 nM[8][9][10]Nanomolar potency[7]
CCR1 IC50 17.8 µMNot reported, selective for CCR2/CCR5
CCR5 EC50 (HIV-2 isolates) Not applicable0.03 - 0.98 nM[11]
MCP-1 Stimulated Ca2+ Influx IC50 32 nMNot reported
MCP-3 Stimulated Ca2+ Influx IC50 130 nMNot reported

Table 2: Off-Target Activity

Off-TargetThis compound (IC50)Cenicriviroc
α1a adrenergic receptor 130 nM[8][9]Not reported
α1d adrenergic receptor 320 nM[8][9]Not reported
5-HT1a receptor 470 nM[8][9]Not reported

Rationale for Selection

The choice between this compound and Cenicriviroc should be guided by the specific research question.

Choose this compound when:

  • The primary goal is to investigate the specific role of the CCR2 pathway in a disease model.

  • It is necessary to avoid confounding effects from the inhibition of CCR5.

  • The experimental system is sensitive to off-target effects on adrenergic or serotonin (B10506) receptors, and the concentrations used can be kept below those that would engage these off-targets.

Consider Cenicriviroc when:

  • The research focuses on diseases where both CCR2 and CCR5 are known to play a significant role, such as NASH, liver fibrosis, or certain viral infections.[1][7][12]

  • A broader anti-inflammatory or anti-fibrotic effect is desired.

  • The therapeutic potential of dual CCR2/CCR5 antagonism is being evaluated.

cluster_decision Selection Rationale Start Start: Define Research Goal Question Isolate CCR2 Pathway? Start->Question RS102895 Choose this compound (Selective CCR2 Antagonist) Question->RS102895 Yes Combined Investigate Combined CCR2/CCR5 Roles? Question->Combined No CVC Consider Cenicriviroc (Dual CCR2/CCR5 Antagonist) Combined->CVC Yes

Decision workflow for selecting a CCR2 antagonist.

Experimental Protocols

1. In Vitro Chemotaxis Assay

This protocol is adapted from methodologies used to assess the efficacy of CCR2 antagonists.[9]

  • Cell Preparation:

    • Culture a monocyte-like cell line (e.g., THP-1) or isolate primary monocytes from peripheral blood.

    • Wash and resuspend the cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Use a Boyden chamber or a similar chemotaxis plate with a polycarbonate membrane (e.g., 5 µm pore size).

    • In the lower chamber, add serum-free medium containing a specific concentration of CCL2 (e.g., 10 ng/mL).

    • In the upper chamber, add the cell suspension.

    • To test the inhibitor, pre-incubate the cells with varying concentrations of this compound or Cenicriviroc for 30 minutes at 37°C before adding them to the upper chamber.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

  • Data Analysis:

    • After incubation, remove the cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Chemotaxis Assay Workflow Start Isolate/Culture Monocytes Preincubation Pre-incubate cells with Antagonist or Vehicle Start->Preincubation Chamber_Setup Add CCL2 to lower chamber Add cells to upper chamber Preincubation->Chamber_Setup Incubation Incubate at 37°C Chamber_Setup->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Analysis Count Migrated Cells Calculate % Inhibition Staining->Analysis End Determine IC50 Analysis->End

Workflow for an in vitro chemotaxis assay.

2. In Vivo Thioglycollate-Induced Peritonitis Model

This is a common in vivo model to assess the effect of CCR2 antagonists on monocyte/macrophage recruitment.[13]

  • Animal Model:

    • Use C57BL/6 mice or another appropriate strain.

  • Procedure:

    • Administer this compound or Cenicriviroc via an appropriate route (e.g., intraperitoneal or oral gavage) at the desired dose and time point before the inflammatory challenge. A pharmacokinetic study may be necessary to determine the optimal dosing regimen.[13]

    • Inject 1 mL of 3% sterile thioglycollate broth intraperitoneally to induce peritonitis.

    • At a specified time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.

  • Cell Collection and Analysis:

    • Perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity and collecting the fluid.

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cells and perform a total cell count using a hemocytometer.

    • Use flow cytometry with specific antibodies (e.g., CD11b, Ly6C, F4/80) to identify and quantify the population of recruited monocytes/macrophages.

  • Data Analysis:

    • Compare the number of recruited inflammatory cells in the treated groups to the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Conclusion

References

Validating the On-Target Efficacy of RS102895 Hydrochloride: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to confirm the on-target effects of RS102895 hydrochloride, a potent and selective antagonist of C-C chemokine receptor 2 (CCR2). By juxtaposing pharmacological blockade with genetic knockout models, this document offers a comprehensive validation framework for researchers investigating the therapeutic potential of targeting the CCL2-CCR2 signaling axis.

This compound is a small molecule inhibitor that specifically targets CCR2, a key receptor in the chemokine signaling pathway.[1][2][3] The binding of the ligand CCL2 (monocyte chemoattractant protein-1) to CCR2 initiates a cascade of downstream signaling events, including the activation of PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[4][5] This signaling is pivotal in mediating the migration and infiltration of monocytes and macrophages to sites of inflammation, and its dysregulation is implicated in a variety of inflammatory diseases and cancer.[4][6][7]

Comparative Data: Pharmacological Inhibition vs. Genetic Knockout

To unequivocally demonstrate that the therapeutic effects of this compound are mediated through the specific inhibition of CCR2, it is essential to compare its activity in wild-type animals to that in animals with a genetic deletion of the CCR2 gene (CCR2-/- or knockout models). The following tables summarize key quantitative data from studies employing this comparative approach.

Parameter Wild-Type (WT) + Vehicle Wild-Type (WT) + RS102895 CCR2 Knockout (CCR2-/-) Reference
Disease Severity Score (EAN Model) HighSignificantly ReducedNear Normal / Resistant[8]
Monocyte Recruitment to Lymph Nodes BaselineSignificantly BlockedSignificantly Reduced[9][10]
Inflammatory Monocyte Infiltration PresentReducedAttenuated[8]
Peripheral Nerve Demyelination SevereAmelioratedAttenuated[8]

Table 1: Comparison of In Vivo Efficacy in an Experimental Autoimmune Neuritis (EAN) Model. This table illustrates the comparative effects of this compound and CCR2 gene deletion on disease severity and underlying pathology in a mouse model of Guillain-Barré Syndrome.

Parameter Wild-Type (WT) + High Glucose Wild-Type (WT) + High Glucose + RS102895 CCR2 Knockout (CCR2-/-) + High Glucose Reference
Fibronectin Expression IncreasedBlockedReduced[11]
Type IV Collagen Expression IncreasedBlockedReduced[11]
Podocyte Function ImpairedImprovedPreserved[12]

Table 2: Comparison of In Vitro and In Vivo Effects in a Model of Diabetic Nephropathy. This table highlights the consistent effects of both pharmacological and genetic inhibition of CCR2 on markers of kidney injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model of Experimental Autoimmune Neuritis (EAN)
  • Animal Model: 8-12 week old female SJL mice (Wild-Type, CCR2 Heterozygote, and CCR2 Knockout).

  • Induction of EAN: Immunization with a specific peptide from peripheral myelin protein.

  • Treatment Regimen: Following disease onset, a cohort of wild-type mice is treated daily with this compound (e.g., 20 mg/kg) for a specified duration (e.g., 5 days). A control group receives a vehicle solution.

  • Assessment: Daily monitoring of neuromuscular severity scores and body weight. At the study endpoint, sciatic nerves are collected for histological analysis of demyelination and immune cell infiltration. Motor nerve electrophysiology is also performed.[8]

In Vivo Monocyte Recruitment Assay
  • Animal Model: Wild-Type and CCR2-/- mice.

  • Stimulus: Vaccination in the footpad to induce an inflammatory response and monocyte recruitment to the draining lymph nodes.

  • Pharmacological Intervention: A group of wild-type mice receives an initial dose of this compound (e.g., 5 mg/kg) immediately prior to immunization, followed by subsequent doses at regular intervals (e.g., every 6 hours) to maintain effective plasma concentrations.

  • Analysis: At specified time points post-immunization (e.g., 12 and 24 hours), draining lymph nodes are collected, and single-cell suspensions are prepared. Flow cytometry is then used to quantify the number of inflammatory monocytes.[9][10]

Visualizing the Framework for On-Target Validation

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_0 CCL2-CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds to G-Protein Activation G-Protein Activation CCR2->G-Protein Activation Downstream Pathways PI3K/AKT MAPK/p38 JAK/STAT G-Protein Activation->Downstream Pathways Cellular Response Migration Proliferation Inflammation Downstream Pathways->Cellular Response cluster_1 Experimental Workflow for On-Target Validation Disease Model Induce Disease in WT and CCR2-/- Mice Treatment Groups Treatment Groups Disease Model->Treatment Groups WT_Vehicle WT + Vehicle Treatment Groups->WT_Vehicle WT_RS102895 WT + RS102895 Treatment Groups->WT_RS102895 CCR2_KO CCR2-/- Treatment Groups->CCR2_KO Outcome Assessment Measure Phenotypic and Cellular Outcomes WT_Vehicle->Outcome Assessment WT_RS102895->Outcome Assessment CCR2_KO->Outcome Assessment Data Comparison Compare Outcomes Between Groups Outcome Assessment->Data Comparison cluster_2 Logical Framework of Comparison Hypothesis RS102895 effect is via CCR2 Prediction1 RS102895 will have an effect in WT animals Hypothesis->Prediction1 Prediction2 CCR2-/- animals will show a similar phenotype to RS102895-treated WT animals Hypothesis->Prediction2 Prediction3 RS102895 will have no additional effect in CCR2-/- animals Hypothesis->Prediction3 Conclusion On-target effect confirmed Prediction1->Conclusion Prediction2->Conclusion Prediction3->Conclusion

References

RS102895 Hydrochloride: A Comparative Guide to its Efficacy as a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the efficacy of RS102895 hydrochloride, a potent and selective antagonist for the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, making it a key therapeutic target for a wide range of inflammatory and fibrotic diseases.[1][2] This document summarizes key experimental data, compares the performance of this compound in various preclinical models, and provides detailed experimental protocols to support further research.

Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis

This compound functions by specifically binding to the CCR2 receptor, a G-protein-coupled receptor, thereby preventing the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1][3] This blockade inhibits downstream signaling cascades, such as calcium influx, which are essential for monocyte chemotaxis—the directed migration of monocytes towards an inflammatory stimulus.[2][3][4] By disrupting this pathway, RS102895 effectively reduces the infiltration of inflammatory cells into tissues, which is a pathogenic hallmark of numerous chronic diseases.[2]

CCL2/CCR2 Signaling and RS102895 Inhibition cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) Ligand CCL2->CCR2 Binds RS102895 RS102895 RS102895->CCR2 Blocks Ca_Influx Calcium Influx G_Protein->Ca_Influx Leads to Chemotaxis Monocyte Chemotaxis & Inflammation Ca_Influx->Chemotaxis Promotes

Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

Comparative Efficacy Data

This compound demonstrates high potency for the human CCR2b receptor and selectivity over the related CCR1 receptor. Its efficacy has been quantified in various assays, from cell-free binding to functional cellular responses and in vivo disease models.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound
Target/AssayCell Line / SystemIC50 ValueKey FindingReference
Primary Target
hCCR2b Binding (vs. MCP-1)Transfected CHO cells360 nMPotent antagonism of the target receptor.[3][5][6][7]
Selectivity Profile
hCCR1 Binding (vs. MIP-1α)Transfected CHO cells17.8 µM~50-fold selectivity for CCR2b over CCR1.[3]
Human α1a ReceptorCell-free assay130 nMOff-target activity noted.[5][6]
Human α1d ReceptorCell-free assay320 nMOff-target activity noted.[5][6]
Rat 5-HT1a ReceptorRat brain cortex470 nMOff-target activity noted.[5][6]
Functional Assays
MCP-1 Stimulated Ca2+ InfluxTransfected CHO cells32 nMPotent inhibition of a key signaling event.[4]
MCP-3 Stimulated Ca2+ InfluxTransfected CHO cells130 nMEffective inhibition of signaling by other CCR2 ligands.[3]
MCP-1 Stimulated ChemotaxisTHP-1-5X cells1.7 µMDirect blockade of monocyte migration.[3][4]
Table 2: Efficacy of this compound in Preclinical Models
Disease ModelAnimal/Cell ModelDosing / ConcentrationKey Efficacy FindingsComparison with AlternativesReference
Diabetic Nephropathy High glucose-stimulated mesangial cells (in vitro)1-10 µMBlocked expression of fibronectin and type IV collagen; abrogated increased TGF-β1 levels.Several CCR2 antagonists have shown similar suppression of macrophage infiltration in diabetic mouse models.[8][5]
Vaccine Immunity C57BL/6 mice5 mg/kg, i.p. every 6 hoursA multi-dose regimen effectively blocked monocyte migration to lymph nodes and significantly enhanced vaccine immune responses. A single dose was ineffective due to a short plasma half-life (~1 hr).This model highlights the importance of optimized dosing for short half-life CCR2 inhibitors.[9][10]
Bone Cancer Pain Rat model3 g/L, intrathecalShowed a complex biphasic effect on pain threshold over time and reversed expression patterns of NR2B, nNOS, and SIGIRR in the spinal cord.Data for other CCR2 antagonists in this specific model is not available in the provided results.[5]
General Inflammation Various animal modelsNot specifiedAdministration of CCR2 antagonists, in general, reduces inflammation in models of arthritis, lung granuloma, and glomerulonephritis.Genetic deletion of CCR2 or MCP-1 provides similar protection, validating the therapeutic target.[3]
Atherosclerosis Meta-analysis of atheroprone miceVariousA meta-analysis of studies using various CCL2/CCR2 inhibitors showed significant reduction in atherosclerotic lesion size and macrophage accumulation.Efficacy was comparable across different CCL2 and CCR2 inhibitors, suggesting a class effect.[11][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols based on published studies involving RS102895.

Protocol 1: In Vitro Chemotaxis Assay

This protocol is adapted from methodologies used to assess the effect of RS102895 on leukocyte migration.[6]

  • Cell Preparation : Isolate peritoneal cells from a suitable animal model (e.g., mouse).

  • Cell Straining and Resuspension : Pass cells through a 40-µm strainer, centrifuge, and resuspend in a serum-free medium.

  • Cell Counting : Count cells using a hemocytometer and adjust the concentration to 1 x 10⁷ cells/mL.

  • Incubation : Divide cells into treatment groups: untreated, vehicle control (e.g., DMSO), and varying concentrations of RS102895. Incubate for 30 minutes.

  • Chemotaxis Measurement : Use a Boyden chamber apparatus with a CCL2 gradient in the lower chamber. Add the pre-incubated cells to the upper chamber.

  • Analysis : After an appropriate incubation period, quantify the number of cells that have migrated to the lower chamber to determine the inhibitory effect of RS102895.

Protocol 2: In Vivo Administration and Pharmacokinetic Analysis

This workflow describes a typical study to evaluate the in vivo efficacy and pharmacokinetics of RS102895, as performed in vaccine immunity models.[9][10]

  • Formulation : Prepare RS102895 for in vivo use. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] Ensure a clear solution is achieved, using heat or sonication if necessary.

  • Animal Model : Select the appropriate animal model for the disease under investigation (e.g., C57BL/6 mice for vaccination studies).

  • Dosing Regimen : Administer RS102895 via the desired route (e.g., intraperitoneal injection). Due to its short half-life, a multi-dose regimen (e.g., 5 mg/kg every 6 hours) may be required to maintain therapeutic plasma concentrations.[9][10]

  • Pharmacokinetic (PK) Sampling : Collect blood samples at various time points after administration (e.g., 30 min, 1, 2, 4, 6, 9, 24 hours).

  • PK Analysis : Process plasma samples and quantify RS102895 concentrations using a suitable method like LC-MS/MS to determine key parameters such as half-life (t½), Cmax, and AUC.

In Vivo Efficacy & PK/PD Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Formulation 1. Formulate RS102895 (e.g., DMSO/PEG300/Tween/Saline) Dosing 2. Administer to Animal Model (e.g., i.p. injection, multi-dose) Formulation->Dosing PK_Sampling 3. Collect Blood Samples (Time-course) Dosing->PK_Sampling PD_Endpoint 5. Collect Target Tissue (Study Endpoint) Dosing->PD_Endpoint PK_Analysis 4. Analyze Plasma Concentration (LC-MS/MS) PK_Sampling->PK_Analysis PD_Analysis 6. Analyze Biological Effect (e.g., Flow Cytometry) PD_Endpoint->PD_Analysis Correlation 7. Correlate Exposure with Efficacy PK_Analysis->Correlation PD_Analysis->Correlation

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.

Discussion and Conclusion

This compound is a valuable research tool for investigating the role of the CCL2/CCR2 axis in pathology. The data clearly demonstrate its potency and selectivity in vitro.[3][5][6] However, preclinical in vivo studies, particularly in mouse models, have revealed a significant limitation: a very short plasma half-life of approximately one hour.[9][10] This necessitates carefully designed multi-dose regimens to maintain sufficient drug exposure for a therapeutic effect.

While RS102895 has shown efficacy in models of diabetic nephropathy, pain, and vaccine response modulation, the translation of CCR2 antagonists to clinical success has been challenging.[5][9][12] Despite strong preclinical evidence for many indications, clinical trials with various CCR2 antagonists have yielded moderately encouraging or sometimes disappointing results, highlighting the complexity of chemokine interactions in human diseases.[12]

References

Evaluating the Off-Target Liabilities of RS102895 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in inflammatory and immune responses. While its efficacy at CCR2 is well-documented, a thorough understanding of its off-target liabilities is crucial for accurate interpretation of experimental results and for predicting potential side effects in clinical development. This guide provides a comparative evaluation of this compound's off-target profile against other known CCR2 antagonists, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Off-Target Liabilities

The following table summarizes the inhibitory activity of this compound and selected alternative CCR2 antagonists against their primary target and known off-target receptors. It is important to note that these values may not be directly comparable as they may have been determined in different laboratories under varying experimental conditions.

CompoundPrimary Target (IC50)Off-Target 1 (IC50)Off-Target 2 (IC50)Off-Target 3 (IC50)
This compound CCR2 (360 nM)[1][2][3]α1a-adrenergic receptor (130 nM)[1][2]α1d-adrenergic receptor (320 nM)[1][2]5-HT1a receptor (470 nM)[1][2]
INCB3344hCCR2 (5.1 nM)[1][4]>100-fold selectivity over other chemokine receptors[1][2]--
PF-4136309 (INCB8761)hCCR2 (5.2 nM)[5][6]hERG (IC50 = 20 µM)[5]>30 µM against major CYP isozymes[5]-
Cenicriviroc (TAK-652)CCR2/CCR5 (dual antagonist)[7][8]---

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may have been adapted for the specific studies that generated the data.

Radioligand Binding Assays (for α1a, α1d, and 5-HT1a receptors)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines engineered to express the human α1a, α1d, or 5-HT1a receptor.

  • Radioligand: A tritiated ligand specific for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1a receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are suspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate.

    • Total Binding: Contains the membrane preparation and the radioligand.

    • Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Contains the membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through the glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit cell migration in response to a chemoattractant.

Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.

Materials and Reagents:

  • Cells: A cell line expressing CCR2 (e.g., human monocytic cell line THP-1).

  • Chemoattractant: Recombinant human CCL2 (MCP-1).[9]

  • Test Compound: this compound.

  • Assay Chamber: Transwell inserts with a porous membrane (e.g., 5 µm pore size) placed in a 24-well plate.

  • Assay Medium: Serum-free cell culture medium.

  • Detection Reagent: A stain for visualizing cells (e.g., Calcein AM or DAPI).

Procedure:

  • Cell Preparation: CCR2-expressing cells are harvested and resuspended in serum-free medium.

  • Assay Setup:

    • The lower chamber of the 24-well plate is filled with assay medium containing CCL2 and varying concentrations of this compound. A control well contains only the medium.

    • The cell suspension is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.

  • Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed and stained.

    • The number of migrated cells is quantified by counting under a microscope or by measuring fluorescence with a plate reader.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound, and the IC50 value is determined.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-stimulated calcium influx.

Materials and Reagents:

  • Cells: A cell line expressing CCR2.

  • Agonist: Recombinant human MCP-1.

  • Test Compound: this compound.

  • Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) containing calcium.

  • Fluorometric Imaging Plate Reader (FLIPR) or Flow Cytometer.

Procedure:

  • Cell Loading: Cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

  • Assay Setup: The dye-loaded cells are plated in a 96-well plate and incubated with varying concentrations of this compound.

  • Measurement: The plate is placed in a FLIPR or flow cytometer.

    • A baseline fluorescence reading is taken.

    • MCP-1 is added to the wells to stimulate the cells.

    • The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition of the calcium response is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizations

CCR2 Signaling Pathway

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gi/o Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis Leads to PKC->Chemotaxis Leads to RS102895 RS102895 hydrochloride RS102895->CCR2 Antagonizes

Caption: Simplified CCR2 signaling pathway leading to chemotaxis and its inhibition by this compound.

Experimental Workflow for Off-Target Liability Screening

Off_Target_Screening_Workflow start Start: Test Compound (RS102895) primary_screen Primary Target Assay (CCR2 Binding/Function) start->primary_screen off_target_panel Off-Target Panel Screening (e.g., Adrenergic, Serotonergic Receptors) start->off_target_panel data_analysis Data Analysis (Determine IC50/Ki) primary_screen->data_analysis binding_assay Radioligand Binding Assay off_target_panel->binding_assay functional_assay Functional Assay (e.g., Calcium Influx) off_target_panel->functional_assay binding_assay->data_analysis functional_assay->data_analysis hit_validation Hit Validation & Selectivity Profiling data_analysis->hit_validation end End: Liability Profile hit_validation->end

Caption: General experimental workflow for assessing the off-target liabilities of a compound.

Logical Comparison of Off-Target Profiles

Caption: Logical comparison of the known off-target profiles of RS102895 HCl and alternative CCR2 antagonists.

References

A Head-to-Head Battle for CCR2 Inhibition: RS102895 Hydrochloride vs. a Neutralizing Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of C-C chemokine receptor 2 (CCR2) antagonism, the choice between a small molecule inhibitor and a neutralizing antibody is a critical one. This guide provides an objective comparison of the small molecule antagonist RS102895 hydrochloride and a representative CCR2 neutralizing antibody, plozalizumab (MLN1202), supported by experimental data and detailed protocols to inform your research decisions.

The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage recruitment to sites of inflammation and is implicated in a wide range of diseases, including chronic inflammation, autoimmune disorders, and cancer. Consequently, blocking this pathway has emerged as a promising therapeutic strategy. This guide delves into the characteristics and performance of two distinct modalities for CCR2 inhibition: the small molecule this compound and a humanized monoclonal neutralizing antibody, plozalizumab.

Mechanism of Action: A Tale of Two Blockades

This compound is a potent and selective antagonist of CCR2.[1][2][3][4] As a small molecule, it is cell-permeable and acts by binding directly to the CCR2 receptor, thereby preventing the binding of its cognate ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis and calcium mobilization.[2][3][4]

In contrast, a neutralizing antibody like plozalizumab functions by binding to the extracellular domain of the CCR2 receptor.[5][6] This binding sterically hinders the interaction between CCL2 and CCR2, effectively neutralizing the chemokine's ability to activate the receptor and initiate downstream signaling.[5] Being a large protein, its action is confined to the extracellular space.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and provide a framework for evaluating the neutralizing antibody. Direct head-to-head comparative studies with plozalizumab in identical assays are limited in the public domain; therefore, data is compiled from various sources.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterAssayCell Line/SystemLigandIC50 ValueReference
Receptor BindingRadioligand Binding AssayHEK-293 cells expressing human CCR2b[125I]-MCP-1360 nM[1][3][4]
Calcium FluxFluorescence-based AssayCRL-1657 cellsMCP-132 nM[3][4]
Calcium FluxFluorescence-based AssayCRL-1657 cellsMCP-3130 nM[3][4]
ChemotaxisTranswell Migration AssayTHP-1 cellsMCP-11.7 µM[3]

Table 2: Characteristics of a CCR2 Neutralizing Antibody (Plozalizumab/MLN1202)

ParameterDescriptionReference
Antibody TypeHumanized IgG1 monoclonal antibody[5][6]
TargetHuman CCR2[5]
Mechanism of ActionBlocks CCL2 binding to CCR2[5]
In Vitro ActivityInhibits MCP-1-induced cell migration (specific IC50 not publicly available)[5]
In Vivo ActivityReduces inflammatory biomarkers (e.g., hsCRP) in clinical trials[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize CCR2 inhibitors.

Chemotaxis Assay (Transwell Migration)

This assay evaluates the ability of an inhibitor to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Cell Line: THP-1 (human monocytic cell line)

Materials:

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Recombinant human CCL2 (MCP-1)

  • This compound or neutralizing antibody

  • Serum-free RPMI 1640 medium

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.

  • Serum-starve the cells for 4-6 hours prior to the assay.

  • Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound, the neutralizing antibody, or vehicle control for 30 minutes at 37°C.[9]

  • Add 600 µL of serum-free RPMI 1640 containing a predetermined optimal concentration of CCL2 (e.g., 10-50 ng/mL) to the lower chamber of the 24-well plate.[10] For negative controls, add medium without CCL2.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[11]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[11]

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Stain the migrated cells on the bottom of the membrane with a fluorescent dye (e.g., Calcein-AM).

  • Quantify the migrated cells by measuring the fluorescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization.

Cell Line: HEK-293 cells stably expressing CCR2 or THP-1 cells.

Materials:

  • HEK-293/CCR2 or THP-1 cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Recombinant human CCL2 (MCP-1)

  • This compound or neutralizing antibody

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capability and automated injectors

Protocol:

  • Culture the cells to an appropriate density.

  • On the day of the assay, harvest the cells and resuspend them in HBSS.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.[1]

  • Wash the cells to remove extracellular dye and resuspend them in HBSS.

  • Plate the cells in a 96-well black, clear-bottom plate.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Add various concentrations of this compound, the neutralizing antibody, or vehicle control to the wells and incubate for a designated pre-incubation time.

  • Establish a baseline fluorescence reading.

  • Using the automated injector, add a pre-determined EC80 concentration of CCL2 to stimulate the cells.

  • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).[1]

  • The change in fluorescence is calculated as the peak fluorescence intensity post-stimulation minus the baseline fluorescence.

  • Calculate the percentage of inhibition of the CCL2-induced calcium flux and determine the IC50 value.[1]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCR2 signaling pathway, the inhibitory mechanisms of RS102895 and a neutralizing antibody, and a typical experimental workflow.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Ca_ER->PKC Activates MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Cell Migration MAPK->Migration

Caption: The CCR2 signaling cascade initiated by CCL2 binding.

Inhibition_Mechanisms Inhibition Mechanisms cluster_antagonist Small Molecule Antagonist cluster_antibody Neutralizing Antibody RS102895 RS102895 CCR2_ant CCR2 RS102895->CCR2_ant Binds to receptor CCL2_ant CCL2 CCL2_ant->CCR2_ant Binding blocked Antibody Neutralizing Ab CCR2_ab CCR2 Antibody->CCR2_ab Binds to receptor CCL2_ab CCL2 CCL2_ab->CCR2_ab Binding blocked Experimental_Workflow Experimental Workflow for Inhibitor Characterization start Start cell_prep Prepare CCR2-expressing cells (e.g., THP-1) start->cell_prep inhibitor_prep Prepare serial dilutions of RS102895 or Neutralizing Ab start->inhibitor_prep pre_incubation Pre-incubate cells with inhibitor cell_prep->pre_incubation inhibitor_prep->pre_incubation assay_setup Set up assay (Chemotaxis or Calcium Flux) pre_incubation->assay_setup stimulation Stimulate with CCL2 assay_setup->stimulation data_acquisition Acquire data (Fluorescence) stimulation->data_acquisition analysis Analyze data and calculate IC50 data_acquisition->analysis end End analysis->end

References

Assessing the Translational Potential of RS102895 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of RS102895 hydrochloride, a potent C-C chemokine receptor 2 (CCR2) antagonist, with other notable CCR2 inhibitors. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of this compound's potential for clinical development.

The chemokine receptor CCR2 and its primary ligand, CCL2, play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues. This signaling axis is a key driver of inflammation and has been implicated in a wide range of pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of CCR2 antagonists has been a significant focus of therapeutic research.

This compound has emerged as a selective CCR2 antagonist with demonstrated preclinical efficacy. This guide will delve into its performance characteristics and compare them with other CCR2 antagonists, including small molecules that have progressed to clinical trials and propagermanium (B1678255), an approved drug in Japan for hepatitis B with a distinct mechanism of action.

Quantitative Data Comparison of CCR2 Antagonists

To facilitate a clear comparison of the in vitro potency of this compound against other CCR2 antagonists, the following tables summarize key performance metrics from various studies. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions, such as cell lines and assay formats, across different studies.

CompoundTargetAssay TypeIC50 (nM)Species/Cell Line
This compound CCR2bBinding (MCP-1)360[1]Human recombinant
CCR1Binding (MIP-1α)17,800Human recombinant
CCR2Calcium Influx (MCP-1)32CRL-1657 cells
CCR2Calcium Influx (MCP-3)130CRL-1657 cells
CCR2Chemotaxis (MCP-1)1,700THP-1-5X cells
INCB3344hCCR2Binding5.1Human
mCCR2Binding9.5[2]Murine
hCCR2Chemotaxis3.8[2][3]Human
mCCR2Chemotaxis7.8[2][3]Murine
RS-504393CCR2bBinding89[3]Human recombinant
CenicrivirocCCR2Binding6.2[3]-
CCR5Binding4.9-
PF-04136309hCCR2Binding5.2[4]Human
hCCR2Chemotaxis3.9[4]Human
hCCR2Calcium Flux3.3[4]Human
PropagermaniumCCR2Functional Inhibition--

Table 1: In Vitro Potency of Selected CCR2 Antagonists. This table highlights the half-maximal inhibitory concentration (IC50) of various CCR2 antagonists in different in vitro assays. Lower IC50 values generally indicate higher potency.

CompoundParameterValueSpeciesAdministration
This compound Half-life (t½)~1 hour[5][6]MouseIntraperitoneal
In vivo EfficacyReduction in bone cancer pain[7]RatIntrathecal
Amelioration of renal damage and hypertension[1]RatIntraperitoneal
Reduction of vincristine-induced allodynia[8]Mouse-
PropagermaniumMTD (Clinical Trial)90 mg/day[9]Human (Breast Cancer)Oral

Table 2: In Vivo and Pharmacokinetic Data for this compound and Propagermanium. This table provides a summary of available in vivo efficacy and pharmacokinetic data. MTD stands for Maximum Tolerated Dose.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate the CCR2 signaling pathway and a typical experimental workflow for characterizing CCR2 antagonists.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G-protein CCR2->G_Protein activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK PKC PKC PLC->PKC Akt Akt PI3K->Akt STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Survival, Proliferation, Migration) Akt->Gene_Transcription STAT->Gene_Transcription RS102895 RS102895 Hydrochloride RS102895->CCR2 blocks

Caption: The CCR2 signaling cascade initiated by CCL2 binding and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for CCR2 Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay CCR2 Binding Assay (Determine Ki) Calcium_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Calcium_Assay->Chemotaxis_Assay PK_Studies Pharmacokinetic Studies (t½, Bioavailability) Chemotaxis_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Phase_I Phase I Trials (Safety, MTD) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy) Phase_II->Phase_III

Caption: A typical tiered workflow for the preclinical and clinical development of a CCR2 antagonist.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of translational science. This section provides detailed protocols for two key in vitro assays used to characterize CCR2 antagonists.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CCR2.

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Test compound (e.g., this compound).

  • Unlabeled CCL2 (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Vacuum manifold.

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in binding buffer.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2, 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.

    • Competitive Binding: 25 µL of each test compound dilution, 25 µL of radiolabeled ligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a filter plate and wash the wells rapidly with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[10]

Monocyte Chemotaxis Assay

Objective: To assess the functional ability of a test compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary human monocytes).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant human CCL2.

  • Test compound (e.g., this compound).

  • Transwell inserts (e.g., 5 µm pore size).

  • 24-well plates.

  • Cell viability stain (e.g., Calcein-AM) or a cell counting method.

  • Fluorescence plate reader or microscope.

Protocol:

  • Cell Preparation: Culture CCR2-expressing cells and resuspend them in chemotaxis buffer at a defined concentration (e.g., 1 x 10⁶ cells/mL).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.[11][12]

  • Assay Setup:

    • Add chemotaxis buffer containing a pre-determined optimal concentration of CCL2 to the lower chambers of a 24-well plate.

    • Add chemotaxis buffer without CCL2 to the negative control wells.

    • Carefully place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours, depending on the cell type).[11]

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or a fluorescent dye).

    • Quantify the migrated cells by counting under a microscope or by measuring fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[11]

Concluding Remarks on Translational Potential

This compound demonstrates potent and selective antagonism of the CCR2 receptor in preclinical models. Its efficacy in diverse in vivo models of pain, renal disease, and neuropathy underscores its potential therapeutic utility. However, a significant consideration for its translational potential is its short pharmacokinetic half-life observed in mice.[5][6] This characteristic may necessitate the development of optimized formulations or dosing regimens to maintain therapeutic concentrations in humans.

In comparison, other CCR2 antagonists such as INCB3344 and PF-04136309 have shown high potency in vitro, and some have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of targeting the CCR2 pathway in human diseases. The clinical experience with these agents highlights the complexities of translating preclinical efficacy into clinical success, with factors such as disease heterogeneity and potential for redundant inflammatory pathways playing a role.[13]

Propagermanium offers a unique comparative perspective. As an approved drug, its safety profile in humans is well-established.[14] Its distinct mechanism of inhibiting CCR2 function, potentially through interference with its association with the cell membrane, provides an alternative therapeutic strategy. The clinical trial of propagermanium in breast cancer patients suggests its potential as an anti-metastatic agent, further validating the targeting of the CCL2-CCR2 axis in oncology.[9][14]

References

Critical Appraisal of RS102895 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of CCR2 antagonism, this guide offers a critical appraisal of RS102895 hydrochloride. By objectively comparing its performance with other key alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for informed decision-making in drug discovery and development.

The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and fibrotic diseases. Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonizing the CCL2/CCR2 signaling axis is a promising strategy to mitigate the pathological inflammatory responses in various diseases. This compound is a potent and selective antagonist of the CCR2b subtype.[1] This guide provides a comparative analysis of this compound against other well-characterized CCR2 antagonists, including INCB3344, PF-4136309, and Cenicriviroc.

Comparative In Vitro Potency of CCR2 Antagonists

The in vitro potency of a CCR2 antagonist is a key indicator of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various functional assays. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions, such as cell lines and assay formats, can influence the results.

CompoundTarget/AssayCell LineIC50 (nM)
This compound MCP-1/CCR2b BindingCRL-1657 (Chinese Hamster Lung)360[1]
MCP-1 Stimulated Calcium InfluxCRL-1657 (Chinese Hamster Lung)31[1]
MCP-3 Stimulated Calcium InfluxCRL-1657 (Chinese Hamster Lung)130[1]
MCP-1 Stimulated ChemotaxisTHP-1-5X (Human Monocytic)1700[1]
INCB3344hCCR2 BindingHuman Monocytes5.1[2]
hCCR2 ChemotaxisHuman Monocytes3.8[3]
PF-4136309hCCR2 Binding-5.2[2]
CenicrivirocCCR2 Binding-6.2[3]

Table 1: Comparative In Vitro Potency of CCR2 Antagonists. This table summarizes the reported IC50 values for this compound and other CCR2 antagonists. Lower IC50 values indicate higher potency. Data for CRL-1657 and THP-1-5X cell lines are from Mirzadegan et al., 2000.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize CCR2 antagonists.

CCR2b Binding Assay (for this compound)

This protocol is based on the methodology described by Mirzadegan et al. (2000).[1]

  • Cell Line: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b receptor.

  • Radioligand: ¹²⁵I-labeled MCP-1.

  • Procedure:

    • Prepare cell membranes from the transfected CRL-1657 cells.

    • Incubate the cell membranes with a constant concentration of ¹²⁵I-MCP-1 and varying concentrations of this compound in a binding buffer.

    • After incubation to reach equilibrium, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ¹²⁵I-MCP-1.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-MCP-1 (IC50).

Chemotaxis Assay (for this compound)

This protocol is based on the methodology described by Mirzadegan et al. (2000).[1]

  • Cell Line: THP-1-5X human monocytic cells.

  • Chemoattractant: Recombinant human MCP-1.

  • Apparatus: Boyden chambers.

  • Procedure:

    • Place a solution containing MCP-1 in the lower chamber of the Boyden chamber.

    • Add THP-1-5X cells, pre-incubated with varying concentrations of this compound, to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • Incubate the chamber to allow for cell migration.

    • After incubation, count the number of cells that have migrated through the membrane to the lower chamber.

    • Determine the concentration of this compound that inhibits 50% of the MCP-1-induced cell migration (IC50).

Calcium Influx Assay (for this compound)

This protocol is based on the methodology described by Mirzadegan et al. (2000).[1]

  • Cell Line: CRL-1657 cells stably transfected with the human CCR2b receptor.

  • Stimulant: Recombinant human MCP-1 or MCP-3.

  • Fluorescent Dye: A calcium-sensitive dye (e.g., Fura-2 AM).

  • Procedure:

    • Load the transfected CRL-1657 cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of MCP-1 or MCP-3.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

    • Calculate the concentration of this compound that inhibits 50% of the agonist-induced calcium influx (IC50).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates RS102895 RS102895 HCl RS102895->CCR2 Blocks Adenylate_Cyclase Adenylate Cyclase Inhibition G_Protein->Adenylate_Cyclase Calcium_Influx Calcium Influx G_Protein->Calcium_Influx Chemotaxis Chemotaxis Calcium_Influx->Chemotaxis

CCR2 Signaling Pathway and RS102895 HCl Inhibition.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis Prepare_Cells Prepare THP-1-5X Cells Preincubate Pre-incubate cells with RS102895 HCl Prepare_Cells->Preincubate Prepare_Antagonist Prepare RS102895 HCl dilutions Prepare_Antagonist->Preincubate Prepare_Chemoattractant Prepare MCP-1 solution Add_MCP1 Add MCP-1 to lower chamber Prepare_Chemoattractant->Add_MCP1 Incubate Incubate Boyden chamber Add_MCP1->Incubate Add_Cells Add cells to upper chamber Preincubate->Add_Cells Add_Cells->Incubate Count_Cells Count migrated cells Incubate->Count_Cells Calculate_IC50 Calculate IC50 Count_Cells->Calculate_IC50

Chemotaxis Assay Experimental Workflow.

Critical Appraisal and Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2b receptor. The available data demonstrates its ability to effectively inhibit key downstream signaling events, including calcium influx and chemotaxis, which are critical for the recruitment of inflammatory cells.

When compared to other CCR2 antagonists, this compound exhibits a respectable potency, particularly in calcium influx assays. However, its potency in chemotaxis assays with THP-1-5X cells appears to be lower than that of some alternatives like INCB3344. It is crucial to consider that direct comparisons are challenging due to the lack of head-to-head studies. The choice of an appropriate antagonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile.

For researchers focusing on the direct inhibition of CCR2b-mediated calcium signaling, this compound represents a valuable tool. However, for studies where potent inhibition of monocyte chemotaxis is the primary endpoint, alternatives such as INCB3344 might be more suitable. Further comparative studies under standardized conditions are warranted to provide a more definitive ranking of the available CCR2 antagonists. This guide provides a foundational comparison to aid researchers in making an informed selection for their specific experimental needs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of RS102895 hydrochloride, a potent and selective CCR2 chemokine receptor antagonist. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

The primary and mandatory route for the disposal of this compound is through a licensed hazardous waste disposal service, coordinated via your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound, its solutions, or contaminated materials be disposed of down the drain or in regular trash.[1][2][3]

Pre-Disposal Handling and Storage

Proper management of this compound from purchase to disposal is essential.[4] Before beginning the disposal process, it is critical to consult the compound's Safety Data Sheet (SDS), which is available from suppliers such as MedChemExpress, Tocris, and Abcam.[5][6] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[7][8]

To prevent degradation and ensure stability before disposal, store this compound under desiccating conditions at room temperature for short-term storage or as recommended by the supplier for long-term storage.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal.

PropertyDataSource
Molecular Weight 426.86 g/mol [6]
Purity ≥98% (HPLC)[6]
Solubility in DMSO 32.01 mg/mL (75 mM)[6]
Long-Term Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[5]
IC₅₀ (CCR2b) 0.36 µM (360 nM)[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation and disposal of this compound and associated waste materials.

Step 1: Waste Segregation

Proper segregation is the first step in the disposal process. Never mix incompatible waste streams.[2]

  • Solid Waste:

    • Collect unused or expired this compound powder, preferably in its original container.

    • All single-use, contaminated materials, including weighing papers, pipette tips, vials, and gloves, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[3][8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container that is chemically compatible with the solvent used (e.g., DMSO).[2][3]

    • The first rinse of any emptied container that held the compound must also be collected as hazardous waste.[2]

  • Empty Containers:

    • Thoroughly rinse all emptied chemical containers. The first rinseate is considered hazardous and must be collected for disposal.[2]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as non-hazardous glass or plastic waste, in accordance with institutional policy.[2]

Step 2: Container Labeling

Accurate and clear labeling of waste is a critical compliance and safety measure.[1] All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". Avoid using abbreviations or formulas.[1]

  • List all constituents, including solvents, and their approximate concentrations.[1]

  • The primary hazard(s) associated with the compound (e.g., "Toxic," "Irritant").

  • The accumulation start date.[1]

  • The name and contact information of the principal investigator or laboratory.

Step 3: Waste Storage

Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area.[8] This location should be away from general laboratory traffic and equipped with secondary containment to manage potential spills.[2][3]

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup for the waste.[3][4] You will need to provide them with a completed hazardous waste manifest or collection request form, accurately describing the contents of the containers.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS Consult Safety Data Sheet (SDS) PPE->SDS Collect_Solid Collect Solid Waste (Unused powder, contaminated gloves, tips) SDS->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions, first rinseate) SDS->Collect_Liquid Prep_Containers Rinse & Deface Empty Containers (After collecting first rinse) SDS->Prep_Containers Label_Waste Label Waste Containers Accurately ('Hazardous Waste', full chemical name, concentrations, date) Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Seal_Waste Securely Seal All Containers Label_Waste->Seal_Waste Store_Waste Store in Designated Secondary Containment Area Seal_Waste->Store_Waste Contact_EHS Contact EHS or Licensed Contractor for Waste Pickup Store_Waste->Contact_EHS

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling RS102895 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for RS102895 Hydrochloride

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document aims to be your preferred source for ensuring a safe and efficient workflow when working with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazard classification of this compound, a stringent PPE and engineering control regimen is mandatory to minimize exposure and ensure personnel safety.

Primary Engineering Control: Chemical Fume Hood All handling of this compound powder and solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn in situations where splashing is a significant risk.

  • Hand Protection: Nitrile gloves are the minimum requirement. For prolonged handling or in the event of a spill, double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is advised.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of RS1t02895 hydrochloride.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: To prevent inhalation of the powder, weigh the compound within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Method: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of as regular laboratory waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 426.86 g/mol [1]
Purity ≥98% (HPLC)[1]
IC50 (CCR2b) 0.36 µM[1]
IC50 (CCR1) 17.8 µM[1]
Solubility (DMSO) 32.01 mg/mL (75 mM)[1]

Experimental Protocol: Responding to a Solid Spill

In the event of a solid spill of this compound, follow this step-by-step protocol to ensure a safe and effective cleanup.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before initiating cleanup, don the following PPE: double nitrile gloves, chemical safety goggles, a face shield, a lab coat, and a NIOSH-approved respirator.

  • Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.

  • Collect the Spilled Material: Carefully scoop the contained material into a designated hazardous waste container using a plastic dustpan and brush. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and institutional safety office.

Visual Workflow: Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill involving this compound.

Spill_Response_Workflow Workflow for this compound Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Restrict Access Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Proceed with Caution Emergency Call Emergency Services & Evacuate Lab LargeSpill->Emergency Immediate Danger Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Spilled Material into Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor & Safety Office Dispose->Report End End of Response Report->End Emergency->End

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS102895 hydrochloride
Reactant of Route 2
Reactant of Route 2
RS102895 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.